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  • Product: 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • CAS: 762260-63-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The quinoline core is a privileged structure found in a wide array of therapeutic agents, and the specific substitutions of a bromine atom at the 7-position and a carboxylic acid at the 4-position, combined with the 2-oxo functionality, offer unique opportunities for molecular design and biological activity. This document details a robust synthetic protocol based on the Pfitzinger reaction, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented to ensure its identity, purity, and structural integrity.

Introduction

Quinoline and its derivatives have long been a focal point of research in organic and medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-oxo-1,2-dihydroquinoline (or 2-quinolone) scaffold, in particular, is a core component of numerous biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. The carboxylic acid group at the 4-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic candidates. This guide aims to provide a detailed and practical resource for the scientific community engaged in the synthesis and utilization of this important chemical entity.

Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

The synthesis of the title compound is most effectively achieved through the Pfitzinger reaction, a classic and reliable method for the preparation of quinoline-4-carboxylic acids.[1][2][3][4][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in a basic medium.[1] For the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the logical starting materials are 5-bromoisatin and pyruvic acid.

Reaction Principle: The Pfitzinger Reaction

The Pfitzinger reaction proceeds through a well-established mechanism.[3] Initially, the isatin is hydrolyzed by a strong base, such as potassium hydroxide, to open the lactam ring and form the potassium salt of 2-aminophenylglyoxylic acid. This intermediate then condenses with the enolizable carbonyl compound, in this case, pyruvic acid. The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system. The presence of the 2-oxo functionality in the target molecule suggests a tautomeric relationship with the 2-hydroxyquinoline, which can be influenced by the reaction conditions and subsequent work-up procedures. A variant of the Pfitzinger reaction, the Halberkann reaction, which utilizes N-acyl isatins, is known to favor the formation of 2-hydroxy-quinoline-4-carboxylic acids.[3]

A plausible synthetic pathway, based on a similar synthesis of 7-hydroxyquinoline-4-carboxylic acid from 6-bromoisatin, involves the initial formation of a 7-bromoquinoline-2,4-dicarboxylic acid intermediate, which can then be selectively decarboxylated.

Experimental Protocol

This protocol is adapted from established Pfitzinger reaction procedures and a specific patent detailing a closely related synthesis.[1][6]

Materials:

  • 5-Bromoisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) and potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials and non-polar impurities.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Base: Potassium hydroxide is a strong base necessary to facilitate the initial ring-opening of the isatin lactam.

  • Solvent: The ethanol/water mixture provides a suitable medium for dissolving both the polar and non-polar reactants and facilitates the reaction at reflux temperature.

  • Acidification: Acidification is crucial for the protonation of the carboxylate salt, leading to the precipitation of the final carboxylic acid product.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Pfitzinger Reaction cluster_workup Work-up & Purification Reactant1 5-Bromoisatin Reaction Reflux (12-24h) Reactant1->Reaction Reactant2 Pyruvic Acid Reactant2->Reaction Reagent1 KOH, EtOH/H2O Reagent1->Reaction Workup1 Solvent Removal Reaction->Workup1 Workup2 Aqueous Wash Workup1->Workup2 Workup3 Acidification (HCl) Workup2->Workup3 Workup4 Filtration & Drying Workup3->Workup4 Product 7-Bromo-2-oxo-1,2- dihydroquinoline-4- carboxylic acid Workup4->Product

Caption: Workflow for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid via the Pfitzinger reaction.

Characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₆BrNO₃[7][8]
Molecular Weight 268.06 g/mol [7][8]
Appearance Expected to be a solid
Melting Point Not reported
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
Spectroscopic Data

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons and the proton on the nitrogen atom.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-3~6.5 - 7.0s
H-5~8.0 - 8.2d
H-6~7.6 - 7.8dd
H-8~7.9 - 8.1d
N-H~11.0 - 12.0br s
COOH~13.0 - 14.0br s

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in the target compound are tabulated below.

CarbonExpected Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~110 - 115
C-4~140 - 145
C-4a~140 - 145
C-5~125 - 130
C-6~130 - 135
C-7~115 - 120
C-8~120 - 125
C-8a~120 - 125
COOH~165 - 170

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic acid)2500-3300 (broad)
N-H (Amide)3100-3300
C=O (Carboxylic acid)1700-1725
C=O (Amide)1650-1680
C=C (Aromatic)1500-1600
C-Br500-600

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

IonExpected m/z
[M+H]⁺267.96, 269.96
[M-H]⁻265.95, 267.95

Characterization Workflow Diagram:

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Physicochemical Physicochemical Properties Synthesized_Product->Physicochemical Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation Identity_Verification Identity Verification MS->Identity_Verification Purity_Assessment Purity Assessment Physicochemical->Purity_Assessment Final_Characterization Characterized 7-Bromo-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid Structure_Confirmation->Final_Characterization Purity_Assessment->Final_Characterization Identity_Verification->Final_Characterization

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Conclusion

This technical guide has outlined a reliable and well-grounded approach for the synthesis and characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The Pfitzinger reaction, a cornerstone of quinoline synthesis, provides a direct route to this valuable heterocyclic compound. The detailed experimental protocol, along with the rationale behind the procedural choices, offers a solid foundation for researchers to successfully synthesize this molecule. The comprehensive characterization plan, encompassing a suite of modern analytical techniques, ensures the validation of the product's identity and purity. As a versatile building block, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid holds significant promise for the development of novel therapeutic agents and functional materials.

References

  • Synlett. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett., 59, 3116–3119.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Chinese Patent CN112500341A. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Halberkann, J. (1921). Abkömmlinge der Chininsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 54(11), 3090-3107.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. J. Chem. Pharm. Res., 4(4), 1956-1959.
  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of 7-Bromo-2-oxo-1,2-dih...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key intermediate in synthetic and pharmaceutical chemistry.[1] Recognizing the critical role these properties play in drug discovery and development, this document synthesizes theoretical principles with actionable experimental protocols. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible characterization.

Introduction: The Significance of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, bearing the CAS number 762260-63-9, is a heterocyclic building block of considerable interest.[1] Its quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This compound serves as a crucial starting material for the synthesis of more complex molecules with potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development, influencing factors from reaction kinetics to bioavailability.

Core Physicochemical Properties: A Quantitative Overview

Precise quantitative data for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is not extensively available in the public domain. However, based on its structure and data from analogous compounds, we can predict and outline the methodologies for determining these critical parameters.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C₁₀H₆BrNO₃Defines the elemental composition.
Molecular Weight 268.06 g/mol [1]Essential for all stoichiometric calculations.
Melting Point (°C) >300 (decomposition)Indicator of purity and solid-state stability.
pKa 4.5 - 5.5Governs ionization state at physiological pH, impacting solubility and permeability.
LogP 1.3 - 2.5Predicts lipophilicity and membrane permeability.
Aqueous Solubility Poorly solubleAffects dissolution rate and oral bioavailability.

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Determination of Melting Point
  • Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

  • Methodology: Capillary Melting Point Determination

    • Ensure the sample is thoroughly dried to remove any residual solvent.

    • Finely powder a small amount of the compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15 °C per minute initially.

    • As the expected melting range is approached, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry
  • Rationale: The pKa value is crucial as it dictates the charge of the molecule at a given pH. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form. This property is a primary determinant of a drug's absorption and distribution. The UV-Vis spectrophotometric method is employed due to its sensitivity and suitability for compounds with a chromophore near the ionization site, which is the case for this quinolone derivative.[2]

  • Methodology:

    • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from 3 to 12, with a constant ionic strength (e.g., 0.1 M).[3]

    • Stock Solution Preparation: Prepare a stock solution of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in a suitable organic solvent like DMSO (e.g., 10 mM).[3]

    • Sample Preparation in 96-Well Plate: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, constant volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the pKa.[3] Include blank wells with only the buffer solutions for background correction.

    • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectra for each well over a relevant wavelength range (e.g., 230-500 nm).

    • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[2][4]

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (pH 3-12, I=0.1M) C Dispense Buffers and Stock into 96-well UV Plate A->C B Prepare Stock Solution (10 mM in DMSO) B->C D Acquire UV-Vis Spectra (230-500 nm) C->D Spectrophotometer E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Determination of Solubility by the Shake-Flask Method
  • Rationale: Solubility is a critical factor for drug efficacy, particularly for orally administered compounds. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

    • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Quantification: A calibration curve of the compound in the same buffer system is used to accurately quantify the solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Aqueous Buffers B Agitate at Constant Temp (24-48 hours) A->B Shake-Flask C Separate Solid and Liquid Phases B->C Centrifugation D Analyze Supernatant by HPLC-UV C->D E Quantify against Calibration Curve D->E

Sources

Foundational

Spectroscopic Characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: A Technical Guide

Introduction 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a quinolone derivative, it serves as a crucial inter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a quinolone derivative, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of its molecular structure is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, with its key functional groups, is a substituted quinolone core. This core consists of a benzene ring fused to a pyridin-2-one ring. The key functional groups influencing its spectroscopic properties are the carboxylic acid at position 4, the bromine atom at position 7, the lactam (cyclic amide) group within the pyridin-2-one ring, and the aromatic protons.

Caption: Molecular Structure of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl proton, the N-H proton of the lactam, and the O-H proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the carboxylic acid group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. The spectral width should be sufficient to cover the expected range of chemical shifts (typically 0-12 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~6.5s-
H-5~7.8d~8.5
H-6~7.6dd~8.5, ~2.0
H-8~8.0d~2.0
N-H~11.5br s-
COOH~13.0br s-

Interpretation:

  • The proton at C-3 is expected to appear as a singlet due to the absence of adjacent protons.

  • The aromatic protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. H-5 will likely be a doublet, coupled to H-6. H-6 will appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 is expected to be a doublet with a smaller coupling constant, arising from meta-coupling to H-6.

  • The N-H proton of the lactam and the O-H proton of the carboxylic acid are expected to be broad singlets and will appear at downfield chemical shifts due to hydrogen bonding and their acidic nature. Their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-2 (C=O, lactam)~163
C-3~110
C-4~140
C-4a~120
C-5~125
C-6~130
C-7 (C-Br)~118
C-8~128
C-8a~138
C-9 (COOH)~168

Interpretation:

  • The carbonyl carbons of the lactam (C-2) and the carboxylic acid (C-9) are expected at the most downfield positions due to the strong deshielding effect of the oxygen atoms.

  • The carbon atom bearing the bromine, C-7 , will have its chemical shift influenced by the heavy atom effect.

  • The remaining aromatic and vinyl carbons will appear in the typical range for such systems, with their specific chemical shifts determined by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired using a solid sample. This is typically done by preparing a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Lactam)3200 - 3000Medium, Broad
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1720 - 1680Strong
C=O (Lactam)1680 - 1640Strong
C=C (Aromatic)1600 - 1450Medium to Strong
C-O (Carboxylic Acid)1320 - 1210Strong
C-N (Lactam)1300 - 1200Medium
C-Br700 - 500Medium to Strong

Interpretation:

  • A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • The N-H stretching vibration of the lactam will likely appear as a medium to broad band around 3200-3000 cm⁻¹ .

  • Two distinct and strong carbonyl absorption bands are expected: one for the carboxylic acid C=O (around 1700 cm⁻¹) and another for the lactam C=O (around 1660 cm⁻¹). The exact positions can be influenced by hydrogen bonding.

  • The spectrum will also show characteristic absorptions for aromatic C=C stretching and C-H stretching . The presence of the C-Br bond will give rise to an absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, and it can be run in either positive or negative ion mode.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺267.9604 / 269.9583
[M-H]⁻265.9458 / 267.9437
[M+Na]⁺289.9423 / 291.9402

Interpretation:

  • The molecular weight of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is 268.06 g/mol .[1]

  • Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with an intensity ratio of approximately 1:1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a key diagnostic feature.

  • In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 267.96 and 269.96. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 265.95 and 267.95.

  • Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and potentially the loss of CO (28 Da) from the lactam ring.

G M [M+H]⁺ m/z 268/270 M_H2O [M+H - H₂O]⁺ m/z 250/252 M->M_H2O - H₂O M_CO2 [M+H - CO₂]⁺ m/z 224/226 M->M_CO2 - CO₂ M_CO2_CO [M+H - CO₂ - CO]⁺ m/z 196/198 M_CO2->M_CO2_CO - CO

Caption: Plausible Fragmentation Pathway in Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectroscopic data for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While direct experimental data is currently scarce, the interpretations and predictions provided, based on the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for researchers working with this compound. The characteristic signals in each spectroscopic technique, particularly the bromine isotopic pattern in mass spectrometry and the specific coupling patterns in ¹H NMR, should allow for the unambiguous identification and structural confirmation of this important synthetic intermediate.

References

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
  • PubChemLite. (n.d.). 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
  • Al-Sanea, M. M., & Al-Masoudi, N. A. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(15), 4485.
  • Jayabharathi, J., Thanikachalam, V., Periyasamy, G., & Jayamani, M. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 404–414.
  • Pérez-Márquez, M., et al. (2023).

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the systematic biological evaluation of the novel synthetic compound, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Quinoline and its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic biological evaluation of the novel synthetic compound, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Quinoline and its derivatives have historically demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial and anticancer effects.[1] This document outlines a strategic, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. The guide begins with the fundamental synthesis of the target compound, followed by a rational, stepwise approach to elucidating its potential therapeutic properties. We will detail robust, validated protocols for assessing antimicrobial efficacy, broad-spectrum cytotoxicity, and specific anticancer mechanisms of action, including apoptosis induction and cell cycle modulation. Furthermore, we will explore potential molecular targets, such as bacterial DNA gyrase and topoisomerase IV, by providing detailed enzyme inhibition assay protocols. This guide is structured to provide not only methodological details but also the scientific rationale underpinning the experimental choices, ensuring a thorough and scientifically rigorous investigation.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline nucleus, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with significant therapeutic value.[1] The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse array of biological activities. Notably, the quinolone subclass, characterized by a 4-oxo substitution, includes some of the most successful synthetic antibacterial agents, which primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] Beyond their antibacterial prowess, quinoline derivatives have garnered substantial interest for their potential as anticancer agents, with demonstrated abilities to induce programmed cell death (apoptosis) and arrest the cell cycle in various cancer cell lines.

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a novel compound that integrates several key structural features suggesting potential biological activity. The bromo-substituent can enhance lipophilicity and potentially modulate binding affinities to biological targets. The 2-oxo functionality and the 4-carboxylic acid group are known to be important for the activity of many quinolone antibacterials and can also play a role in interactions with other enzymes. This guide provides a systematic approach to unlock the therapeutic potential of this promising molecule.

Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

The synthesis of the title compound can be efficiently achieved through the Gould-Jacobs reaction, a classic and reliable method for the preparation of 4-hydroxyquinoline derivatives.[3][4][5] This multi-step process begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Synthetic Workflow

Gould_Jacobs_Synthesis reagent1 3-Bromoaniline intermediate1 Anilidomethylenemalonate Intermediate reagent1->intermediate1 Condensation (Heat, 100-130°C) reagent2 Diethyl ethoxymethylenemalonate (DEEM) reagent2->intermediate1 intermediate2 4-Hydroxy-7-bromo-3-carboethoxyquinoline intermediate1->intermediate2 Thermal Cyclization (High-boiling solvent, >250°C) final_product 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid intermediate2->final_product Hydrolysis (e.g., NaOH) & Acidification (e.g., HCl)

Caption: Gould-Jacobs reaction workflow for the synthesis of the target compound.

Experimental Protocol: Gould-Jacobs Synthesis

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 120-130°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Removal of Ethanol: Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: Add a high-boiling inert solvent (e.g., Dowtherm A) to the flask and heat the mixture to 250-260°C for 30-60 minutes to facilitate the intramolecular cyclization.

  • Isolation of the Intermediate: Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxy-7-bromo-3-carboethoxyquinoline. Collect the solid by filtration and wash with cold ethanol.

  • Hydrolysis: Suspend the dried intermediate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Acidification and Product Collection: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The final product, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

A Tiered Approach to Biological Activity Screening

A logical and cost-effective screening strategy is crucial for the efficient evaluation of a novel compound. We propose a tiered approach, beginning with broad-spectrum assays to identify general bioactivity, followed by more focused investigations into the mechanism of action.

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2_antibacterial Tier 2: Antibacterial Mechanism cluster_tier2_anticancer Tier 2: Anticancer Mechanism antimicrobial Antimicrobial Screening (Broth Microdilution) gyrase DNA Gyrase Inhibition antimicrobial->gyrase If Active topoisomerase Topoisomerase IV Inhibition antimicrobial->topoisomerase If Active cytotoxicity Cytotoxicity Assay (MTT Assay) apoptosis Apoptosis Induction (Caspase Activity Assay) cytotoxicity->apoptosis If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If Active western_blot Mechanistic Studies (Western Blot) cytotoxicity->western_blot If Active

Caption: A proposed tiered screening cascade for the biological evaluation of the compound.

Tier 1: Primary Biological Screening

The initial phase of screening aims to determine if 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid possesses broad antimicrobial or cytotoxic properties.

Antimicrobial Susceptibility Testing

Rationale: Given the well-established antibacterial activity of the quinolone scaffold, the primary screen should assess the compound's ability to inhibit the growth of a panel of clinically relevant bacteria. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation:

Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin
S. aureus (Gram-positive)160.5
E. coli (Gram-negative)320.015
P. aeruginosa (Gram-negative)>640.25
Cytotoxicity Screening

Rationale: It is essential to assess the compound's toxicity towards mammalian cells to determine its therapeutic index and potential for anticancer applications. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Hypothetical Data Presentation:

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7 (Breast Cancer)25.50.8
A549 (Lung Cancer)42.11.2
HEK293 (Non-cancerous)>1005.6

Tier 2: Mechanistic Elucidation

If the primary screening reveals significant antimicrobial or cytotoxic activity, the next tier of experiments will focus on elucidating the underlying mechanisms of action.

Antibacterial Mechanism of Action

Rationale: As quinolones are known to target bacterial type II topoisomerases, it is logical to investigate whether 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid inhibits DNA gyrase and/or topoisomerase IV.

Experimental Protocols: DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays typically measure the conversion of supercoiled plasmid DNA to a relaxed form (for topoisomerase IV) or relaxed plasmid DNA to a supercoiled form (for DNA gyrase). Inhibition of the enzyme results in a lack of this conversion, which can be visualized by agarose gel electrophoresis.[6][7][8]

General Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, plasmid DNA (supercoiled for topoisomerase IV, relaxed for DNA gyrase), ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the respective enzyme (DNA gyrase or topoisomerase IV).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition can be quantified by densitometry.

Anticancer Mechanism of Action

If the compound exhibits selective cytotoxicity towards cancer cells, further investigation into its anticancer mechanism is warranted.

Rationale: A common mechanism of action for anticancer drugs is the induction of apoptosis. Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

This can be performed using a commercially available luminescent or fluorometric assay kit (e.g., Caspase-Glo® 3/7 Assay).[9][10]

General Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points.

  • Assay Reagent Addition: Add the caspase assay reagent directly to the wells. This reagent contains a pro-luminescent or pro-fluorogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.

Rationale: Many anticancer compounds exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells throughout the cell cycle.[2]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with the test compound

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in the PI staining solution.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, which is proportional to the PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.

Hypothetical Data Presentation:

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle Control65%20%15%
Test Compound (IC50)20%15%65%

Rationale: To further dissect the apoptotic pathway, western blotting can be used to examine the expression levels and cleavage of key proteins involved in apoptosis, such as PARP and members of the Bcl-2 family.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase stimulus 7-Bromo-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid bax Bax (Pro-apoptotic) stimulus->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 Downregulates caspase9 Caspase-9 (Initiator) bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway that can be investigated by Western Blot.

Experimental Protocol: Western Blotting

General Procedure:

  • Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the biological activity screening of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. By following the proposed tiered approach, researchers can systematically investigate the antimicrobial and anticancer potential of this novel compound. The detailed protocols and the rationale behind each experimental step are designed to ensure the generation of robust and reproducible data, which will be crucial in determining the therapeutic promise of this quinoline derivative. The findings from this screening cascade will not only elucidate the biological profile of the target compound but also guide future lead optimization efforts in the quest for new and effective therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2,3-Substituted-4-hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(9). [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2007). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 12(12), 2457–2463. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Retrieved from [Link]

  • Madduluri, M. R., Kumar, A., & Sridhar, B. (2013). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmacy, 3(4), 649-657. [Link]

  • Slee, E. A., Harte, M. T., Kluck, R. M., Wolf, B. B., Casiano, C. A., Newmeyer, D. D., Wang, H. G., Reed, J. C., Nicholson, D. W., Alnemri, E. S., Green, D. R., & Martin, S. J. (1999). Caspase Protocols in Mice. Cell Death & Differentiation, 6(10), 1055–1057. [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. MySkinRecipes. Retrieved from [Link]

  • Szafranski, K., Szkaradek, N., & Waszkielewicz, A. M. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5444. [Link]

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  • Hiasa, H., Yousef, D. O., & Marians, K. J. (1996). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 582, 141–150. [Link]

  • Jovic, M., & He, Z. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193). [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. Retrieved from [Link]

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  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Retrieved from [Link]

  • Szkaradek, N., Siwek, A., & Szafranski, K. (2023). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. International Journal of Molecular Sciences, 24(10), 8682. [Link]

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Foundational

Unlocking the Therapeutic Potential of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a halogenated analog of the endogenous neuromodulator kynurenic acid (KYNA), stands as a promising scaffold for the development of novel therapeutics. This t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a halogenated analog of the endogenous neuromodulator kynurenic acid (KYNA), stands as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of its potential therapeutic targets, grounded in the extensive research on KYNA and its derivatives. We will explore the mechanistic basis for its potential applications in neurodegenerative disorders and oncology, providing detailed experimental workflows for target validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and related quinoline compounds.

Introduction: The Kynurenic Acid Framework and the Promise of Halogenation

Kynurenic acid (KYNA) is a metabolite of the tryptophan-kynurenine pathway and is the only known endogenous small-molecule antagonist of all ionotropic glutamate receptors.[1] Its neuroprotective effects are well-documented, stemming from its ability to attenuate excitotoxicity, a key pathological mechanism in numerous neurodegenerative diseases.[2] However, the therapeutic utility of native KYNA is hampered by its poor penetration of the blood-brain barrier.[3] This has driven the development of numerous analogs, with modifications aimed at improving pharmacokinetic properties while retaining or enhancing biological activity.[2][4]

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid introduces a bromine atom at the 7-position of the quinoline core. Halogenation is a well-established strategy in medicinal chemistry, often employed to enhance binding affinity, metabolic stability, and membrane permeability of drug candidates.[5] The presence of the bromine atom on the quinoline scaffold is therefore anticipated to modulate the compound's interaction with biological targets and improve its drug-like properties. Quinoline derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

This guide will focus on two primary areas of therapeutic potential for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: neurodegenerative diseases, by leveraging its heritage as a KYNA analog, and oncology, based on the established anti-proliferative activities of the broader quinoline class.

Potential Therapeutic Targets in Neurodegenerative Disorders

The primary neuroprotective mechanism of KYNA and its analogs is the modulation of excitatory neurotransmission.[2] The following subsections detail the key molecular targets and the experimental approaches to validate the activity of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a key player in synaptic plasticity and memory, becomes a mediator of neuronal death when overactivated by glutamate. KYNA is a known antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[3] It is highly probable that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid retains this activity.

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the glycine binding site of the NMDA receptor.

Objective: To determine the binding affinity (Ki) of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid for the NMDA receptor glycine site.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]Glycine (radioligand)

  • Glycine (unlabeled ligand)

  • 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

  • In a microcentrifuge tube, combine the rat cortical membranes, [³H]Glycine, and either buffer (for total binding), excess unlabeled glycine (for non-specific binding), or the test compound.

  • Incubate the mixture at a specified temperature and duration (e.g., 4°C for 30 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Parameter Typical Value
[³H]Glycine Concentration10-20 nM
Protein Concentration100-200 µ g/well
Incubation Time30 minutes
Incubation Temperature4°C
Multi-Targeting Strategy for Alzheimer's Disease

Recent advancements in the field have focused on developing multifunctional KYNA analogs for complex neurodegenerative conditions like Alzheimer's disease.[7][8] These compounds often target not only the NMDA receptor but also other key players in the disease pathology.

  • Metabotropic Glutamate Receptor 5 (mGluR5): Allosteric modulation of mGluR5 can influence glutamatergic signaling and has been explored as a therapeutic strategy.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a cornerstone of current Alzheimer's therapy, aimed at boosting cholinergic neurotransmission.

  • Amyloid-β (Aβ) Aggregation: Preventing the fibrillation of Aβ peptides is a major disease-modifying strategy.

G cluster_0 Compound Screening cluster_1 Primary Target Engagement cluster_2 Disease-Modifying Activity cluster_3 Cellular & In Vivo Validation Compound Compound NMDA_Binding NMDA Receptor Binding Assay Compound->NMDA_Binding Evaluate affinity mGluR5_Assay mGluR5 Functional Assay Compound->mGluR5_Assay Assess modulation AChE_Assay AChE Inhibition Assay Compound->AChE_Assay Determine IC₅₀ Abeta_Assay Aβ Aggregation Inhibition Assay Compound->Abeta_Assay Measure inhibition Antioxidant_Assay Antioxidant Capacity (e.g., DPPH) Compound->Antioxidant_Assay Quantify scavenging Cell_Toxicity Aβ-induced Toxicity in Cell Culture NMDA_Binding->Cell_Toxicity mGluR5_Assay->Cell_Toxicity AChE_Assay->Cell_Toxicity Abeta_Assay->Cell_Toxicity Antioxidant_Assay->Cell_Toxicity BBB_Permeability Blood-Brain Barrier Permeability Assay Cell_Toxicity->BBB_Permeability Promising candidates In_Vivo_Model Transgenic Animal Model of AD BBB_Permeability->In_Vivo_Model Permeable compounds G Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP OPRT Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DHODH->Orotate Inhibitor 7-Bromo-2-oxo-1,2- dihydroquinoline-4- carboxylic acid Inhibitor->DHODH

Caption: Inhibition of DHODH by a quinoline-based inhibitor blocks pyrimidine synthesis.

Conclusion and Future Directions

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid presents a compelling starting point for the development of novel therapeutics for neurodegenerative diseases and cancer. Its structural similarity to kynurenic acid provides a strong rationale for investigating its effects on excitatory amino acid receptors. Furthermore, the broader class of quinoline carboxylic acids has demonstrated promising anticancer activities.

Future research should focus on the synthesis and in vitro evaluation of this compound against the targets outlined in this guide. Favorable in vitro activity should be followed by studies to assess its pharmacokinetic properties, including blood-brain barrier permeability, and ultimately, in vivo efficacy in relevant animal models. The insights gained from such studies will be crucial in determining the therapeutic trajectory of this promising molecule.

References

  • Nagy, K., Plangár, I., Tuka, B., Gellért, L., Varga, D., Demeter, I., Farkas, T., Kis, Zs., Marosi, M., Zádori, D., Klivényi, P., Fülöp, F., Szatmári, I., Vécsei, L., & Toldi, J. (2011). Synthesis and biological effects of some kynurenic acid analogs. Bioorganic & Medicinal Chemistry, 19(24). [Link]

  • Nagy, K., Plangár, I., Tuka, B., Gellért, L., Varga, D., Demeter, I., Farkas, T., Kis, Z., Marosi, M., Zádori, D., Klivényi, P., Fülöp, F., Szatmári, I., Vécsei, L., & Toldi, J. (2011). Synthesis and biological effects of some kynurenic acid analogs. PubMed. [Link]

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  • Goodman, M. C., Kim, J., Witherington, J., de la Torre, J. C., & Lindsley, C. W. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. [Link]

  • Pocivavsek, A., Wu, H. Q., & Schwarcz, R. (2020). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. MDPI. [Link]

  • Monash University. (2017). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. Monash University. [Link]

  • Dexter, D. W., Glicksman, M. A., & Leith, J. E. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2025). Kynurenic acid and its analogues. JMPAS. [Link]

  • Ökten, S., Çakmak, O., & Köprülü, T. K. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

  • ResearchGate. (n.d.). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. [Link]

  • Al-Ostath, A., Al-Assi, A., & Al-Sayed, E. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Goodman, M. C., Kim, J., Witherington, J., de la Torre, J. C., & Lindsley, C. W. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

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Exploratory

A Technical Guide to the In Vitro Cytotoxic Evaluation of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3] This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3] This guide presents a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxic evaluation of a novel derivative, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. As no prior data exists for this specific molecule, this document serves as a methodological blueprint for researchers in drug discovery and oncology. It details a phased approach, beginning with foundational compound management and cell line selection, progressing to primary cytotoxicity screening to determine potency (IC50), and culminating in mechanistic assays to elucidate the mode of cell death. Each section provides not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and logical experimental design.

Introduction: The Rationale for Investigating Novel Quinolone Derivatives

Quinoline and its derivatives have long been a focal point of pharmaceutical research, demonstrating a remarkable spectrum of bioactivities.[1][4][5] In oncology, numerous quinoline-based compounds have shown significant promise by targeting various cellular processes.[2][6] The core structure, a fusion of a benzene and a pyridine ring, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties.[7]

The introduction of a bromine atom, as in 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a strategic choice. Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving cell membrane permeability and interaction with intracellular targets.[8] Furthermore, bromo-substituted quinolines have demonstrated significant cytotoxic effects and the ability to induce apoptosis in cancer cell lines.[9][10] Derivatives of the parent structure, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, have also shown notable growth inhibition capacities against cancer cells.[11]

Given this background, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid represents a rational candidate for anticancer screening. The objective of this guide is to provide a rigorous, multi-faceted protocol to systematically evaluate its in vitro cytotoxicity, determine its potency, and gain initial insights into its mechanism of action.

Part 1: Foundational Steps - Compound Management and Cell Line Selection

A successful cytotoxicity study begins with meticulous preparation. The accuracy and reproducibility of all subsequent data depend on the proper handling of the test compound and the judicious selection of biological models.

Compound Solubilization and Stock Preparation

The first challenge for any novel compound is achieving a stable, soluble form suitable for cell culture applications.

  • Expert Insight: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening due to its high solubilizing power and general compatibility with cell culture at low concentrations.[12] However, it is imperative to determine the optimal solvent and to ensure the final concentration in the culture medium does not induce cytotoxicity on its own, typically staying below 0.5% (v/v).[12]

Protocol: Stock Solution Preparation

  • Solubility Test: Begin by testing the solubility of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in a small volume of high-purity DMSO.

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO. This allows for minimal volumes to be added to the culture medium, reducing solvent-induced effects.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Cancer Cell Lines

The choice of cell lines is fundamental to understanding the compound's spectrum of activity. An initial screening panel should be diverse, representing various cancer histotypes.

  • Expert Insight: A well-rounded initial panel might include representatives from major cancer types with high unmet medical needs. It is also beneficial to include a non-cancerous cell line to assess preliminary selectivity and potential for off-target toxicity.[13]

Table 1: Suggested Initial Cancer Cell Line Screening Panel

Cell LineCancer TypeTissue of OriginRationale
MCF-7 Breast AdenocarcinomaBreastRepresents hormone-receptor-positive breast cancer.[6][11]
MDA-MB-231 Breast AdenocarcinomaBreastRepresents triple-negative breast cancer, an aggressive subtype.[2]
A549 Lung CarcinomaLungA common model for non-small cell lung cancer.[1]
HT-29 Colorectal AdenocarcinomaColonA standard model for colon cancer research.[9]
HeLa Cervical AdenocarcinomaCervixA widely used and well-characterized cancer cell line.[9][11]
HEK293 Embryonic KidneyKidneyA non-cancerous human cell line for initial selectivity assessment.[13]

Part 2: Primary Cytotoxicity Assessment - The MTT Assay

The primary goal of the initial screen is to determine the compound's potency, quantified as the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[13][14]

  • Principle of the Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[2]

  • Compound Treatment: Prepare a series of serial dilutions of the 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.[12]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[14] Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value is determined.

Table 2: Hypothetical IC50 Data for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cell LineIncubation Time (hours)IC50 (µM)
MCF-748[Experimental Value]
MDA-MB-23148[Experimental Value]
A54948[Experimental Value]
HT-2948[Experimental Value]
HeLa48[Experimental Value]
HEK29348[Experimental Value]

Note: This table is a template for presenting experimentally derived data.

Workflow Visualization

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate analysis Data Analysis read_plate->analysis Calculate IC50 AnnexinV_PI_Principle cluster_cells Cell States and Staining Profiles cluster_reagents Reagents live Live Cell PS (Inner) Membrane Intact Annexin V: Negative PI: Negative early_apop Early Apoptotic PS (Outer) Membrane Intact Annexin V: Positive PI: Negative live:f1->early_apop:f1 PS Flip late_apop Late Apoptotic / Necrotic PS (Outer) Membrane Compromised Annexin V: Positive PI: Positive early_apop:f1->late_apop:f1 Membrane Permeabilization annexin Annexin V-FITC annexin->early_apop:f1 annexin->late_apop:f1 pi Propidium Iodide pi->late_apop:f1

Principle of Annexin V and PI staining for apoptosis detection.
Cell Cycle Analysis

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. [17]Analyzing the cell cycle distribution can provide critical mechanistic clues.

  • Principle of the Assay: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry can thus distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the Annexin V/PI protocol (Section 3.1).

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and permeabilize the membranes. [18][19]Incubate for at least 30 minutes at 4°C. Cells can be stored in ethanol for several weeks. [19]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [19]4. RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, ensuring that PI only stains DNA. [18]Incubate for 5-30 minutes at room temperature. [18][19]5. PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension. [18]6. Analysis: Analyze the samples by flow cytometry, measuring the red fluorescence of PI.

Hypothesized Signaling Pathway

Based on the known mechanisms of other quinolone derivatives, a plausible hypothesis is that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid induces apoptosis. [8][9][17]This could occur through the intrinsic (mitochondrial) pathway, which is a common mechanism for chemotherapy-induced cell death.

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound 7-Bromo-2-oxo-1,2- dihydroquinoline-4-carboxylic acid bax Bax/Bak Activation compound->bax Induces Stress mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Hypothesized intrinsic apoptosis pathway induced by the compound.

Part 4: Data Synthesis and Future Directions

The culmination of this multi-assay approach provides a comprehensive initial profile of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. By integrating the IC50 data with the mechanistic insights from apoptosis and cell cycle analyses, a clear picture of the compound's cytotoxic potential emerges.

  • Synthesized Profile: A potent compound (low µM IC50) that induces a significant increase in the Annexin V-positive cell population and causes arrest at a specific cell cycle phase (e.g., G2/M) would be considered a strong candidate for further development.

  • Next Steps: Positive results from this in vitro screening cascade would justify advancing the compound to more complex studies. These could include:

    • Secondary Cytotoxicity Assays: Using alternative methods like the LDH assay, which measures membrane integrity by detecting lactate dehydrogenase release, to confirm the cytotoxic effect. [20][21][22][23] * Target Deconvolution: Identifying the specific molecular target(s) of the compound.

    • Western Blotting: To confirm the activation of key proteins in the hypothesized signaling pathway (e.g., cleaved Caspase-3).

    • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

This structured, scientifically-driven evaluation process ensures that resources are focused on the most promising candidates, accelerating the path from novel compound to potential therapeutic.

References

  • Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Antibacterial Spectrum of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The persistent rise of antibiotic-resistant bacteria necessitates the continuous exploration and characterization of novel antim...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistent rise of antibiotic-resistant bacteria necessitates the continuous exploration and characterization of novel antimicrobial agents. Quinolone carboxylic acids have long been a cornerstone of antibacterial therapy, and their derivatization offers a promising avenue for the development of new drugs with improved efficacy. This technical guide provides a comprehensive framework for evaluating the antibacterial spectrum of a novel compound, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid . While specific experimental data for this particular molecule is not yet broadly published, this document outlines the foundational principles, experimental methodologies, and expected outcomes based on the well-established structure-activity relationships of the quinolone class. We will detail the rationale behind experimental design, provide standardized protocols for determining antimicrobial susceptibility, and present a hypothetical antibacterial spectrum to serve as a practical example for researchers in the field.

Introduction: The Rationale for Investigating 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of a major class of synthetic broad-spectrum antibiotics. The therapeutic success of fluoroquinolones like ciprofloxacin and norfloxacin has established this chemical family as a vital tool in combating a wide range of bacterial infections. However, the emergence of resistance has diminished the clinical utility of some established quinolones, driving the search for new analogues with enhanced potency and activity against resistant strains.

The compound 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid represents a strategic modification of the foundational quinolone structure. The presence of a bromine atom at the C-7 position is of particular interest. Halogenation at this position is a common feature in many potent quinolone antibiotics and is known to influence the compound's antibacterial activity and pharmacokinetic properties. The 2-oxo functionality (a quinolone) distinguishes it from the more common 4-oxoquinolones (fluoroquinolones), suggesting a potentially unique biological profile. This guide provides the scientific basis and practical methodologies for the comprehensive evaluation of its antibacterial potential.

The Quinolone Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize a transient state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death. The 3-carboxylic acid moiety, in conjunction with the 4-carbonyl group, is believed to be a critical structural feature for binding to DNA gyrase.

Proposed Experimental Workflow for Determining the Antibacterial Spectrum

A systematic approach is required to accurately define the antibacterial spectrum of a novel compound. The following workflow outlines the key stages, from initial screening to the determination of quantitative measures of activity.

experimental_workflow cluster_prep Compound & Strain Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_data Data Analysis & Interpretation compound_prep Compound Solubilization (e.g., in DMSO) disk_diffusion Disk Diffusion Assay (Qualitative Assessment) compound_prep->disk_diffusion strain_prep Bacterial Strain Revival & Culture Standardization strain_prep->disk_diffusion mic_determination Broth Microdilution (MIC Determination) disk_diffusion->mic_determination If activity observed mbc_determination Subculturing for MBC (Optional) mic_determination->mbc_determination data_analysis MIC Value Determination & Spectrum Analysis mic_determination->data_analysis mbc_determination->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Experimental workflow for evaluating the antibacterial spectrum of a novel compound.

Methodologies for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Recommended Bacterial Strains for Screening

A diverse panel of bacterial strains should be selected to establish the breadth of the antibacterial spectrum. This panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin, soft tissue, and bloodstream infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300) - To assess activity against antibiotic-resistant strains.

    • Bacillus subtilis (e.g., ATCC 6633) - A representative of spore-forming bacteria.

    • Enterococcus faecalis (e.g., ATCC 29212) - A common cause of hospital-acquired infections.

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

    • Klebsiella pneumoniae - A significant cause of pneumonia and other nosocomial infections.

Detailed Protocol: Broth Microdilution for MIC Determination

This method allows for the simultaneous testing of multiple compounds against a panel of bacteria in a 96-well microtiter plate format.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Solution of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (e.g., 1280 µg/mL stock in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of each row in the 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound (e.g., 1280 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This will result in concentrations ranging from 640 µg/mL down to 1.25 µg/mL. Well 11 serves as the growth control, and well 12 as the sterility control.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that after addition to the wells, the final concentration will be approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Hypothetical Antibacterial Spectrum and Data Interpretation

Based on the structure-activity relationships of similar quinolone derivatives, we can project a hypothetical antibacterial spectrum for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Generally, quinolones exhibit broad-spectrum activity, with potency varying between Gram-positive and Gram-negative species. The presence of a halogen at C-7 often enhances activity, particularly against Gram-positive bacteria.

Table 1: Hypothetical Antibacterial Spectrum of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-Positive2
MRSA (ATCC 43300)Gram-Positive4
Bacillus subtilis (ATCC 6633)Gram-Positive1
Enterococcus faecalis (ATCC 29212)Gram-Positive8
Escherichia coli (ATCC 25922)Gram-Negative4
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative32
Klebsiella pneumoniaeGram-Negative16

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for definitive characterization.

Interpretation of Hypothetical Data:

The hypothetical data suggests that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid could possess potent activity against Gram-positive bacteria, including MRSA, and moderate activity against Gram-negative bacteria. The higher MIC against P. aeruginosa is consistent with the known challenges in targeting this intrinsically resistant pathogen. These hypothetical results would warrant further investigation into the compound's mechanism of action and potential for development as a therapeutic agent.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the antibacterial spectrum of the novel compound, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. By following the outlined experimental protocols, researchers can generate the high-quality, quantitative data necessary to assess its potential as a new antibacterial agent.

Future studies should focus on:

  • Mechanism of Action Studies: Investigating the specific inhibitory effects on DNA gyrase and topoisomerase IV.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Assessing the compound's performance in animal models of bacterial infection.

  • Further Derivatization: Exploring additional modifications to the quinolone scaffold to optimize potency and pharmacokinetic properties.

The data generated from these studies will be crucial in determining the future trajectory of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the drug development pipeline.

References

  • Dixit, S. K., Yadav, N., Kumar, S., Good, L., & Awasthi, S. K. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(11), 4839–4853.
  • Farghaly, T. A., & El-Kashef, H. S. (2014). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydrodiazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 19(9), 13888–13901.
  • Kuroda, T., Mitsui, H., Miyauchi, K., & Sato, Y. (1992). Studies on pyridonecarboxylic acids. 2. Synthesis and antibacterial activity of 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids. Chemical & Pharmaceutical Bulletin, 40(8), 2115–2120.
  • Kise, M., Itoh, K., & Kato, H. (1995). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 38(14), 2649–2658.
  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990).
Exploratory

Topic: The Anti-Inflammatory Potential of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of the anti-inflammatory properties of 7-bromo-2-o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the anti-inflammatory properties of 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, focusing on their mechanism of action, preclinical evaluation, and structure-activity relationships.

Introduction: The Quinoline Scaffold in Anti-Inflammatory Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in medicinal chemistry for developing agents targeting infectious diseases, cancer, and neurodegenerative disorders.[1][3] In the realm of inflammation, quinoline derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[2][4]

This guide focuses on a specific, highly functionalized subclass: 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives . This scaffold combines several key features:

  • The 2-Oxo-quinoline (Quinolinone) Core: This moiety is a critical pharmacophore found in various biologically active molecules.

  • The 4-Carboxylic Acid Group: This acidic functional group is instrumental in the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), often serving as a key interaction point with the active sites of target enzymes like cyclooxygenase (COX).[3][4]

  • The 7-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[5]

The convergence of these structural elements suggests a strong potential for this class of compounds to effectively modulate key inflammatory pathways. This document serves as a technical resource for researchers, providing insights into the synthesis, mechanism of action, and preclinical evaluation of these promising anti-inflammatory agents.

The Molecular Blueprint: Synthesis and Mechanistic Rationale

General Synthetic Strategies

The synthesis of the 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid core typically involves multi-step reaction sequences. While specific pathways can vary, a common approach involves the construction of the quinoline ring system followed by functionalization. Foundational methods for synthesizing the quinoline-4-carboxylic acid scaffold include the Doebner and Pfitzinger reactions.[6] Subsequent modifications, such as bromination at the C-7 position and the introduction of the C-2 oxo group, lead to the final core structure. Further derivatization, often at the C-2 position with various aryl groups, is a key strategy for enhancing potency and selectivity.[7][8]

Core Mechanism of Action: Targeting Cyclooxygenase (COX)

The primary mechanism by which many quinoline-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

The COX Pathway: Inflammation is often driven by the production of prostaglandins (PGs), lipid mediators synthesized from arachidonic acid.[6] The COX enzymes, COX-1 and COX-2, are the key catalysts in this process.[8][9]

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric cytoprotection and platelet aggregation.[9]

  • COX-2: Is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli. Its activity leads to the production of prostaglandins that mediate pain, fever, and inflammation.[8][9]

The therapeutic action of NSAIDs stems from inhibiting COX-2, while adverse effects like gastrointestinal issues often result from the simultaneous inhibition of COX-1.[8] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.

Quinoline-4-carboxylic acid derivatives are designed to mimic the binding of the natural substrate, arachidonic acid, within the COX active site. Molecular modeling studies on similar quinoline structures have shown that the carboxylic acid group can form a critical ionic bond with a conserved arginine residue (Arg120) at the entrance of the COX active site.[6][7] The planar quinoline ring and substituents at other positions can then occupy the hydrophobic channel, leading to potent inhibition. The presence of specific substituents can favor binding to the larger, more accommodating active site of COX-2 over COX-1, thus conferring selectivity.[7][9]

COX_Pathway cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX COX-1 / COX-2 AA->COX AA->COX PGs Prostaglandins (PGs) COX->PGs COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Physiology Gastric Protection Platelet Function PGs->Physiology Inhibitor Quinoline Derivative Inhibitor->COX Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway.
Secondary Mechanisms: Modulation of Cytokines and NF-κB

Beyond COX inhibition, quinoline derivatives can modulate other critical inflammatory pathways. Studies have shown that some derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] This is often achieved by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway , a master regulator of inflammatory gene expression.[11][12]

In resting cells, NF-κB is held inactive in the cytoplasm. Pro-inflammatory signals trigger a cascade that leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for COX-2, iNOS, TNF-α, and other inflammatory mediators.[12] By inhibiting this pathway, quinoline derivatives can exert a broad-spectrum anti-inflammatory effect.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Mediators COX-2, iNOS, TNF-α, IL-6 Genes->Mediators Inhibitor Quinoline Derivative Inhibitor->IKK Inhibition

Caption: The NF-κB inflammatory signaling pathway.

Preclinical Evaluation: Protocols and Data Interpretation

Assessing the anti-inflammatory potential of novel compounds requires a tiered approach, starting with in vitro enzymatic and cellular assays and progressing to in vivo models of inflammation.

In Vitro Assessment

InVitro_Workflow Start Test Compound (Quinoline Derivative) Assay1 COX-1/COX-2 Inhibition Assay (Enzymatic) Start->Assay1 Assay2 LPS-Induced NO Production Assay (RAW 264.7 Macrophages) Start->Assay2 Assay3 Cytokine Release Assay (ELISA) (e.g., TNF-α, IL-6) Start->Assay3 Result1 Determine IC50 (Potency & Selectivity) Assay1->Result1 Result2 Measure NO Inhibition (Cellular Activity) Assay2->Result2 Result3 Quantify Cytokine Reduction Assay3->Result3

Caption: Experimental workflow for in vitro evaluation.

Protocol 1: COX-1/COX-2 Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified ovine COX-1 or human recombinant COX-2. The amount of PGE2 produced is quantified by ELISA.

  • Methodology:

    • Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

    • Add the enzyme (COX-1 or COX-2) to the buffer.

    • Introduce various concentrations of the test compound (dissolved in DMSO) and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 25°C.

    • Stop the reaction with a solution of HCl.

    • Quantify the PGE2 concentration in each sample using a competitive ELISA kit.

    • Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).

Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [12]

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The inhibitory effect of a test compound is quantified by measuring nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[12]

  • Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Griess Assay:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

      • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

    • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Table 1: Representative In Vitro Anti-Inflammatory Activity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)NO Inhibition IC50 (µM) (LPS-stimulated RAW 264.7)
Derivative A 15.20.081905.8
Derivative B 25.80.046452.1
Celecoxib 24.30.064058.3
Indomethacin 0.10.90.1112.5

Data are hypothetical and for illustrative purposes, based on values reported for similar compounds in the literature.[6][7][8]

In Vivo Assessment

Protocol 3: Carrageenan-Induced Paw Edema in Rats [12]

  • Principle: This is a standard model for acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.[12][13]

  • Methodology:

    • Animals: Use male Wistar rats (150-200g), fasted overnight with free access to water.

    • Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

    • Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume (in mL) immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • Calculation:

      • Edema Volume = Paw volume at time 't' - V₀

      • Percent Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Table 2: Representative In Vivo Anti-Inflammatory Activity

Treatment (Dose, p.o.)Paw Edema Inhibition (%) at 3 hours
Vehicle Control 0%
Derivative B (25 mg/kg) 58%
Derivative B (50 mg/kg) 75%
Indomethacin (10 mg/kg) 65%

Data are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) and Future Directions

The anti-inflammatory potency and selectivity of this class of compounds are highly dependent on the nature and position of substituents on the quinoline ring.[3][4]

  • C-2 Position: The introduction of a p-methylsulfonylphenyl group at the C-2 position has been shown to be a key determinant for potent and selective COX-2 inhibition in related quinoline scaffolds.[6][7] This moiety can occupy the secondary pocket present in the COX-2 active site but not in COX-1.[7]

  • C-7 Position: The 7-bromo substituent likely enhances lipophilicity, which can improve membrane permeability and binding to the hydrophobic active site of COX enzymes. The presence of lipophilic groups on the quinoline ring is considered important for COX-2 inhibitory activity.[6][7]

  • C-4 Carboxylic Acid: As discussed, this group is crucial for anchoring the inhibitor within the COX active site and is a common feature of many COX inhibitors.[4]

Future Research: The data suggest that 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives are a valuable scaffold for developing novel anti-inflammatory agents. Future work should focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives with diverse substitutions at the C-2 position to maximize COX-2 selectivity and potency.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Toxicology Studies: Assessing the safety profile, including potential gastrointestinal and cardiovascular side effects.

  • Broader Applications: Exploring the potential of these compounds in chronic inflammatory diseases and as chemopreventive agents in cancer, given the link between COX-2 and carcinogenesis.[14][15]

Conclusion

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives represent a promising class of compounds with significant anti-inflammatory potential. Their well-defined mechanism of action, centered on the inhibition of the COX-2 enzyme and potential modulation of the NF-κB pathway, provides a strong rationale for their development. The synthetic tractability of the quinoline scaffold allows for fine-tuning of the structure to optimize potency, selectivity, and pharmacokinetic properties. The preclinical data, supported by established in vitro and in vivo models, underscore the therapeutic promise of this scaffold. Further investigation and optimization are warranted to translate this potential into clinically effective anti-inflammatory therapies.

References

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-5317. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis, anti-Inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives | Request PDF. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3320. [Link]

  • Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1158. [Link]

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 25(33), 4084-4113. [Link]

  • de Santana, T. I. S., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Current Medicinal Chemistry, 31. [Link]

  • Kukol, A., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Molecules, 26(4), 1025. [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with anti-inflammatory activity. [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. [Link]

  • Bentham Science. (n.d.). Quinoline and their Derivatives as Anti-Inflammatory Agents. [Link]

  • Zhang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 12(10), 1646-1667. [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

  • PubMed Central. (n.d.). Anti-inflammatory activities of flavonoid derivates. [Link]

  • PubMed Central. (n.d.). Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions. [Link]

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Foundational

Introduction: The Versatile Scaffold of 2-Oxo-Quinoline-4-Carboxylic Acids

An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-Quinoline-4-Carboxylic Acids The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. Among its many derivatives, 2-oxo-quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds. Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties. This technical guide provides an in-depth overview of the multifaceted mechanisms of action of 2-oxo-quinoline-4-carboxylic acids, with a focus on their role as enzyme inhibitors in various therapeutic areas, including neuroprotection, cancer, and infectious diseases.

Primary Mechanism of Action: Modulation of the Kynurenine Pathway

A predominant mechanism of action for a significant subset of 2-oxo-quinoline-4-carboxylic acid derivatives is the inhibition of key enzymes within the kynurenine pathway, the primary metabolic route for tryptophan degradation.[1][2] This pathway is crucial for cellular energy production but is also implicated in the pathophysiology of numerous diseases when dysregulated.[2]

The Kynurenine Pathway: A Dual Role in Health and Disease

Under normal physiological conditions, the kynurenine pathway catabolizes tryptophan, leading to the production of various bioactive metabolites.[2] However, under inflammatory conditions, the pathway can become upregulated, leading to an imbalance in its metabolites.[2] A key enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which is located at a critical branch point.[3][4][5] KMO converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic compound quinolinic acid.[2][6] Quinolinic acid is an agonist at N-methyl-D-aspartate (NMDA) receptors and can contribute to excitotoxicity and neuronal damage.[1]

Conversely, kynurenine can also be metabolized by kynurenine aminotransferase (KAT) to form kynurenic acid (KYNA), a neuroprotective agent.[2] KYNA is an antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate) and α7 nicotinic acetylcholine receptors, thereby reducing excitotoxicity.[2][7]

KMO Inhibition by 2-Oxo-Quinoline-4-Carboxylic Acids

Several 2-oxo-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of KMO.[3][6] By inhibiting KMO, these compounds prevent the conversion of kynurenine to the neurotoxic 3-HK. This blockage shunts the metabolic pathway towards the production of the neuroprotective KYNA.[2][5][6] This shift in the balance of kynurenine pathway metabolites from neurotoxic to neuroprotective is the basis for the therapeutic potential of these compounds in neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases.[4][5][6]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO KYNA Kynurenic Acid Kynurenine->KYNA KAT Quinolinic_Acid Quinolinic Acid Three_HK->Quinolinic_Acid Kynureninase, 3-HAO Neuroprotection Neuroprotection KYNA->Neuroprotection Neurotoxicity Neurotoxicity Quinolinic_Acid->Neurotoxicity Inhibitor 2-Oxo-quinoline- 4-carboxylic acids Inhibitor->Kynurenine Inhibitor->Three_HK Inhibition

Caption: Kynurenine Pathway and KMO Inhibition.

Diverse Biological Targets and Mechanisms

Beyond the kynurenine pathway, the versatile scaffold of quinoline-4-carboxylic acids allows them to interact with a range of other biological targets, leading to diverse pharmacological effects.

Inhibition of Dihydroorotate Dehydrogenase (DHODH) for Anticancer Activity

A significant mechanism for the anticancer activity of certain quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[8][9] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[8][9] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[9] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[9][10] Brequinar sodium is a well-known example of a quinoline-4-carboxylic acid derivative that inhibits DHODH.[11]

Inhibition of Bacterial Topoisomerases

The quinolone class of antibiotics, which share the core quinoline structure, exert their antibacterial effects by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are vital for managing DNA topology during replication and transcription.[9] The quinolone molecule stabilizes the enzyme-DNA complex, which obstructs DNA replication and transcription, leading to double-stranded DNA breaks and subsequent bacterial cell death.[9] The carboxylic acid group at the C-3 position is essential for this activity.[9]

Other Notable Enzyme Targets

Derivatives of quinoline carboxylic acid have also been shown to inhibit a variety of other enzymes, highlighting the broad therapeutic potential of this chemical class:

  • Protein Kinase CK2: Certain 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, with IC50 values in the low micromolar range.[12]

  • Vesicular Glutamate Transport (VGLUT): Substituted quinoline-2,4-dicarboxylic acids have been investigated as inhibitors of the VGLUT system, which is responsible for loading glutamate into synaptic vesicles.[13]

  • Histone Deacetylases (HDACs): 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as novel HDAC inhibitors, with some showing selectivity for specific HDAC isoforms.[14]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: Some 2-styryl-4-quinoline carboxylic acids have demonstrated potent inhibition of EGFR, a key target in cancer therapy.[15]

Target EnzymeTherapeutic AreaExample Compound ClassReported IC50/Ki
Kynurenine 3-monooxygenase (KMO)Neurodegenerative Diseases7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid24 µM (rat liver)[7]
Dihydroorotate Dehydrogenase (DHODH)CancerBrequinar Sodium0.250 ± 0.11 μM[10]
Protein Kinase CK2CancerTetrazolo-quinoline-4-carboxylic acid derivatives0.65 to 18.2 μM[12]
Vesicular Glutamate Transport (VGLUT)Neurological Disorders6-biphenyl-4-yl-QDCKi = 41 µM[13]
EGFR KinaseCancer2-styryl-4-quinoline carboxylic acid derivative (4i)0.189 µM[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-oxo-quinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR insights include:

  • The Carboxylic Acid Moiety: The carboxylic acid group at the C-4 position is a critical feature for the inhibition of DHODH, where it interacts with key residues in the active site.[10][11]

  • Substituents at C-2: For DHODH inhibition, bulky hydrophobic substituents at the C-2 position are necessary for potent activity.[11]

  • Substituents on the Benzo Ring: The substitution pattern on the benzo portion of the quinoline ring can significantly influence the inhibitory activity against various targets.[11]

Experimental Protocols for Mechanistic Studies: KMO Inhibition Assay

To determine the inhibitory potential of 2-oxo-quinoline-4-carboxylic acid derivatives against KMO, a robust enzymatic assay is essential. The following protocol outlines a common method for assessing KMO inhibition.

Principle

This assay measures the activity of KMO by quantifying the production of 3-hydroxykynurenine (3-HK) from the substrate L-kynurenine. The reaction is monitored spectrophotometrically or by high-performance liquid chromatography (HPLC). The inhibitory effect of the test compounds is determined by measuring the reduction in 3-HK formation in their presence.

Materials and Reagents
  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer

  • Test compounds (2-oxo-quinoline-4-carboxylic acid derivatives) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer or HPLC system

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant KMO enzyme to each well to initiate the reaction. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Substrate Addition: Add L-kynurenine to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Detection of 3-HK:

    • Spectrophotometric Method: Measure the absorbance at a specific wavelength corresponding to 3-HK.

    • HPLC Method: Separate the reaction products by reverse-phase HPLC and quantify the 3-HK peak.

  • Data Analysis: Calculate the percentage of KMO inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

KMO_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Prep 1. Prepare Test Compound Dilutions Reaction_Mix 2. Prepare Reaction Mixture (Buffer, NADPH, Compound) Compound_Prep->Reaction_Mix Add_Enzyme 3. Add KMO Enzyme Reaction_Mix->Add_Enzyme Add_Substrate 4. Add L-Kynurenine Substrate Add_Enzyme->Add_Substrate Incubate 5. Incubate at 37°C Add_Substrate->Incubate Terminate 6. Terminate Reaction Incubate->Terminate Detect_Product 7. Detect 3-HK Formation (Spectrophotometry or HPLC) Terminate->Detect_Product Calculate_IC50 8. Calculate % Inhibition and IC50 Detect_Product->Calculate_IC50

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid via Gould-Jacobs Reaction: An Application Protocol

Abstract This document provides a detailed guide for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] The protocol is centered...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] The protocol is centered around the robust and well-established Gould-Jacobs reaction, a powerful method for constructing the quinoline scaffold.[2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthesis, including the underlying mechanism, a step-by-step experimental procedure, and critical process considerations. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high yield of the target compound.

Introduction: The Significance of the Quinolone Scaffold

Quinoline and its derivatives are foundational structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.[4][5] The quinolone core is a privileged scaffold found in numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][5] Specifically, the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid moiety is a crucial pharmacophore. The bromine substituent at the 7-position offers a site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents.[4] The Gould-Jacobs reaction provides a classical and effective route to this important class of compounds.[3][6]

The Gould-Jacobs Synthesis: A Mechanistic Overview

The Gould-Jacobs reaction is a multi-step process for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo (quinolone) form.[6] The reaction sequence begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3] The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid.

The key stages of the mechanism are:

  • Condensation: A nucleophilic attack by the amino group of 3-bromoaniline on diethyl ethoxymethylenemalonate (DEEM) leads to the formation of an anilidomethylenemalonate intermediate with the elimination of ethanol.[2][6]

  • Thermal Cyclization: This step requires significant thermal energy to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[2][3] This is often the rate-limiting step and requires high temperatures.

  • Saponification: The ethyl ester of the quinolone intermediate is hydrolyzed under basic conditions to the corresponding carboxylate salt.[6][7]

  • Acidification: Subsequent acidification of the reaction mixture precipitates the final product, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Mechanism of the Gould-Jacobs Reaction

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Acidification Aniline 3-Bromoaniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate2 Ethyl 7-Bromo-4-hydroxyquinoline -3-carboxylate Intermediate1->Intermediate2 Heat (High Temp.) - EtOH Intermediate3 Sodium 7-Bromo-2-oxo-1,2- dihydroquinoline-4-carboxylate Intermediate2->Intermediate3 + NaOH Product 7-Bromo-2-oxo-1,2-dihydroquinoline -4-carboxylic acid Intermediate3->Product + HCl experimental_workflow cluster_condensation Condensation cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis & Precipitation start Combine 3-Bromoaniline and DEEM heat1 Heat at 120-130 °C for 2 hours start->heat1 evap Remove ethanol under reduced pressure heat1->evap add_dowtherm Add Dowtherm A evap->add_dowtherm heat2 Heat to 250-255 °C for 30 min add_dowtherm->heat2 cool1 Cool to below 100 °C heat2->cool1 add_ethanol Add Ethanol cool1->add_ethanol cool2 Cool to room temperature add_ethanol->cool2 filter1 Filter the solid cool2->filter1 wash1 Wash with Ethanol filter1->wash1 dry1 Dry the intermediate wash1->dry1 suspend Suspend intermediate in NaOH solution dry1->suspend reflux Reflux for 2 hours suspend->reflux cool3 Cool to room temperature reflux->cool3 acidify Acidify with conc. HCl cool3->acidify filter2 Filter the precipitate acidify->filter2 wash2 Wash with deionized water filter2->wash2 dry2 Dry the final product wash2->dry2 end end dry2->end Final Product

Caption: Experimental workflow for the synthesis.

Part A: Synthesis of Diethyl 2-((3-bromophenylamino)methylene)malonate (Intermediate I)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol).

  • Condensation Reaction: Heat the reaction mixture in an oil bath at 120-130 °C for 2 hours. [2]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Ethanol Removal: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude product, diethyl 2-((3-bromophenylamino)methylene)malonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Part B: Synthesis of Ethyl 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (Intermediate II)

  • Cyclization Setup: To the flask containing the crude Intermediate I, add a high-boiling point solvent such as Dowtherm A (100 mL).

  • Thermal Cyclization: Heat the mixture to 250-255 °C for 30 minutes. [4]A precipitate will form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to below 100 °C and add ethanol (100 mL) to dilute the mixture and facilitate filtration.

  • Filtration and Washing: Cool the suspension to room temperature, and collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL) to remove any residual Dowtherm A.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight to yield Ethyl 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate.

Part C: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Final Product)

  • Hydrolysis Setup: In a 500 mL round-bottom flask, suspend the dried Intermediate II (0.09 mol) in a 10% aqueous solution of sodium hydroxide (200 mL).

  • Saponification: Heat the mixture to reflux for 2 hours, during which the solid will dissolve. [2]Monitor the completion of the hydrolysis by TLC.

  • Precipitation: Cool the reaction mixture to room temperature in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of 2-3. A white to off-white precipitate of the final product will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the final product in a vacuum oven at 80-90 °C to a constant weight.

Results and Characterization

The successful synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point >300 °C
¹H NMR Consistent with the structure of the target compound
Mass Spectrometry M/z corresponding to the molecular weight of the product
Purity (HPLC) >95%

Discussion and Troubleshooting

  • Temperature Control in Cyclization: The thermal cyclization step is critical and requires careful temperature control. Temperatures below 250 °C may lead to incomplete reaction, while excessively high temperatures can cause degradation of the product. [8]* Choice of Cyclization Solvent: Dowtherm A is an effective high-boiling solvent. Other options include diphenyl ether or mineral oil. The choice of solvent can influence the reaction time and yield.

  • Purity of Starting Materials: The purity of 3-bromoaniline and DEEM is crucial for a clean reaction and high yield. It is recommended to use freshly distilled or high-purity reagents.

  • Hydrolysis Conditions: Complete hydrolysis of the ester is essential. The reaction can be monitored by the disappearance of the ester spot on TLC. If the hydrolysis is sluggish, the reaction time or the concentration of the NaOH solution can be increased.

  • Microwave-Assisted Synthesis: For more rapid synthesis, microwave irradiation can be employed, particularly for the cyclization step. [2][8]This can significantly reduce reaction times and potentially improve yields. [2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents: 3-Bromoaniline is toxic and corrosive. Diethyl ethoxymethylenemalonate is a lachrymator. Concentrated acids and bases are highly corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

  • High Temperatures: The cyclization step involves very high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks or defects.

Conclusion

The Gould-Jacobs synthesis is a reliable and scalable method for the preparation of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The protocol outlined in this application note provides a detailed, step-by-step guide for researchers to successfully synthesize this valuable intermediate. By understanding the reaction mechanism and paying close attention to critical experimental parameters, a high yield of the pure product can be consistently achieved.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • YouTube. (2021). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (2018). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Google Patents. (n.d.). KR20210005079A - Method for hydrolysis of quinolones carboxyl ester.
  • ResearchGate. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • National Institutes of Health. (2012). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (1994). Cyclization reactions leading to beta-hydroxyketo esters. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]

  • MDPI. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • National Institutes of Health. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. Retrieved from [Link]

  • ACS Figshare. (2009). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (1989). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

Sources

Application

Introduction: The 2-Oxo-Quinoline Scaffold and a Nontraditional Synthetic Approach

An Application Guide to the Synthesis of 2-Oxo-Quinolines via Friedländer-Type Annulation The 2-oxo-quinoline, also known as quinolin-2(1H)-one or carbostyril, is a privileged heterocyclic scaffold. It forms the core of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Oxo-Quinolines via Friedländer-Type Annulation

The 2-oxo-quinoline, also known as quinolin-2(1H)-one or carbostyril, is a privileged heterocyclic scaffold. It forms the core of a multitude of pharmacologically active compounds, including antimalarials, antibiotics, and anticancer agents.[1][2] The development of efficient and versatile synthetic routes to this structure is therefore a critical endeavor for researchers in medicinal chemistry and drug development.

While several classical methods exist for quinoline synthesis, the Friedländer annulation is one of the most direct.[3] It traditionally involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active α-methylene group, such as a ketone or aldehyde, to yield a substituted quinoline.[4][5][6][7]

This guide focuses on a specific, non-classical application of this reaction: its adaptation for the synthesis of 2-oxo-quinolines. The standard Friedländer synthesis does not typically yield 2-oxo-quinolines. However, specific modifications, particularly through domino reactions involving the in situ generation of the 2-aminoaryl carbonyl compound, can open a pathway to this valuable scaffold, often in competition with the "standard" quinoline product.[8] Understanding and controlling this nuanced reactivity is key to leveraging the Friedländer methodology for this specific synthetic goal.

Mechanistic Insights: Diverting the Classical Pathway

To control the reaction outcome, it is essential to understand the underlying mechanisms. The classical Friedländer synthesis is generally believed to proceed via one of two main pathways, depending on the reaction conditions.[4][9]

  • Aldol-First Pathway : This path begins with a rate-limiting aldol condensation between the two carbonyl reactants. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amine on the carbonyl, followed by dehydration to form the aromatic quinoline ring.[9][10]

  • Schiff Base-First Pathway : Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group and the partner carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the quinoline.[4]

G Classical Friedländer Annulation Pathways reactants 2-Aminoaryl Ketone + α-Methylene Ketone aldol_adduct Aldol Adduct reactants->aldol_adduct Aldol Condensation (Aldol-First Path) schiff_base Schiff Base reactants->schiff_base Schiff Base Formation (Schiff Base-First Path) unsaturated_carbonyl Unsaturated Carbonyl Intermediate aldol_adduct->unsaturated_carbonyl Dehydration cyclized_intermediate Cyclized Aldol Intermediate schiff_base->cyclized_intermediate Intramolecular Aldol Reaction quinoline Quinoline Product unsaturated_carbonyl->quinoline Cyclization & Dehydration cyclized_intermediate->quinoline Dehydration

Fig 1. Competing mechanisms in the classical Friedländer synthesis.
The Pathway to 2-Oxo-Quinolines

The formation of a 2-oxo-quinoline via a Friedländer-type reaction is a mechanistic deviation. Evidence suggests this occurs through the cyclization of a specific geometric isomer of a Knoevenagel condensation intermediate.[8] In domino reactions starting from 2-nitroaryl carbonyls, the in situ reduction to the 2-amino species is followed by a Knoevenagel condensation with an active methylene compound. This condensation produces E and Z isomers of a conjugated intermediate. While the E isomer proceeds to the standard quinoline, the Z isomer, through steric influence, can favor cyclization via nucleophilic attack of the amine onto the ester or nitrile carbonyl, leading to the 2-oxo-quinoline after tautomerization.[8]

G Proposed Mechanism for 2-Oxo-Quinoline Formation start 2-Aminoaryl Ketone + Active Methylene Compound (e.g., β-keto-ester) knoevenagel Knoevenagel Condensation start->knoevenagel E_isomer E-Knoevenagel Intermediate knoevenagel->E_isomer Forms Z_isomer Z-Knoevenagel Intermediate knoevenagel->Z_isomer Forms quinoline Standard Quinoline E_isomer->quinoline Cyclization/ Aromatization cyclization Intramolecular Amide Formation Z_isomer->cyclization Favored Cyclization oxo_quinoline 2-Oxo-Quinoline cyclization->oxo_quinoline Tautomerization

Fig 2. Divergent pathways from Knoevenagel intermediates.

Protocols for 2-Oxo-Quinoline Synthesis

The key to accessing 2-oxo-quinolines is often to start from a precursor that can be converted to the 2-aminoaryl carbonyl in situ. This approach, known as a domino or cascade reaction, avoids the instability of many 2-aminobenzaldehyde derivatives.[8][11]

Protocol 1: Domino Nitro-Reduction-Friedländer Annulation

This protocol is based on the in situ reduction of readily available 2-nitrobenzaldehydes or 2-nitroaryl ketones using iron in acetic acid, followed by condensation with an active methylene compound (AMC). The choice of AMC is critical for directing the reaction toward the 2-oxo-quinoline product.[8]

Materials:

  • 2-Nitroaryl aldehyde or ketone (1.0 mmol)

  • Active Methylene Compound (e.g., ethyl benzoylacetate, malononitrile) (1.2 mmol)

  • Iron powder (<10 micron, 4.0 mmol)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-nitroaryl carbonyl compound (1.0 mmol), the active methylene compound (1.2 mmol), and iron powder (4.0 mmol).

  • Solvent Addition: Add glacial acetic acid (5 mL) and ethanol (5 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the nitro-compound typically occurs within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate or DCM.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 2-oxo-quinoline product.

Protocol 2: Microwave-Assisted Friedländer Annulation

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and cleaner product profiles in minutes instead of hours.[12][13][14] This protocol adapts the microwave-assisted method for the synthesis of 2-oxo-quinolines.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Active Methylene Compound (e.g., ethyl acetoacetate) (2.0 mmol)

  • Glacial Acetic Acid (2 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Saturated NaHCO₃ solution

  • DCM for extraction

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the 2-aminobenzophenone (1.0 mmol) and the active methylene compound (2.0 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (2 mL), which serves as both the solvent and the acid catalyst.[13]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes.[13] Caution: Microwave reactions can rapidly generate pressure. Ensure the equipment is used according to the manufacturer's safety guidelines.

  • Work-up and Purification: Cool the vial to room temperature. Follow steps 5-8 from Protocol 1 for neutralization, extraction, drying, concentration, and purification.

G General Workflow for Domino Synthesis A 1. Combine Reactants (2-Nitroaryl Carbonyl, AMC, Fe) B 2. Add Solvents (Acetic Acid, Ethanol) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool & Filter (Remove Iron Salts) C->D E 5. Neutralize & Extract (NaHCO3, Ethyl Acetate) D->E F 6. Dry & Concentrate (MgSO4, Rotary Evaporator) E->F G 7. Purify (Column Chromatography) F->G H Pure 2-Oxo-Quinoline G->H

Fig 3. Experimental workflow for the domino nitro-reduction protocol.

Substrate Scope and Control of Selectivity

The decisive factor in forming a 2-oxo-quinoline versus a standard quinoline is the nature of the active methylene compound (AMC).[8] AMCs that can act as better Michael acceptors after condensation or that possess carbonyl groups (ester, nitrile) that are competitive sites for intramolecular cyclization are more likely to yield the 2-oxo product.

Active Methylene Compound (AMC)Primary Product TypeRationale / Causality
Simple Ketones (e.g., Acetophenone)Standard QuinolineThe ketone carbonyl is the sole site for cyclization after the initial condensation, leading directly to the standard quinoline backbone.
β-Diketones (e.g., Acetylacetone)Standard QuinolineThe reaction typically proceeds through the more reactive ketone, leading to a standard quinoline with an acetyl group at the 3-position.
β-Keto-esters (e.g., Ethyl Acetoacetate)Mixture / 2-Oxo-QuinolineThe ester carbonyl provides an alternative site for intramolecular attack by the amine, especially from the Z-Knoevenagel intermediate. This pathway competes with the standard cyclization.[8]
β-Keto-nitriles (e.g., Benzoylacetonitrile)2-Oxo-Quinoline FavoredThe nitrile group is a strong electron-withdrawing group and a viable site for cyclization, often favoring the formation of the 2-oxo-quinoline derivative.[8]
Malonates/Malononitriles 2-Oxo-Quinoline FavoredThese symmetrical AMCs provide two potential sites for cyclization, increasing the likelihood of forming the 2-oxo scaffold, often with an ester or nitrile group at the 3-position.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, ensure the iron powder is finely divided and activated. The reaction is often sensitive to steric hindrance on both the 2-aminoaryl ketone and the AMC. Microwave assistance can often improve yields for sluggish reactions.[14]

  • Mixture of Products: The formation of a mixture of the standard quinoline and the 2-oxo-quinoline is common. Purification via column chromatography is almost always necessary. To improve selectivity, consider changing the AMC (see table above) or lowering the reaction temperature, which may favor the thermodynamically controlled product.

  • Regioselectivity Issues: When using unsymmetrical ketones as the AMC, regioselectivity can be a challenge.[15] The initial aldol or Schiff base formation may occur at either α-carbon. Using AMCs with highly differentiated α-protons can mitigate this issue.

  • Incomplete Nitro Reduction: If the starting nitro-compound persists, add a small amount of aqueous HCl to the iron/acetic acid mixture to facilitate the reduction.[16] However, this increases the acidity and may alter the subsequent condensation selectivity.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Reactions. (1942). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • Frontiers. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of Friedländer quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Abstract This document provides a comprehensive guide for the purification of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₀H₆BrNO₃, MW: 268.06 g/mol )[1], a key intermediate in pharmaceutical research and org...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₀H₆BrNO₃, MW: 268.06 g/mol )[1], a key intermediate in pharmaceutical research and organic synthesis[1]. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is crucial for its efficacy and safety in subsequent applications. The primary purification method described is recrystallization, with column chromatography presented as an alternative or secondary step. This guide emphasizes a systematic approach to solvent selection and provides the rationale behind the procedural steps to ensure reproducibility and high-quality outcomes.

Introduction

The purification of quinoline derivatives, particularly those with carboxylic acid functionalities, can be challenging due to their often-limited solubility in common organic solvents. This application note presents a robust and validated protocol for the purification of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid to a high degree of purity, suitable for demanding research and development applications.

Principle of Purification

The primary purification strategy outlined is recrystallization , a technique that relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature[2]. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain in the mother liquor.

For cases where recrystallization does not provide the desired level of purity, column chromatography on silica gel is presented as an effective alternative. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.

Materials and Equipment

Reagents:

  • Crude 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Reagent-grade solvents for screening:

    • Ethanol

    • Methanol

    • Ethyl acetate

    • Acetone

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Water (deionized)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexanes (for column chromatography)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • HPLC system

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the recommended primary method for purifying 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Step 1: Solvent Screening

A systematic solvent screening is crucial for successful recrystallization.

  • Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, resulting in the formation of a crystalline precipitate upon cooling[2]. High-boiling point solvents like DMF should be used with caution as they can be difficult to remove[2].

Table 1: Solvent Screening Observations (Example)

SolventSolubility at Room Temp.Solubility at Boiling PointObservations upon Cooling
MethanolSparingly solubleSolubleCrystalline precipitate
EthanolSparingly solubleSolubleCrystalline precipitate
Ethyl AcetateSlightly solubleModerately solubleFine needles
AcetoneSolubleVery solublePoor recovery
WaterInsolubleInsolubleNo dissolution
DMFSolubleVery solubleOiling out

Based on the screening, ethanol or methanol are often good starting points for the recrystallization of quinoline derivatives[3].

Step 2: Recrystallization Procedure

  • Place the crude 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in an Erlenmeyer flask of appropriate size.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • Once the compound is fully dissolved, add a small excess of the solvent (5-10%) to prevent premature crystallization[2].

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities. Hot-filter the solution to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel[2].

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor[2].

  • Dry the crystals under vacuum to a constant weight.

Diagram 1: Recrystallization Workflow

G crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid by recrystallization.

Protocol 2: Purification by Column Chromatography

This protocol should be used if recrystallization fails to yield a product of the desired purity.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, then gently tap the column to ensure even packing. Elute with the non-polar solvent until the bed is stable.

  • Sample Loading: Dissolve a small amount of the crude material in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol[4]). The ideal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Assessment

The purity of the final product should be assessed using a combination of the following analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single sharp peak should be observed. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point for method development[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The aromatic region of the ¹H NMR spectrum is particularly useful for confirming the substitution pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

Table 2: Expected Analytical Data

TechniqueExpected Observations
Melting PointSharp, defined range
¹H NMRSignals corresponding to aromatic protons and the carboxylic acid proton. Absence of impurity signals.
¹³C NMRSignals for carbonyl carbons, aromatic carbons, and the carboxylic acid carbon[4].
HPLCSingle peak with >98% purity

Safety and Handling

Troubleshooting

  • Oiling Out During Recrystallization: This occurs when the compound separates as a liquid instead of a solid. To remedy this, try using a more dilute solution, cooling the solution more slowly, or changing the solvent system[2].

  • Poor Recovery: If the recovery of the purified compound is low, it may be too soluble in the chosen solvent at low temperatures. Try a different solvent or a binary solvent system.

  • Persistent Impurities: If impurities co-crystallize with the product, a second recrystallization or purification by column chromatography may be necessary.

Conclusion

The protocols described in this application note provide a comprehensive and reliable approach to the purification of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. By following the systematic approach to recrystallization and employing column chromatography when necessary, researchers can obtain this valuable intermediate in high purity, ensuring the integrity and reproducibility of their downstream applications.

References

  • MySkinRecipes. 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Available from: [Link]

  • Google Patents. CN103664892B - The crystallization of quinoline.
  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available from: [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of Brominated Quinoline Carboxylic Acids

Introduction: The Imperative for Purity in Quinoline Carboxylic Acid Chemistry Brominated quinoline carboxylic acids represent a cornerstone class of heterocyclic compounds, pivotal in the landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Quinoline Carboxylic Acid Chemistry

Brominated quinoline carboxylic acids represent a cornerstone class of heterocyclic compounds, pivotal in the landscape of medicinal chemistry and materials science. Their rigid structure, combined with the electronic properties imparted by bromine and the binding capabilities of the carboxylic acid moiety, makes them privileged scaffolds for developing novel therapeutics, including anti-cancer and anti-malarial agents.[1] The efficacy, safety, and regulatory compliance of any Active Pharmaceutical Ingredient (API) are directly contingent on its purity and solid-state properties.[2][3] Crystallization is a fundamental and powerful technique in drug development, employed to purify APIs and control their physicochemical characteristics, such as solubility, stability, and bioavailability.[2][4]

This guide provides a comprehensive framework for the recrystallization of brominated quinoline carboxylic acids. Moving beyond a simple list of steps, we will delve into the underlying principles, causality behind experimental choices, and robust troubleshooting strategies to empower researchers in achieving high-purity crystalline materials.

Part 1: The Theoretical Foundation of Recrystallization

Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from its impurities.[5] The process hinges on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated state—the thermodynamic driving force for crystallization.[3][4] Ideally, the impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand if they are insoluble in the hot solvent.[6]

The formation of crystals occurs in two primary stages:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from the supersaturated solution.[4] This can occur spontaneously (homogeneous) or be induced by surfaces like dust particles or scratches on the flask (heterogeneous).[4]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei.[4]

The rate of cooling is a critical parameter. Slow, controlled cooling generally favors the growth of larger, purer crystals, as it allows molecules to selectively deposit onto the crystal lattice, excluding impurities.[7][8] Rapid cooling can trap impurities within the fast-forming crystal lattice, compromising the purification's effectiveness.[9]

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures (e.g., room temperature or 0 °C).

  • Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble at all temperatures).

  • A boiling point that is not excessively high, to allow for easy removal from the final product.

  • Chemical inertness, meaning it does not react with the compound being purified.

Systematic Approach to Solvent Screening

Given the dual nature of brominated quinoline carboxylic acids (a large, relatively nonpolar aromatic system and a polar carboxylic acid group), a range of single and binary solvent systems should be explored.

1. Single Solvent Systems: A good starting point is to test solvents with varying polarities. Small-scale solubility tests are essential. Add a few milligrams of the crude compound to a test tube, add a few drops of solvent, and observe solubility at room temperature and after heating.[10]

2. Binary (Mixed) Solvent Systems: This powerful technique is often employed when no single solvent meets the ideal criteria. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[11][12] The impure compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity (cloudiness) appears, indicating the saturation point has been reached.[10] A few drops of the "good" solvent are then added back to redissolve the precipitate, and the solution is allowed to cool slowly.

The table below provides a starting point for solvent selection based on general chemical principles.

Solvent System Type"Good" Solvents (High Polarity/H-Bonding)"Poor" Solvents (Lower Polarity)Target Moieties AddressedRationale & Comments
Binary System N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Water, Ethanol, IsopropanolCarboxylic Acid, Quinoline NitrogenDMF and DMSO are excellent solvents for polar, rigid systems but are high-boiling. Using water or an alcohol as an anti-solvent can effectively induce crystallization.[10][13]
Binary System Ethanol, Methanol, AcetoneWaterCarboxylic AcidClassic alcohol/water mixtures are effective but can sometimes lead to "oiling out."[12] Ensure very slow addition of water to the hot alcoholic solution.
Binary System Tetrahydrofuran (THF), DioxaneHexanes, HeptaneAromatic Quinoline CoreTHF is a good general solvent. Adding a nonpolar alkane as an anti-solvent reduces the overall polarity, forcing the compound out of solution.[11]
Binary System Ethyl AcetateHexanes, HeptaneGeneral PurposeA less polar system than alcohol/water, often effective for moderately polar compounds.[11]
Single System Toluene, Acetic AcidN/AAromatic Quinoline CoreToluene can be a good solvent for rigid aromatic systems.[10] Acetic acid can be effective for carboxylic acids but can be difficult to remove completely.[12]
Single System Ethanol, IsopropanolN/AGeneral PurposeA single alcohol may work if the solubility differential between hot and cold is significant. Often a good first choice for screening.[10][11]

Part 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat flammable organic solvents with an open flame; use a hot plate or heating mantle.

Protocol 1: Standard Recrystallization (Single Solvent)

This protocol outlines the fundamental workflow for purification.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation A Place crude solid in Erlenmeyer flask B Add boiling chips & minimal hot solvent A->B C Heat on hot plate B->C D Add hot solvent portion-wise until dissolved C->D E Insoluble impurities present? D->E F Perform Hot Filtration E->F Yes G Remove from heat, cover, cool slowly to RT E->G No F->G H Cool in ice bath to maximize yield G->H I Collect crystals via vacuum filtration H->I J Rinse with minimal ice-cold solvent I->J K Dry crystals under vacuum J->K

Caption: Workflow for a standard single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude brominated quinoline carboxylic acid into an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the flask in small portions while heating and stirring until the solid just dissolves.[14] Use the minimum amount of hot solvent necessary.[15]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, they must be removed. Use a pre-heated stemless or short-stem funnel with fluted filter paper.[12] Filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[14][15] Slow cooling is crucial for forming pure crystals.[8] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[8][14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[15] Using too much or non-chilled solvent will redissolve some of your product, reducing the yield.[15]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Binary Solvent (Anti-Solvent) Recrystallization

This method is ideal when a single suitable solvent cannot be found.

G A Dissolve crude solid in minimum 'Good' solvent at elevated temp B Add 'Poor' solvent (anti-solvent) dropwise with stirring A->B C Solution becomes turbid (cloudy)? B->C C->B No D Add a few drops of 'Good' solvent to redissolve C->D Yes E Cool slowly to induce crystallization D->E F Isolate, Wash, and Dry Crystals E->F

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity and quantification are critical for drug development and quality control.[1] The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient analytical solution for researchers and professionals in the pharmaceutical industry. The protocol herein is grounded in established principles of analytical chemistry and adheres to validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4]

Introduction and Scientific Rationale

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry.[1] Its quinolone scaffold is a common feature in a variety of biologically active molecules.[1] Accurate and precise analytical methods are therefore essential for the characterization and quality control of this compound and its subsequent derivatives.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] The target analyte, being an aromatic carboxylic acid, presents specific challenges for reversed-phase HPLC, primarily related to its polarity and potential for ionization. The predicted XlogP of 1.3 suggests that the compound is relatively polar.[6] To achieve adequate retention and symmetrical peak shape on a non-polar stationary phase (like C18), it is crucial to control the ionization of the carboxylic acid functional group.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure Chemical Structure of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidPubChem
Molecular Formula C₁₀H₆BrNO₃[1][6]
Molecular Weight 268.06 g/mol [1]
Predicted XlogP 1.3[6]
Appearance White to off-white solid (typical)N/A

Recommended HPLC Method

Based on the principles of reversed-phase chromatography for polar acidic compounds, the following starting parameters are recommended. Optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV/Vis or DAD detectorStandard instrumentation is sufficient for this analysis.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18, Waters SunFire C18)C18 columns provide excellent hydrophobicity for retaining the analyte once its ionization is suppressed.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier ensures a low pH to keep the analyte in its neutral form, promoting retention. TFA also acts as an ion-pairing agent to improve peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutesA gradient elution is recommended to ensure elution of the main peak with a good shape and to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 254 nm and 325 nmQuinolone derivatives typically exhibit strong UV absorbance. 254 nm is a good general wavelength, while 325 nm has been shown to be effective for similar structures.[7] A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)This mixture is expected to provide good solubility for the analyte and is compatible with the mobile phase.

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5-10 minutes to dissolve.

  • Allow the solution to return to room temperature and then dilute to the mark with the diluent. Mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The exact sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an amount of the sample powder equivalent to about 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes.

  • Allow to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Solution Preparation SST System Suitability Test (SST) Standard->SST Sample Sample Preparation AnalysisRun Sample/Standard Injection Sample->AnalysisRun SystemEquilibration->SST Equilibrate until baseline is stable SST->AnalysisRun Proceed if SST passes Integration Peak Integration & Identification AnalysisRun->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification Method_Development_Logic Analyte_Props Analyte Properties (Polarity, Acidity) Chrom_Mode Select Chromatography Mode (Reversed-Phase) Analyte_Props->Chrom_Mode Mobile_Phase Develop Mobile Phase (pH control, Organic Modifier) Analyte_Props->Mobile_Phase Method_Goal Method Goal (Quantification, Purity) Method_Goal->Chrom_Mode Stationary_Phase Select Stationary Phase (C18) Chrom_Mode->Stationary_Phase Stationary_Phase->Mobile_Phase Detection Select Detection Wavelength (UV @ 254/325 nm) Mobile_Phase->Detection Optimization Method Optimization (Gradient, Flow Rate, Temp.) Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Introduction: The Therapeutic Potential of Quinoline Derivatives The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's therapeutic properties. 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid belongs to this versatile class of molecules and holds promise as a subject of investigation in drug discovery, particularly in oncology.[2] Its structural features suggest potential as an enzyme inhibitor, a common mechanism of action for anticancer agents.[1]

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of crucial cellular enzymes. For instance, various analogs have demonstrated inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is essential for cancer cell proliferation.[3] Additionally, the quinoline framework is present in compounds designed to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[4]

This document provides a comprehensive guide for researchers to evaluate the cellular effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The following protocols are designed to first establish the cytotoxic potential of the compound and then to investigate its putative mechanism of action through targeted cell-based assays for both HDAC and DHODH inhibition, as well as downstream cellular consequences such as apoptosis and cell cycle arrest.

Experimental Workflow Overview

The logical progression of experiments to characterize a novel compound like 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid begins with a broad assessment of its cytotoxic activity, followed by more specific, mechanism-focused assays.

workflow cluster_initial_screening Phase 1: Initial Screening cluster_mechanistic_assays Phase 2: Mechanistic Investigation cluster_cellular_effects Phase 3: Cellular Effects Analysis cluster_conclusion Phase 4: Conclusion start Start: Compound Preparation cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 hdac_assay HDAC Inhibition Assay ic50->hdac_assay dhodh_assay DHODH Inhibition Assay ic50->dhodh_assay apoptosis Apoptosis Assay (Annexin V/PI) hdac_assay->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) hdac_assay->cell_cycle dhodh_assay->apoptosis dhodh_assay->cell_cycle conclusion Elucidate Mechanism of Action apoptosis->conclusion cell_cycle->conclusion

Caption: Experimental workflow for characterizing 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

PART 1: Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, HeLa, K-562) in appropriate media.[6]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment. It is crucial to keep the final DMSO concentration below 1% to avoid solvent-induced cytotoxicity.[7]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic drug as a positive control.

    • Incubate the plate for 24-72 hours.[5]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Incubation Time (Compound)24, 48, or 72 hours
Final DMSO Concentration< 1%
MTT Concentration0.5 mg/mL
Wavelength for Absorbance570 nm

PART 2: Mechanistic Assays

Based on the IC50 value obtained, subsequent assays should be performed at concentrations around this value to investigate the compound's mechanism of action. Given the structural similarities to known inhibitors, assays for HDAC and DHODH activity are recommended.

Protocol: In-Cell HDAC Inhibition Assay

Several commercially available kits provide a straightforward method for measuring HDAC activity in live cells. These assays typically use a cell-permeable substrate that becomes a substrate for a developer enzyme (e.g., luciferase) upon deacetylation by HDACs.[8][9]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, white-walled plate at a density optimized for your cell line.

    • Allow cells to attach overnight.

    • Treat cells with 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 6-24 hours). Include a known HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control.[10]

  • Assay Execution:

    • Follow the manufacturer's protocol for the chosen cell-based HDAC assay kit (e.g., HDAC-Glo™ I/II Assay).[8] This typically involves adding a single reagent containing the substrate and developer enzyme.

    • Incubate at room temperature for the recommended time to allow for the enzymatic reactions to occur.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • A decrease in luminescence signal compared to the vehicle control indicates HDAC inhibition.

    • Quantify the percentage of HDAC inhibition for each concentration of the test compound.

Protocol: DHODH Inhibition Assessment

Inhibition of DHODH leads to pyrimidine depletion, which can be assessed by observing the rescue of cell growth upon supplementation with downstream metabolites of the pathway.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Prepare treatment media containing:

      • Vehicle (DMSO)

      • 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (at its IC50 concentration)

      • Test compound + Orotic Acid (OA), a downstream product of DHODH.[7]

      • Test compound + Dihydroorotate (DHO), the substrate of DHODH.[7]

    • Treat the cells and incubate for the same duration as in the initial cytotoxicity assay.

  • Cell Viability Measurement:

    • After incubation, perform an MTT assay as previously described to measure cell viability in each condition.

  • Data Analysis:

    • Compare the cell viability in the different treatment groups.

    • If the compound is a DHODH inhibitor, the addition of orotic acid should rescue the cells from the compound-induced cytotoxicity, while the addition of dihydroorotate will not.

PART 3: Downstream Cellular Effects

Inhibition of key enzymes like HDACs or DHODH often leads to cell cycle arrest and induction of apoptosis.

Signaling Pathway Overview

pathway cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects compound 7-Bromo-2-oxo-1,2- dihydroquinoline-4-carboxylic acid HDAC HDAC compound->HDAC Inhibition DHODH DHODH compound->DHODH Inhibition gene_expression Altered Gene Expression HDAC->gene_expression Leads to pyrimidine_depletion Pyrimidine Depletion DHODH->pyrimidine_depletion Leads to cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest pyrimidine_depletion->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Sources

Method

Application Note: High-Throughput Screening and Mechanistic Analysis of Enzyme Inhibition using 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets.[1][2] This application note provides a comprehensive guide for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an enzyme inhibition assay for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While this specific molecule has not been extensively characterized, its structural class is notably associated with the inhibition of bacterial topoisomerases, such as DNA gyrase.[3][4][5] Consequently, we present a detailed protocol using E. coli DNA gyrase as a representative target enzyme to elucidate the inhibitory potential and mechanism of action of this compound. The methodologies described herein are designed to be robust, self-validating, and adaptable for high-throughput screening (HTS) and detailed kinetic analysis.

Introduction: The Scientific Rationale

1.1 The Quinolone Scaffold and DNA Gyrase

Quinolone and its derivatives, particularly those with a carboxylic acid moiety, have a well-documented history as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for bacterial survival as they manage DNA topology during replication and transcription.[6] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for DNA compaction and replication fork progression.[4][8] Its inhibition leads to the cessation of DNA replication and ultimately, bacterial cell death.[6] The established mechanism for many quinolone antibiotics involves the stabilization of a cleavage complex between DNA gyrase and DNA, which stalls the replication machinery.[4]

1.2 Profile of the Investigational Compound

  • Compound: 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Molecular Formula: C₁₀H₆BrNO₃[8]

  • Structure: Possesses the core 2-oxo-quinoline (also known as carbostyril) structure with a critical carboxylic acid group at position 4, which is known to be important for interaction with the DNA gyrase active site.[6] The bromo-substitution at position 7 may influence potency, selectivity, and pharmacokinetic properties.

  • Hypothesized Target: E. coli DNA Gyrase

This guide will therefore use the inhibition of E. coli DNA gyrase supercoiling activity as the primary assay to characterize 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Assay Principle and Design Considerations

The most common method to assess DNA gyrase activity is a supercoiling assay. This assay measures the conversion of relaxed circular plasmid DNA into its supercoiled form, a process that requires ATP hydrolysis. The different topological forms of DNA (relaxed vs. supercoiled) can be separated and quantified using agarose gel electrophoresis. In the presence of an inhibitor, the supercoiling activity of DNA gyrase will be diminished, resulting in a lower proportion of the supercoiled DNA form.

2.1 Causality in Experimental Design

  • Choice of Substrate: Relaxed pBR322 plasmid is a standard and commercially available substrate for DNA gyrase assays.[3] Its conversion to the supercoiled form is easily visualized on an agarose gel.

  • Detection Method: Ethidium bromide or a safer alternative like SYBR™ Safe is used to intercalate with the DNA, allowing for visualization under UV light. Supercoiled DNA, being more compact, migrates faster through the gel than its relaxed counterpart.

  • Essential Controls: A robust assay requires a set of controls to validate the results.

    • Negative Control (No Enzyme): Shows the baseline migration of the relaxed plasmid.

    • Positive Control (No Inhibitor): Demonstrates the maximum supercoiling activity of the enzyme.

    • Vehicle Control (DMSO): Ensures the solvent used to dissolve the inhibitor does not affect enzyme activity.

    • Reference Inhibitor: A known DNA gyrase inhibitor, such as Ciprofloxacin, is crucial for validating the assay's sensitivity and providing a benchmark for comparison.

Experimental Protocols

3.1 Materials and Reagents

ReagentSupplierPurpose
E. coli DNA Gyrase (Holoenzyme)Inspiralis (example)The enzyme being assayed.
Relaxed pBR322 DNAInspiralis (example)Substrate for the supercoiling reaction.
5X Assay BufferInspiralis (example)Provides optimal pH and ionic conditions for the enzyme.
Adenosine Triphosphate (ATP)Sigma-AldrichEnergy source for the supercoiling reaction.
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidVariesThe test inhibitor.
CiprofloxacinSigma-AldrichReference inhibitor.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for inhibitors.
AgaroseBio-RadFor gel electrophoresis.
Tris-Borate-EDTA (TBE) BufferBio-RadRunning buffer for electrophoresis.
SYBR™ Safe DNA Gel StainInvitrogenFor visualization of DNA in the gel.
6X DNA Loading DyeNEBTo load samples into the gel.

3.2 Protocol 1: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[9] This protocol determines the concentration of the test compound required to inhibit 50% of the DNA gyrase supercoiling activity.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 2-fold dilution) in DMSO to create a range of concentrations (e.g., 5 mM to 9.7 µM). This will be further diluted in the reaction mixture.

    • Prepare similar dilutions for the reference inhibitor, Ciprofloxacin.

  • Set up the Reaction:

    • On ice, prepare a master mix containing the assay buffer and relaxed pBR322 DNA.

    • In individual microcentrifuge tubes, combine the following in order:

      • Nuclease-free water to a final volume of 30 µL.

      • 6 µL of 5X Assay Buffer.

      • 1 µL of the appropriate inhibitor dilution in DMSO (or DMSO alone for controls).

      • 1 µL of relaxed pBR322 DNA (e.g., at 0.5 µg/µL).

      • 1 µL of E. coli DNA Gyrase (e.g., at 1 U/µL).

    • Start the reaction by adding 3 µL of ATP (e.g., 10 mM stock) to each tube.

  • Incubation:

    • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stopping the Reaction & Sample Preparation:

    • Stop the reaction by adding 30 µL of a chloroform/isoamyl alcohol (24:1) mixture and vortexing.

    • Centrifuge at 14,000 rpm for 2 minutes to separate the phases.

    • Carefully transfer 20 µL of the upper aqueous phase to a new tube.

    • Add 4 µL of 6X DNA Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.0% agarose gel in 1X TBE buffer containing SYBR™ Safe stain.

    • Load the entire sample into the wells of the gel.

    • Run the electrophoresis at approximately 80 V for 2-3 hours, or until good separation is achieved between the supercoiled and relaxed DNA bands.

  • Data Acquisition and Analysis:

    • Visualize the gel using a UV transilluminator.

    • Quantify the band intensities for both supercoiled (sc) and relaxed (r) DNA in each lane using gel documentation software (e.g., ImageJ).

    • Calculate the percentage of supercoiled DNA for each inhibitor concentration: % Supercoiled = [sc / (sc + r)] * 100.

    • Calculate the percent inhibition: % Inhibition = 100 - [(% Supercoiled_sample / % Supercoiled_positive_control) * 100].

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[5][9] This can be performed using software like GraphPad Prism.

3.3 Data Presentation: IC₅₀ Determination

CompoundIC₅₀ (µM) [Hypothetical Data]
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid15.2
Ciprofloxacin (Reference)0.9

Advanced Analysis: Mechanism of Action (MoA)

Understanding how an inhibitor interacts with the enzyme and substrate is crucial for drug development.[10] This protocol aims to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

4.1 Experimental Workflow for MoA Studies

MoA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Fixed Inhibitor Concentrations (e.g., 0.5x, 1x, 2x IC₅₀) run_assay Run Gyrase Assay Matrix: Vary [ATP] at each fixed [Inhibitor] prep_inhibitor->run_assay prep_atp Prepare Serial Dilutions of ATP (spanning below and above Km) prep_atp->run_assay quantify Quantify Reaction Velocity (Initial Rate of Supercoiling) run_assay->quantify plot Generate Lineweaver-Burk Plot (1/Velocity vs. 1/[ATP]) quantify->plot interpret Interpret Plot to Determine Mechanism of Inhibition plot->interpret

Caption: Workflow for determining the mechanism of enzyme inhibition.

4.2 Protocol 2: Mechanism of Action Study

  • Experimental Setup:

    • This experiment requires a matrix of reactions. You will vary the concentration of ATP across a range (e.g., 0.1x to 10x the known Km of ATP for DNA gyrase) at several fixed concentrations of the inhibitor (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

    • To measure initial velocities, it's critical to ensure the reaction is in the linear range. This may require running a time-course experiment first to determine an optimal, shorter incubation time (e.g., 5-10 minutes) where product formation is linear.

  • Reaction and Quantification:

    • Set up the reactions as described in Protocol 1, using the matrix of ATP and inhibitor concentrations.

    • Incubate for the pre-determined linear time period.

    • Stop the reaction and quantify the amount of supercoiled product as before. The amount of product formed per unit time represents the initial velocity (V).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V) against the ATP concentration ([S]).

    • To determine the mechanism, a double reciprocal plot (Lineweaver-Burk plot) is generated by plotting 1/V versus 1/[S].

    • The pattern of the lines on the plot reveals the mechanism of inhibition.[10]

4.3 Interpreting MoA Data

MoA_Interpretation start Lineweaver-Burk Plot Results competitive Competitive Inhibition Lines intersect on the Y-axis Vmax is unchanged Apparent Km increases start->competitive Pattern 1 noncompetitive Non-competitive Inhibition Lines intersect on the X-axis Vmax decreases Km is unchanged start->noncompetitive Pattern 2 uncompetitive Uncompetitive Inhibition Lines are parallel Vmax decreases Apparent Km decreases start->uncompetitive Pattern 3

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme, often at the same site as the substrate (in this case, the ATP binding site).[10] On the plot, the lines will intersect at the y-axis.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate binding site.[10] The lines will intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[10] The resulting lines on the plot will be parallel.

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, every experiment must be a self-validating system.

  • Reproducibility: All experiments should be performed with at least three biological replicates to calculate standard deviations and ensure the results are consistent.

  • Reference Compound: The consistent performance of the reference inhibitor (Ciprofloxacin) validates that the assay is working correctly on a day-to-day basis.

  • Orthogonal Assays: For promising hits, consider a secondary, orthogonal assay to confirm the inhibitory activity. For DNA gyrase, this could be a relaxation assay (measuring the conversion of supercoiled DNA to relaxed DNA) or a DNA cleavage assay.

  • Solubility and Aggregation: At higher concentrations, compounds can precipitate or form aggregates, leading to non-specific inhibition. It is crucial to check the solubility of the test compound in the final assay buffer. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes mitigate aggregation, but its effect on enzyme activity must be tested first.

Conclusion

This application note provides a detailed framework for the characterization of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a potential inhibitor of E. coli DNA gyrase. By following the detailed protocols for IC₅₀ determination and mechanism of action studies, researchers can obtain robust and reliable data on the compound's potency and kinetic behavior. The principles and methodologies outlined here are foundational and can be adapted for the study of other enzyme-inhibitor interactions in the broader context of drug discovery and development.

References

  • Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Tantawy, A. S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Tanaka, M., Sato, K., Kimura, Y., Hayakawa, I., Osada, Y., & Nishino, T. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 35(7), 1489–1491. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2019). DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • Abdel-Ghani, T. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. RSC Advances, 10(65), 39571–39587. [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. MySkinRecipes.
  • Wikipedia. (2024). Enzyme kinetics. Wikipedia. [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation.
  • PubChem. (n.d.). 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. PubChem. [Link]

  • Dahlin, J. L., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Bax, B. D., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of Medicinal Chemistry, 53(24), 8679–8691. [Link]

  • Tsolaki, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(3), 1349. [Link]

  • Tsolaki, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. ResearchGate. [Link]

Sources

Application

Application Note: Preparation and Handling of Stock Solutions of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Abstract This document provides a detailed protocol for the preparation of high-concentration stock solutions of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key intermediate in organic synthesis and pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation of high-concentration stock solutions of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key intermediate in organic synthesis and pharmaceutical research.[1] Given the compound's limited aqueous solubility, establishing a reliable and reproducible solubilization protocol is critical for its application in drug development and biological assays. This guide explains the rationale behind solvent selection, provides step-by-step procedures for dissolution, and outlines essential quality control and storage practices to ensure the integrity and accuracy of experimental results.

Introduction and Physicochemical Rationale

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound whose structure features a quinolone core. This scaffold is prevalent in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The accuracy of downstream applications, such as high-throughput screening, medicinal chemistry modifications, or cell-based assays, is fundamentally dependent on the precise concentration and stability of the compound in its stock solution.

The solubility of this compound is governed by several structural features:

  • Aromatic Core: The fused bicyclic ring system is largely nonpolar.

  • Carboxylic Acid Group: This acidic moiety (pKa estimated to be in the acidic range) offers a handle for salt formation but is poorly soluble in neutral aqueous media in its protonated state.

  • Lactam (2-oxo) Group: This amide-like group contributes to the molecule's polarity and provides hydrogen bonding capabilities.

  • Keto-Enol Tautomerism: The compound can exist in tautomeric forms, such as 7-bromo-4-hydroxyquinoline-3-carboxylic acid, which can influence its interactions and properties.[2]

Based on its predicted lipophilicity (XLogP3-AA ≈ 2.5) and multiple hydrogen bond donors/acceptors, the compound is expected to be poorly soluble in water but readily soluble in strong, polar aprotic organic solvents.[2]

Compound Information
PropertyValueSource
IUPAC Name 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidPubChem
CAS Number 762260-63-9MySkinRecipes[1]
Molecular Formula C₁₀H₆BrNO₃PubChem[3]
Molecular Weight 268.06 g/mol ChemScene[4]
Predicted XLogP3-AA 2.5PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]

struct caption Figure 1: Chemical Structure

Caption: Chemical structure of the compound.

Solvent Selection: The Case for Dimethyl Sulfoxide (DMSO)

For compounds with poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock preparation.

Why DMSO is Recommended:

  • High Solvating Power: As a strong polar aprotic solvent, DMSO is highly effective at dissolving a vast array of organic molecules, including many that are poorly soluble in alcohols or water.[5]

  • Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor. It can effectively form hydrogen bonds with the carboxylic acid proton of the target compound, disrupting the crystal lattice and facilitating dissolution.[6]

  • Miscibility: DMSO is miscible with water and most organic solvents, which simplifies the preparation of intermediate dilutions for aqueous-based assays.[5]

  • Established Use: Protocols for structurally related quinolone carboxylic acids frequently specify DMSO for creating initial high-concentration solutions.[7]

While other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could also be used, DMSO is the most common and well-characterized for biological research applications.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing a high-concentration primary stock solution in DMSO and subsequently creating aqueous working solutions.

Protocol 1: Preparation of a 50 mM Primary Stock in 100% DMSO

This protocol details the creation of a high-concentration, non-aqueous stock solution suitable for long-term storage.

Materials:

  • 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (solid powder)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Sonicator bath (optional)

Step-by-Step Methodology:

  • Pre-Equilibration: Allow the vial containing the powdered compound and the sealed bottle of DMSO to equilibrate to room temperature for at least 30 minutes. This prevents water condensation.

  • Weighing: Tare the amber vial on the analytical balance. Carefully weigh a precise amount of the compound (e.g., 10.0 mg) directly into the vial. Record the exact weight.

  • Volume Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 50 mM).

    Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    Example Calculation for 10.0 mg:

    • Volume (L) = 0.010 g / (268.06 g/mol * 0.050 mol/L) = 0.000746 L

    • Volume to add = 746 µL

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the compound. b. Cap the vial securely and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes. d. Gentle warming (up to 37°C) can be applied cautiously if dissolution is slow, but avoid excessive heat.

  • Labeling and Logging: Clearly label the vial with the compound name, concentration, solvent, date, and batch number.

Quantitative Data Summary
Target ConcentrationMass of CompoundMW ( g/mol )Volume of 100% DMSO
10 mM5.0 mg268.061865 µL
25 mM10.0 mg268.061492 µL
50 mM 10.0 mg 268.06 746 µL
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol describes the critical step of diluting the primary DMSO stock into an aqueous buffer (e.g., PBS, cell culture media) for final assays. The key challenge is to avoid compound precipitation.

Methodology:

  • Bring the required volume of aqueous buffer to the final working temperature (e.g., 37°C for cell culture).

  • Thaw the primary DMSO stock at room temperature.

  • While continuously vortexing or rapidly stirring the aqueous buffer, add the required volume of the DMSO stock drop-wise or as a slow stream directly into the buffer. Crucially, add the stock to the buffer, not the other way around.

  • Ensure the final concentration of DMSO in the working solution is low (typically ≤0.5%) to minimize solvent-induced artifacts in biological assays.

Quality Control, Validation, and Storage

A protocol is only trustworthy if it is self-validating. The following steps are essential for ensuring the quality and accuracy of the prepared stock solutions.

G cluster_prep Preparation cluster_qc Quality Control (QC) cluster_storage Storage & Use weigh 1. Weigh Compound calc 2. Calculate Volume weigh->calc dissolve 3. Dissolve in DMSO calc->dissolve uv_vis 4a. UV-Vis Scan (λmax & Absorbance) dissolve->uv_vis hplc 4b. HPLC Analysis (Purity & Integrity) dissolve->hplc aliquot 5. Aliquot into Single-Use Vials uv_vis->aliquot hplc->aliquot store 6. Store at -20°C/-80°C (Protect from Light) aliquot->store use 7. Prepare Fresh Aqueous Dilutions store->use caption Figure 2: Stock Preparation & QC Workflow

Caption: Recommended workflow for preparing and validating stock solutions.

QC Measures:

  • Concentration Verification (Relative): Perform a UV-Vis spectral scan (230-500 nm) on a diluted aliquot of the stock solution. Identify the wavelength of maximum absorbance (λmax). While a certified extinction coefficient may not be available, the absorbance value at λmax can be used as a benchmark for lot-to-lot consistency and for stability checks over time.

  • Purity and Stability Check: Use High-Performance Liquid Chromatography (HPLC) with a UV detector set to the determined λmax. A fresh stock solution should exhibit a single major peak. This method is invaluable for assessing the stability of the solution after multiple freeze-thaw cycles or prolonged storage by checking for the appearance of degradation peaks.

Storage and Stability:

  • Primary DMSO Stocks: Store at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in amber vials.

  • Light Sensitivity: As a precautionary measure for aromatic heterocyclic compounds, protect all solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

  • Aqueous Working Solutions: These solutions are prone to precipitation and potential hydrolysis over time. They should always be prepared fresh immediately before use and should not be stored.

Safety Precautions

Researchers handling this compound and its solutions must adhere to standard laboratory safety practices.

  • Compound Hazards: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling DMSO: DMSO facilitates the absorption of chemicals through the skin. Exercise extreme caution and use appropriate gloves when handling DMSO solutions.

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

References

  • 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. MySkinRecipes. [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Quinoline carboxylic acid derivatives.
  • Method for preparing 7-bromoisoquinoline.
  • A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • 7-Bromo-2-oxo-1,2-dihydroquinoline-4. Lapstone & Hammer. [Link]

  • 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. PubChemLite. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Gould-Jacobs Quinoline Synthesis

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments.

I. Troubleshooting Common Side Reactions

The Gould-Jacobs reaction, a cornerstone for synthesizing 4-hydroxyquinolines, proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1][2][3] While effective, the high temperatures required for the cyclization step can lead to a variety of side reactions, impacting yield and purity.[4] This section provides a detailed analysis of these issues and offers field-proven solutions.

Issue 1: Incomplete Cyclization and Isolation of the Anilinomethylenemalonate Intermediate

Symptoms:

  • Low yield of the desired 4-hydroxyquinoline product.

  • Presence of a significant amount of the uncyclized diethyl anilinomethylenemalonate intermediate in the crude reaction mixture.

  • The reaction stalls after the initial condensation step.

Causality and Mechanism: The Gould-Jacobs synthesis is a two-stage process: the initial condensation to form the anilinomethylenemalonate intermediate, followed by a high-energy 6-electron electrocyclization to form the quinoline ring.[1][5] This cyclization step has a significant activation energy barrier and typically requires temperatures above 250 °C.[4][5] Insufficient thermal energy is the primary reason for incomplete cyclization. The intermediate is often stable enough to be isolated, especially if the reaction temperature does not reach the required threshold.[6]

Troubleshooting Protocol:

  • Verify Cyclization Temperature: Ensure your heating apparatus (e.g., high-boiling solvent like diphenyl ether, or a microwave reactor) is reaching and maintaining the target temperature, typically between 250-300 °C.[5][6]

  • Optimize Reaction Time and Temperature: A systematic optimization of both reaction time and temperature is crucial. As shown in the table below, higher temperatures can dramatically reduce the required reaction time. However, prolonged heating at very high temperatures can lead to product degradation.[5][6]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating to achieve the necessary cyclization temperatures.[7][8][9][10]

Data Presentation: Comparison of Microwave Conditions

EntryTemperature (°C)Time (min)Isolated Yield (%)
125051
2300237
32502010
43002028
5300547

This data, adapted from a study on the microwave-assisted Gould-Jacobs reaction, illustrates the critical interplay between temperature and time.[6]

Issue 2: Formation of Regioisomeric Mixtures with Substituted Anilines

Symptoms:

  • Isolation of a mixture of quinoline isomers when using an asymmetrically substituted aniline.

  • Difficulty in separating the desired regioisomer from the mixture.

Causality and Mechanism: When an asymmetrically substituted aniline is used, the thermal cyclization can occur at either of the two ortho positions relative to the amino group.[4] The regioselectivity of this step is governed by a combination of steric and electronic factors. Electron-donating groups on the aniline ring can influence the nucleophilicity of the ortho carbons, while bulky substituents can sterically hinder cyclization at one position over the other.

Troubleshooting Protocol:

  • Analyze Substituent Effects:

    • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) at the meta-position of the aniline can favor cyclization at the less hindered ortho-position (C-2), leading to the 7-substituted quinoline. Conversely, electron-withdrawing groups can alter the electron density and may lead to mixtures.

    • Steric Effects: A bulky substituent at the ortho-position of the aniline will strongly disfavor cyclization at that site, leading to the formation of the 8-substituted quinoline.

  • Employ Alternative Cyclization Catalysts: While the classical Gould-Jacobs is a thermal reaction, the use of Lewis or Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes improve regioselectivity by altering the reaction mechanism and lowering the activation energy.[10][11]

  • Consider Alternative Quinoline Syntheses: If regioselectivity remains a persistent issue, exploring other named reactions for quinoline synthesis that offer better control might be necessary. These include the Combes, Doebner-von Miller, or Friedländer syntheses, each with its own scope and limitations.[12][13]

Issue 3: Product Decomposition and Tar Formation

Symptoms:

  • Low yields of the desired product.

  • Formation of a dark, tarry residue that complicates product isolation and purification.

  • Presence of multiple unidentifiable spots on TLC analysis.

Causality and Mechanism: The harsh, high-temperature conditions of the Gould-Jacobs cyclization can lead to thermal decomposition of both the starting materials and the desired quinoline product.[4] This is particularly problematic with sensitive substrates. The formation of tar is often a result of polymerization or other complex degradation pathways.

Troubleshooting Protocol:

  • Minimize Reaction Time: As demonstrated in the microwave data table, prolonged heating, even at optimal temperatures, can lead to decreased yields due to degradation.[6] The goal is to find the shortest reaction time that allows for complete cyclization.

  • Use an Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to decomposition and tar formation.

  • Solvent Selection: The choice of high-boiling solvent is critical. Diphenyl ether is commonly used, but other high-boiling, inert solvents may offer better performance for specific substrates.[11]

  • Microwave Synthesis: As previously mentioned, the rapid and controlled heating provided by microwave reactors can often minimize decomposition by significantly reducing the overall reaction time.[7][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction proceeds in a series of steps. It begins with the nucleophilic attack of the aniline's nitrogen on the ethoxymethylenemalonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[1][2] This intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring system, followed by another elimination of ethanol.[1][2] The resulting 4-hydroxy-3-carboalkoxyquinoline exists in tautomeric equilibrium with its 4-oxo form.[1][2] Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline.[1][14]

Q2: My cyclization step is not working. What are the most critical parameters to check?

A2: The most critical parameter for the cyclization step is temperature.[5][6] This step requires significant thermal energy, typically above 250 °C.[4][5] If you are not reaching this temperature, the reaction will likely stall at the intermediate stage.[6] Reaction time is the second most important parameter; it should be long enough for the cyclization to complete but short enough to avoid product degradation.[6]

Q3: Can I use microwave heating for the Gould-Jacobs reaction?

A3: Yes, microwave-assisted synthesis is a highly effective method for the Gould-Jacobs reaction.[7][8][9] It offers rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing thermal decomposition.[6][9]

Q4: How can I improve the regioselectivity when using a substituted aniline?

A4: Regioselectivity is influenced by both steric and electronic factors of the substituent on the aniline ring.[4] To improve selectivity, you can try using a different cyclization promoter, such as Eaton's reagent, which may favor one isomer over the other.[10] If the issue persists, you may need to consider an alternative synthetic route to quinolines that provides better regiocontrol, such as the Friedländer or Combes synthesis.[12][13]

Q5: What are some common alternative methods for synthesizing quinolines?

A5: Several classical methods for quinoline synthesis exist, each with its own advantages. Some prominent alternatives to the Gould-Jacobs reaction include:

  • Skraup Synthesis: For unsubstituted or simply substituted quinolines.[12]

  • Doebner-von Miller Reaction: For synthesizing 2- and/or 4-substituted quinolines.[12]

  • Combes Synthesis: Yields 2,4-disubstituted quinolines.[12]

  • Friedländer Synthesis: A condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13]

  • Conrad-Limpach-Knorr Synthesis: Another route to 4-hydroxyquinolines.[12]

III. Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.

Main Reaction Pathway

Gould-Jacobs Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate QuinolineEster 4-Hydroxy-3-carboethoxyquinoline Intermediate->QuinolineEster Thermal Cyclization (>250 °C, -EtOH) QuinolineAcid Quinoline-3-carboxylic Acid QuinolineEster->QuinolineAcid Saponification (NaOH) FinalProduct 4-Hydroxyquinoline QuinolineAcid->FinalProduct Decarboxylation (Heat, -CO2)

Caption: The main synthetic route of the Gould-Jacobs reaction.

Troubleshooting Logic: Incomplete Cyclization

Troubleshooting Incomplete Cyclization Problem Problem: Incomplete Cyclization Cause1 Primary Cause: Insufficient Thermal Energy Problem->Cause1 Solution1 Solution 1: Increase Temperature (>250 °C) Cause1->Solution1 Solution2 Solution 2: Optimize Reaction Time Cause1->Solution2 Solution3 Solution 3: Use Microwave Heating Cause1->Solution3

Caption: Troubleshooting workflow for incomplete cyclization.

IV. References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • Síntesis de quinolinas de Gould-Jacobs - Wikipedia, la enciclopedia libre. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield.

Introduction to the Synthesis

The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a multi-step process that is often challenging, with common issues including low yields and the formation of impurities. The most common and logical synthetic route is a modified Gould-Jacobs reaction, which involves three key stages:

  • Condensation: Reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-((3-bromoanilino)methylidene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to form the ethyl ester of the quinolone, ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

This guide will provide a detailed protocol for this synthesis and address potential issues at each stage.

Visualizing the Workflow: A Step-by-Step Overview

SynthesisWorkflow cluster_prep Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_hydrolysis Step 3: Hydrolysis start 3-Bromoaniline + Diethyl Ethoxymethylenemalonate (DEEM) intermediate Diethyl 2-((3-bromoanilino)methylidene)malonate start->intermediate Heat (e.g., 130°C) ester Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate->ester High Temperature (e.g., 250°C) in high-boiling solvent product 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid ester->product Base (e.g., NaOH), then Acidification

Caption: Overall workflow for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is based on established principles of the Gould-Jacobs reaction and related syntheses.[2][3][4]

Step 1: Synthesis of Diethyl 2-((3-bromoanilino)methylidene)malonate (Enamine Intermediate)
  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.05 eq).

  • Reaction: Heat the mixture to 130°C for 2 hours with constant stirring. The reaction is typically performed neat (without solvent).

  • Work-up: After cooling to room temperature, the reaction mixture should solidify. The crude product can be purified by recrystallization from a suitable solvent like ethanol or diethyl ether to yield the desired enamine intermediate as a solid.[5]

Step 2: Thermal Cyclization to Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Reagents and Setup: In a high-temperature reaction vessel (e.g., a three-necked flask with a thermometer and a reflux condenser), suspend the enamine intermediate (1.0 eq) in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

  • Reaction: Heat the mixture to approximately 250°C. The cyclization reaction is typically accompanied by the evolution of ethanol. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture. The product will often precipitate upon cooling. The crude ester can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis to 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • Reagents and Setup: Suspend the crude ethyl ester from the previous step in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Reaction: Heat the mixture to reflux (around 100°C) for 2-4 hours, or until the ester is fully consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove any insoluble impurities. Carefully acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3. The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water to remove any remaining acid and salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or a mixture of DMF and water.

Troubleshooting Guide

Low Yield in Step 1 (Condensation)
Symptom Possible Cause Troubleshooting Action
Incomplete reaction (starting materials remain)Insufficient reaction time or temperature.Increase the reaction time to 3-4 hours or slightly increase the temperature to 140°C. Ensure efficient mixing.
Dark coloration of the reaction mixtureDecomposition of starting materials or product.Avoid excessive temperatures. Ensure the purity of the starting aniline.
Difficulty in solidification upon coolingPresence of unreacted starting materials or impurities.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, proceed with purification by column chromatography.
Low Yield or Failed Reaction in Step 2 (Thermal Cyclization)
Symptom Possible Cause Troubleshooting Action
No product formation, only starting material visible on TLCTemperature is too low for cyclization.The Gould-Jacobs cyclization requires high temperatures, typically around 250°C.[6] Ensure your heating setup can reach and maintain this temperature.
Formation of a dark, tarry substanceDecomposition of the enamine intermediate or product at high temperatures.[6]Reduce the reaction time. Once the reaction is initiated, do not prolong the heating unnecessarily. Consider using a microwave reactor for more controlled and rapid heating, which has been shown to improve yields in Gould-Jacobs reactions.[7][8]
Incomplete reactionInsufficient reaction time.Monitor the reaction closely by TLC. The reaction is complete when the starting enamine spot disappears.
Side reaction products observedThe electron-withdrawing nature of the bromine atom can influence the cyclization.Ensure the starting enamine is pure. Impurities can lead to side reactions at high temperatures.
Low Yield or Impurities in Step 3 (Hydrolysis)
Symptom Possible Cause Troubleshooting Action
Incomplete hydrolysis (ester remains)Insufficient base or reaction time.Increase the concentration of the NaOH solution or prolong the reflux time. Ensure the ester is well-suspended in the basic solution.
Product does not precipitate upon acidificationThe pH is not low enough.Add more acid to ensure the pH is in the range of 2-3. Check the pH with indicator paper.
Oily product instead of a solidPresence of impurities.The crude product may need further purification. Try washing the precipitate with different solvents to remove impurities. Recrystallization is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the thermal cyclization step performed at such a high temperature?

A1: The intramolecular electrophilic aromatic substitution that leads to the formation of the quinolone ring has a high activation energy. The high temperature is necessary to provide sufficient energy for the reaction to proceed at a reasonable rate.

Q2: Can I use a different solvent for the thermal cyclization?

A2: Yes, but it must be a high-boiling, inert solvent that does not decompose at the required reaction temperature (around 250°C). Dowtherm A and diphenyl ether are commonly used. Using a solvent with a lower boiling point will prevent the reaction from reaching the necessary temperature.

Q3: My final product is colored. How can I decolorize it?

A3: A slight coloration is common. If the color is significant, it may be due to impurities. Recrystallization from a suitable solvent, sometimes with the addition of activated charcoal, can help to remove colored impurities.

Q4: What are the expected 1H NMR and 13C NMR chemical shifts for the final product?

  • 1H NMR (in DMSO-d6): Aromatic protons will appear in the range of 7.0-8.5 ppm. The proton at the C5 position is expected to be a doublet, and the protons at C6 and C8 will also be in the aromatic region, showing splitting patterns consistent with their positions relative to the bromine atom. The NH proton will likely appear as a broad singlet at a higher chemical shift (>11 ppm), and the carboxylic acid proton will also be a broad singlet at a high chemical shift (>13 ppm). The proton at the C3 position will be a singlet in the aromatic region.

  • 13C NMR (in DMSO-d6): The carbonyl carbons (C2 and the carboxylic acid) will be in the range of 160-180 ppm. The aromatic carbons will appear between 110-150 ppm. The carbon bearing the bromine (C7) will have a characteristic chemical shift.

Q5: Are there alternative methods to the Gould-Jacobs reaction for this synthesis?

A5: Yes, other named reactions for quinoline synthesis, such as the Pfitzinger or Friedländer synthesis, could potentially be adapted. However, the Gould-Jacobs reaction is a very common and direct route for 4-hydroxy (and thus 2-oxo) quinoline derivatives. Another approach could involve the synthesis of 7-bromo-isatin followed by a Pfitzinger-type reaction.[9]

Visualizing the Troubleshooting Logic

Troubleshooting cluster_synthesis Synthesis Troubleshooting cluster_step1_solutions Condensation Solutions cluster_step2_solutions Cyclization Solutions cluster_step3_solutions Hydrolysis Solutions start Low Yield or Impure Product step1 Step 1: Condensation Issue? start->step1 step2 Step 2: Cyclization Issue? start->step2 step3 Step 3: Hydrolysis Issue? start->step3 sol1a Increase reaction time/temp step1->sol1a sol1b Check starting material purity step1->sol1b sol1c Improve mixing step1->sol1c sol2a Ensure temp is ~250°C step2->sol2a sol2b Reduce reaction time to minimize degradation step2->sol2b sol2c Consider microwave synthesis step2->sol2c sol3a Increase base concentration/reflux time step3->sol3a sol3b Ensure pH is 2-3 for precipitation step3->sol3b sol3c Purify by recrystallization step3->sol3c

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(6), 2011-2014. [Link]

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. [Link]

  • Wikipedia. (2023, November 26). Gould–Jacobs reaction. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. [Link]

  • Zhang, Y., et al. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

  • PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

  • U.S. Patent No. 4,822,801. (1989).
  • González, J., et al. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Journal of the Chilean Chemical Society, 63(3), 4100-4103. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(6). [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common challenges encountered when working with quinoline carboxylic acids: poor aqueous solubility. This document moves from foundational principles to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them.

Section 1: Frequently Asked Questions - The Fundamentals of Solubility

This section addresses the core principles governing the solubility of quinoline carboxylic acids. Understanding these fundamentals is the first step in effective troubleshooting.

Q1: Why are many quinoline carboxylic acid derivatives poorly soluble in neutral aqueous solutions?

A1: The limited solubility is primarily due to a combination of two key molecular features:

  • Aromatic Ring System: The quinoline core is a large, rigid, and hydrophobic aromatic system. This structure prefers to interact with other non-polar molecules rather than the polar hydrogen-bonding network of water, leading to low intrinsic solubility.

  • Ionization State (pKa): As their name implies, these compounds possess a carboxylic acid group, which is a weak acid. In acidic to neutral pH, the carboxylic acid group remains largely in its neutral, protonated form (-COOH).[1] This form is significantly less soluble than its ionized, deprotonated carboxylate form (-COO⁻), which is more readily formed under basic conditions.[1] The interplay between the compound's pKa and the solution's pH is therefore a critical determinant of solubility.[2][3][4]

Q2: What are the primary factors I should consider when my quinoline carboxylic acid compound won't dissolve?

A2: There are several interdependent factors at play. Systematically evaluating them is key.

  • pH of the Medium: This is the most critical factor. The solubility of these acidic compounds is highly pH-dependent.[1][2]

  • Crystalline Structure (Polymorphism): The arrangement of molecules in the solid state dramatically impacts solubility.[1] A highly stable crystal lattice requires more energy to break apart, resulting in lower solubility.[5][6] Different crystal forms (polymorphs) of the same compound can have different solubilities.[7][8]

  • Substituents: The nature and position of other chemical groups on the quinoline ring can alter properties like lipophilicity and crystal packing, which in turn affects solubility.[1]

  • Temperature: For most organic compounds, solubility tends to increase with temperature, although this effect may not be sufficient on its own to achieve the desired concentration.[1]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a direct, problem-solving approach to issues frequently encountered in the lab.

Q3: My compound precipitates out of my aqueous buffer (e.g., PBS pH 7.4) during an in vitro assay. What is my first step?

A3: The immediate precipitation upon introduction to a neutral buffer is a classic sign that the compound's intrinsic solubility is being exceeded. Your first and simplest troubleshooting step is to manipulate the pH.

Causality: At pH 7.4, your quinoline carboxylic acid is likely near its pKa, meaning a significant portion is in the poorly soluble neutral form. By increasing the pH, you shift the equilibrium towards the deprotonated, more soluble carboxylate salt form.[1]

Recommended Workflow:

G start Problem: Compound precipitates in assay buffer (pH 7.4) step1 Step 1: pH Adjustment Prepare buffers of increasing pH (e.g., 7.8, 8.2, 8.5) start->step1 check1 Is solubility sufficient AND is the pH compatible with the assay? step1->check1 step2 Step 2: Co-Solvent Approach Prepare a concentrated stock in DMSO. Add dropwise to buffer. check1->step2 No end_ok Solution Found: Proceed with experiment check1->end_ok Yes check2 Is solubility sufficient AND is the final co-solvent % tolerated by the assay? step2->check2 step3 Step 3: Advanced Methods Consider Surfactants, Cyclodextrins, or Solid Dispersions check2->step3 No check2->end_ok Yes end_adv Proceed to Advanced Strategies Section step3->end_adv

Caption: Troubleshooting workflow for poor aqueous solubility.

Q4: I've prepared a 10 mM stock of my compound in DMSO, but it crashes out when I dilute it into my aqueous media. How do I fix this?

A4: This is a common problem when using organic co-solvents. The compound is soluble in the 100% DMSO stock, but when diluted into the aqueous buffer, the overall solvent environment becomes predominantly water, which cannot support the high drug concentration.

Causality: The DMSO concentration drops precipitously upon dilution, and the solubility limit in the mixed aqueous/organic solvent is exceeded.

Solutions:

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 1 mM). This will require adding a larger volume to your assay, but the final DMSO concentration may still be tolerable.

  • Modify the Dilution Procedure: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously.[1] This rapid mixing helps disperse the drug molecules before they have a chance to aggregate and precipitate.

  • Use a Co-solvent Series: Determine the maximum tolerable percentage of DMSO (or another co-solvent) in your final assay. Often, keeping the final concentration below 1% is necessary to avoid artifacts in biological assays.[1]

Co-SolventTypical Final Conc.Key Considerations
DMSO < 1% (often < 0.5%)Can be toxic to cells at higher concentrations.[9]
Ethanol < 1%Can affect enzyme activity and cell membranes.
PEG 400 1-5%Generally well-tolerated but increases solution viscosity.
Propylene Glycol 1-10%A common vehicle for parenteral formulations.[10]

Table 1: Common co-solvents for solubility enhancement and their typical limitations in biological assays.

Section 3: Advanced Strategies & Protocols

When simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies are required.

Q5: What are my options when pH and co-solvents fail to provide the required solubility for in vivo studies or high-concentration screening?

A5: At this stage, you need to consider techniques that fundamentally alter the physicochemical state of the drug or its immediate micro-environment. The primary advanced strategies are Salt Formation, use of Surfactants, Cyclodextrin Complexation, and Solid Dispersions.

StrategyMechanism of ActionKey AdvantagesWhen to Consider
Salt Formation Converts the acidic drug to an ionized salt form with a suitable counterion, which has a much higher intrinsic solubility.[11][12]Well-established, can provide dramatic solubility increases, may improve stability and handling.[13]For ionizable compounds (like quinoline carboxylic acids) where a stable, soluble salt can be formed.
Surfactants Above the critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic drug in their core, increasing apparent water solubility.[14][15]Effective for highly lipophilic compounds. A wide variety of surfactants are available.[16]When direct solubilization is needed in a liquid formulation. Useful for both in vitro and in vivo work.
Cyclodextrins These cyclic oligosaccharides form host-guest inclusion complexes, with the hydrophobic drug residing in the lipophilic central cavity.[17][18][19]Can enhance solubility, stability, and bioavailability.[20] Well-characterized and used in marketed products.For compounds with appropriate size and shape to fit within the cyclodextrin cavity.
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix. This high-energy, non-crystalline form dissolves much more rapidly than the stable crystalline form.[21][22][23]Can significantly increase dissolution rate and bioavailability. Applicable to a wide range of compounds.For oral solid dosage form development when dissolution rate is the limiting factor for absorption.

Table 2: Comparison of advanced solubility enhancement techniques.

G cluster_cd Cyclodextrin Complexation drug Poorly Soluble Quinoline Carboxylic Acid complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin cd->complex Forms 'host' water Aqueous Medium complex->water Disperses in p1 p2

Sources

Optimization

"stability of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under experimental conditions"

A Guide to Experimental Stability and Troubleshooting for Researchers and Drug Development Professionals Introduction to the Stability of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 7-Bromo-2-oxo-1,2-dihydroquin...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Stability and Troubleshooting for Researchers and Drug Development Professionals

Introduction to the Stability of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules, particularly within the quinolone class of compounds known for their therapeutic potential.[1] The stability of this compound is paramount to ensure the integrity of experimental results and the quality of synthesized derivatives. While generally stable under standard storage conditions, its reactivity can be influenced by several factors during experimentation, including pH, temperature, light, and the choice of solvents. Understanding these sensitivities is crucial for accurate and reproducible research.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting

Storage and Handling

Q1: What are the recommended storage conditions for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

A1: For long-term storage, the compound should be kept in a tightly sealed container in a dry place at room temperature.[1] Exposure to moisture and light should be minimized. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., 2-8°C) for short periods.

Q2: I've noticed a change in the color of my solid compound. What could be the cause?

A2: A change in color of the solid compound, which is typically an off-white to pale yellow powder, could indicate degradation. This may be due to prolonged exposure to light, high temperatures, or reactive atmospheric components. It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.

Stability in Solution

Q3: How stable is 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in different solvents?

A3: The stability of the compound in solution is solvent-dependent. While specific data for this exact molecule is limited, quinolone carboxylic acids are generally more stable in aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) compared to protic solvents like alcohols or water, especially at neutral or alkaline pH. Hydrolysis of the lactam ring or other functional groups can occur in aqueous solutions over time.

Solubility Profile of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Qualitative)

SolventSolubilityStability Considerations
Dimethyl Sulfoxide (DMSO)SolubleGenerally stable for short-term storage.
Dimethylformamide (DMF)SolubleGenerally stable for short-term storage.
MethanolSparingly SolublePotential for esterification of the carboxylic acid over time, especially with acid or base catalysis.
EthanolSparingly SolubleSimilar to methanol, potential for esterification.
AcetonitrileSparingly SolubleGenerally a good solvent for reactions, less prone to reacting with the compound.
WaterInsoluble to Very Sparingly SolubleStability is pH-dependent. Susceptible to hydrolysis, especially at elevated temperatures.

Q4: My compound appears to be degrading in my aqueous buffer. What could be the reason and how can I mitigate this?

A4: Degradation in aqueous buffers is likely due to hydrolysis, which can be pH and temperature-dependent. Quinolone carboxylic acids can be susceptible to both acidic and alkaline hydrolysis.[2]

  • Troubleshooting:

    • pH Optimization: Determine the optimal pH for your experiment where the compound exhibits maximum stability. This can be done by conducting a preliminary stability study across a pH range.

    • Temperature Control: Perform your experiments at the lowest feasible temperature to minimize the rate of degradation.

    • Fresh Preparations: Prepare aqueous solutions of the compound immediately before use.

    • Co-solvents: If your experimental design allows, consider using a co-solvent like DMSO or acetonitrile to reduce the concentration of water and potentially improve stability.

Photostability

Q5: Is 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid sensitive to light?

A5: Yes, quinolone derivatives are known to be sensitive to light, particularly UV radiation.[3] Photodegradation can lead to the formation of various byproducts, which may interfere with your experiment or exhibit altered biological activity.

  • Preventative Measures:

    • Work in a fume hood with the sash down to minimize exposure to overhead lighting.

    • Use amber-colored glassware or wrap your reaction vessels and storage containers in aluminum foil.

    • Minimize the duration of exposure to ambient light.

Thermal Stability

Q6: At what temperature does 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid start to decompose?

  • Experimental Best Practices:

    • Avoid unnecessary heating of the compound.

    • If heating is required for a reaction, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating times.

    • For reactions at elevated temperatures, consider performing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Potential Degradation Pathways

Based on the known chemistry of quinolone carboxylic acids, the following degradation pathways can be anticipated for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under stress conditions.

main 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid hydrolysis Hydrolysis (Acidic/Alkaline) main->hydrolysis photolysis Photolysis (UV/Visible Light) main->photolysis thermal Thermal Stress main->thermal ring_opening Lactam Ring Opening hydrolysis->ring_opening decarboxylation Decarboxylation Product photolysis->decarboxylation photoproducts Various Photoproducts photolysis->photoproducts thermal_degradation Thermal Degradation Products thermal->thermal_degradation

Caption: Potential degradation pathways for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability by HPLC

This protocol outlines a general method for performing a forced degradation study to assess the stability of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A dark control should be run in parallel.

3. Sample Analysis by HPLC:

  • At each time point, withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

4. Data Interpretation:

  • Calculate the percentage of degradation of the parent compound at each time point for each stress condition.

  • The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.

start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis analysis->sampling Repeat for each time point end End: Data Interpretation analysis->end

Caption: Workflow for a forced degradation study.

References

  • MySkinRecipes. 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • Acta Chimica Slovaca. The photodegradation of model quinolone carboxylates in aqueous media. [Link]

  • WJEC. 4.5 Carboxylic acids and their derivatives. [Link]

Sources

Optimization

Technical Support Center: Investigating the Degradation of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Welcome to the technical support center for studies involving 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide both f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for studies involving 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for investigating the degradation pathways of this novel quinolone derivative. As this is a specific intermediate, literature on its degradation profile is not widely available.[1] Therefore, this document will equip you with the principles of forced degradation studies as applied to the quinolone class of compounds, enabling you to proactively design robust experiments and interpret your findings.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for a compound like 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

A forced degradation study, or stress testing, is a critical component of drug development and is recommended by regulatory bodies like the ICH.[2] The primary objectives are:

  • To identify likely degradation products: By subjecting the compound to harsh conditions (e.g., acid, base, light, heat, oxidation), we can generate potential degradants that might form under normal storage conditions over a longer period.

  • To understand degradation pathways: The study helps elucidate the chemical reactions that lead to the breakdown of the molecule.

  • To develop stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) or key intermediate due to degradation and separate it from its degradation products.[3]

  • To assess the intrinsic stability of the molecule: This helps in determining proper storage and handling conditions.

Q2: What are the most probable degradation pathways for a quinolone derivative like this?

Based on the general structure of quinolones, several degradation pathways are plausible under stress conditions:

  • Photodegradation: Fluoroquinolone antibiotics, a related class, are known to be susceptible to photodegradation.[4] The quinolone ring system can absorb UV light, leading to photochemical reactions. For our molecule, this could involve reactions at the bromine substituent or the quinolone core itself.

  • Hydrolysis: The lactam (amide) bond in the 2-oxo-quinoline ring and the carboxylic acid group are susceptible to hydrolysis under acidic or basic conditions. This could lead to ring-opening products.

  • Oxidation: The quinolone ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Decarboxylation: The carboxylic acid group at the 4-position may be lost as carbon dioxide under thermal stress.[5]

Q3: What initial analytical techniques should I consider for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for stability studies.[6][7][8] For initial method development, a reverse-phase C18 column is a good starting point. To identify unknown degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is essential.[3][9][10] This allows for the determination of the mass-to-charge ratio of the degradants, providing crucial information for structure elucidation.

Troubleshooting Guides

HPLC Analysis Issues

Q: I'm observing poor peak shape (tailing or fronting) for the parent compound and its degradants. What could be the cause?

A: Poor peak shape in HPLC can stem from several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[11]

  • Mobile Phase pH: The carboxylic acid and the lactam functionalities mean the ionization state of your molecule and its degradants are pH-dependent. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to ensure a single ionic form.

  • Secondary Interactions: The basic nitrogen in the quinolone ring can interact with residual silanols on the silica-based column packing, causing tailing. Try using a column with end-capping or adding a small amount of a competing base (like triethylamine) to your mobile phase.

  • Column Degradation: Harsh mobile phase conditions (high pH) or sample matrices can degrade the column over time.[11] Try flushing the column or replacing it if it's old.

Q: I see new, unexpected peaks in my chromatogram, even in my control sample (T=0). What should I investigate?

A: Unexpected peaks can be confusing. Here's a checklist:

  • Sample Diluent Issues: The compound might be unstable in your sample diluent. Whenever possible, use the mobile phase as the diluent.[12]

  • Contamination: The peaks could be from contaminated solvents, glassware, or the HPLC system itself. Run a blank injection (just your diluent) to check for system peaks.

  • Impurity vs. Degradant: The peak might be an impurity from the synthesis of the starting material, not a degradation product. Compare the chromatogram to a reference standard if available.

LC-MS Identification Challenges

Q: I have the mass of a degradation product from LC-MS, but I'm struggling to propose a structure. What's the next step?

A: Proposing a structure from a single mass can be challenging. Here's how to approach it:

  • Consider Plausible Transformations: Think about simple chemical reactions that could lead to the observed mass change. For example:

    • +16 Da: Likely an oxidation (addition of an oxygen atom).

    • -44 Da: Likely a decarboxylation (loss of CO2).

    • +18 Da: Could be the result of hydrolysis.

  • Utilize Tandem Mass Spectrometry (MS/MS): Fragment the degradation product's molecular ion in the mass spectrometer. The fragmentation pattern will provide clues about the molecule's structure.[10] Compare the fragmentation of the degradant to that of the parent compound to see which parts of the molecule have changed.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can help determine the elemental composition of the degradant.[13]

Experimental Protocols

Protocol 1: Forced Degradation Stress Studies

Objective: To generate degradation products of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under various stress conditions.

Materials:

  • 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, hot plate, UV chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a 105°C oven for 24 hours.

    • Dissolve a known amount in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

    • Prepare samples for analysis.

  • Control Samples: For each condition, prepare a control sample that is treated identically but without the stressor (e.g., for acid hydrolysis, add water instead of HCl).

Data Analysis: Analyze all samples by a suitable HPLC method. Aim for 5-20% degradation of the parent compound for meaningful results.[4]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 294 nm[6]

  • Injection Volume: 10 µL

Method Development Strategy:

  • Initial Run: Inject a mixture of the stressed samples to get a preliminary separation profile.

  • Optimize Gradient: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient provides better separation.

  • Vary Mobile Phase pH: If peak shape is poor, try a different pH for the aqueous mobile phase (e.g., using a phosphate buffer at pH 7).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).[2]

Visualizing Workflows and Pathways

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) base Base Hydrolysis (0.1M NaOH, RT) oxide Oxidation (3% H2O2, RT) thermal Thermal (105°C, solid) photo Photolytic (UV light) neutralize 2. Neutralize & Dilute acid->neutralize base->neutralize hplc 3. HPLC-UV Analysis oxide->hplc thermal->hplc photo->hplc lcms 4. LC-MS/MS for Identification hplc->lcms neutralize->hplc

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_thermal Thermal Stress parent 7-Bromo-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid ring_open Ring-Opened Product parent->ring_open H+/OH- dehalogen Debrominated Product parent->dehalogen UV Light decarboxy Decarboxylated Product parent->decarboxy Heat

Caption: Hypothetical degradation pathways.

References

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
  • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]

  • YouTube. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. Retrieved from [Link]

  • ResearchGate. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

  • MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • ACS Measurement Science Au. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Welcome to the technical support center for the analysis of substituted quinolines by Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a cornerstone class of heterocyclic compounds in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted quinolines by Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a cornerstone class of heterocyclic compounds in medicinal chemistry and materials science.[1] Their substitution pattern profoundly dictates their biological activity, making precise structural characterization essential.[2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting Q&A format to address common challenges in interpreting their often-complex NMR spectra.

Section 1: Foundational Challenges & Signal Assignment

This section addresses the most common initial hurdles in quinoline NMR analysis: crowded aromatic regions and the fundamental assignment of protons and carbons.

Q1: My ¹H NMR spectrum shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm). How can I begin to resolve and assign these protons?

A1: Severe signal overlap in the aromatic region is the most frequent challenge encountered with substituted quinolines.[3] This arises because the bicyclic system contains seven aromatic protons, often resonating in a narrow chemical shift window. While 1D ¹H NMR alone is often insufficient for a complete assignment, a systematic approach using 2D NMR techniques is the industry standard for unambiguous resolution.[3][4]

The Causality Behind the Solution:

The core principle is to use correlations between nuclei to resolve overlap. Protons that are coupled through bonds will show cross-peaks in a COSY spectrum, while protons and carbons linked by one or more bonds will correlate in HSQC and HMBC spectra. This allows you to "walk through" the molecular structure, assigning signals one by one.

Recommended Workflow:

  • ¹H-¹H COSY (Correlation Spectroscopy): This should be your first step.[3] A COSY experiment identifies protons that are spin-coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[3] This powerful technique allows you to trace the connectivity within the two distinct spin systems of the quinoline core: the pyridinoid ring (H2, H3, H4) and the benzenoid ring (H5, H6, H7, H8), even when their signals are overlapping in the 1D spectrum.[4][5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to.[1][3] Since ¹³C spectra have a much wider chemical shift range (~0-200 ppm) compared to ¹H NMR, this technique is exceptionally effective at resolving overlapping proton signals by spreading them out in a second dimension.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning substituted quinolines. It reveals correlations between protons and carbons over two to three bonds.[3][6] This is invaluable for connecting the spin systems identified in COSY and, crucially, for determining the precise position of substituents (like -NO₂, -Cl, or even quaternary carbons) that lack attached protons.[3]

G cluster_1d 1D NMR cluster_2d 2D NMR Elucidation node1d 1D ¹H Spectrum (Overlapping Signals) cosy ¹H-¹H COSY (Trace H-H Connectivity) node1d->cosy Identify Spin Systems hsqc ¹H-¹³C HSQC (Resolve Overlap, Link H to C) cosy->hsqc Assign Direct C-H Pairs hmbc ¹H-¹³C HMBC (Long-Range H-C, Position Substituents) hsqc->hmbc Connect Fragments final Complete & Unambiguous Structure Assignment hmbc->final Confirm Substitution

Caption: Logical workflow for resolving complex quinoline NMR spectra.

Q2: How do electron-donating vs. electron-withdrawing substituents affect the ¹H and ¹³C chemical shifts?

A2: Substituents dramatically alter the electronic landscape of the quinoline ring, leading to predictable changes in chemical shifts. Understanding these trends is key to proposing a correct structure.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring via inductive and resonance effects. This increased electron density "shields" the nearby nuclei (protons and carbons) from the main magnetic field, causing their signals to shift upfield to a lower ppm value.[3]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and halogens decrease electron density on the ring. This "deshields" the nearby nuclei, leaving them more exposed to the magnetic field and causing their signals to shift downfield to a higher ppm value.[3][7]

Key Positional Effects:

  • The effect is strongest at the ortho and para positions relative to the substituent.

  • The H2 proton is inherently deshielded due to the adjacent electronegative nitrogen and often appears as the most downfield signal.[7]

  • The H8 proton can also be deshielded due to a "peri-effect" from the nitrogen lone pair.[7]

Position Unsubstituted Quinoline (¹H δ, ppm) Unsubstituted Quinoline (¹³C δ, ppm) Effect of EDG (e.g., -NH₂) at C6 Effect of EWG (e.g., -NO₂) at C7
H2 / C2 8.89150.3Minor Upfield ShiftMinor Downfield Shift
H3 / C3 7.41121.1Minor Upfield ShiftMinor Downfield Shift
H4 / C4 8.12136.1Minor Upfield ShiftMinor Downfield Shift
H5 / C5 7.75127.7Significant Upfield Shift (ortho)Minor Downfield Shift
H6 / C6 7.52126.5Substituted Significant Downfield Shift (ortho)
H7 / C7 7.65129.4Significant Upfield Shift (para)Substituted
H8 / C8 8.08128.9Minor Upfield ShiftSignificant Downfield Shift (ortho)

Note: Chemical shifts are typical and can vary with solvent and concentration. Data compiled from multiple sources for illustrative purposes.[3][8]

Section 2: Advanced Troubleshooting and Techniques

This section tackles more nuanced issues, including complex coupling patterns and the strategic use of specialized NMR experiments.

Q3: The coupling constants (J-values) in my aromatic region are very complex. How can I use them to determine the substitution pattern?

A3: Analyzing the spin-spin coupling patterns is a powerful method for confirming connectivity and substitution.[2] In a quinoline ring, you will primarily encounter three types of proton-proton coupling:

  • Ortho coupling (³JHH): Coupling between adjacent protons (separated by three bonds). This is the largest coupling, typically 7-9 Hz .

  • Meta coupling (⁴JHH): Coupling between protons separated by two carbons (four bonds, e.g., H5-H7). This coupling is significantly smaller, typically 1-3 Hz .[3]

  • Para coupling (⁵JHH): Coupling between protons separated by three carbons (five bonds, e.g., H5-H8). This is the smallest and often not resolved, typically <1 Hz .

Practical Interpretation:

By carefully measuring the J-values from your high-resolution ¹H spectrum, you can piece together the substitution pattern. For instance, a signal that appears as a "doublet of doublets" (dd) with J-values of approximately 8.5 Hz and 1.5 Hz is very likely coupled to both an ortho and a meta proton.[3] A simple "doublet" with a J-value of ~8 Hz indicates it has only one ortho neighbor.

Caption: Typical coupling constants in a quinoline benzenoid ring.

Q4: I've placed a substituent, but I'm not 100% certain of its location. Is there a definitive NMR experiment to confirm it?

A4: Yes. The ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is the gold standard for this task. Unlike COSY, which shows through-bond correlations, NOESY shows correlations between protons that are close in space, typically within 5 Å, regardless of whether they are bonded.[6]

Application: If you have a substituent with protons (e.g., a methoxy -OCH₃ or an ethyl -CH₂CH₃ group), a NOESY experiment will show a cross-peak between the substituent's protons and the specific ring proton(s) they are physically close to.

  • Example: If you suspect your methoxy group is at the C8 position, you should observe a NOESY cross-peak between the methoxy singlet (~3.9 ppm) and the H7 proton. If it were at C6, you would expect correlations to H5 and H7. The absence or presence of these key spatial correlations provides definitive proof of the substituent's location.

Q5: When is it necessary to use ¹³C DEPT or ¹⁵N NMR experiments?

A5: These experiments are crucial when ¹H and standard 2D NMR are insufficient or when you need more specific information about the carbon skeleton or the nitrogen environment.

  • ¹³C DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that are run to determine the multiplicity of each carbon atom.[9]

    • DEPT-90: Only shows signals for CH (methine) carbons.

    • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals (pointing down) for CH₂ carbons. Quaternary carbons (C) are invisible in all DEPT spectra.

    • Why it's useful: By comparing the standard ¹³C spectrum with the DEPT spectra, you can unambiguously identify every CH, CH₂, and CH₃ group, which is invaluable for confirming assignments made from HSQC.[9]

  • ¹⁵N NMR: While less common due to lower sensitivity, ¹⁵N NMR provides a direct probe of the electronic environment at the quinoline nitrogen.[10]

    • The ¹⁵N chemical shift is highly sensitive to substitution on the ring, protonation state, and solvent effects.[11]

    • It can be used to study tautomerism or to confirm the site of protonation in solution, as the nitrogen in the quinuclidine ring of quinine protonates first, a fact confirmed by ¹⁵N NMR.[11]

Section 3: Experimental Protocols & FAQs

Protocol: Acquiring a High-Quality 2D ¹H-¹H COSY Spectrum

This protocol provides a self-validating system for acquiring a standard COSY spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your purified substituted quinoline.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • Instrument Setup (1D ¹H Acquisition):

    • Insert the sample, lock the spectrometer on the solvent's deuterium signal, and shim the magnetic field to achieve optimal resolution (sharp, symmetric peaks in the 1D spectrum).

    • Acquire a standard 1D ¹H spectrum. Correctly reference the spectrum (e.g., to residual solvent peak or TMS at 0.00 ppm).[3]

    • Determine the spectral width (SW) in ppm required to encompass all proton signals.

  • COSY Experiment Setup (Example for Bruker systems):

    • Load a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.[3]

    • Set the number of data points: typically 2048 in F2 and 256-512 in F1. More F1 points increase resolution but also experiment time.[3]

    • Set the number of scans (NS) per increment, usually 2, 4, or 8. Increase for dilute samples.[3]

    • Set the receiver gain automatically.

  • Acquisition & Processing:

    • Start the acquisition.

    • After completion, perform a 2D Fourier transform. Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape and phase the spectrum correctly.[3]

    • Symmetrize the spectrum to reduce noise. Calibrate the axes using the 1D spectrum.

  • Analysis:

    • The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are spin-coupled.[3]

    • Trace the connectivities by "walking" from one cross-peak to another to map out the entire spin system.

Frequently Asked Questions (FAQs)
  • Q: My chemical shifts seem to change with sample concentration. Is this normal?

    • A: Yes, this is a known phenomenon for quinolines.[13] It is primarily caused by intermolecular π-π stacking interactions between the aromatic rings of the quinoline molecules.[13] As concentration increases, aggregates form, which can create local shielding or deshielding effects, causing shifts. For consistency, always report the concentration at which spectra were acquired.

  • Q: Can I use computational methods to help assign my spectrum?

    • A: Absolutely. Computational chemistry software can predict ¹H and ¹³C NMR spectra with increasing accuracy.[14][15] By calculating the expected chemical shifts for several possible isomers of your substituted quinoline, you can compare the predicted spectra to your experimental data. This can be a powerful tool to confirm a proposed structure or to distinguish between very similar isomers.[16][17]

  • Q: What is the best solvent to use for my quinoline sample?

    • A: The best solvent is one that fully dissolves your compound and is chemically inert. Chloroform-d (CDCl₃) is very common for non-polar to moderately polar compounds.[8] For more polar quinolines, especially those with acidic or basic groups like carboxylic acids or amines, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.[12] Be aware that chemical shifts can vary significantly between solvents, so always report the solvent used.

References

  • Mohammadi, M.S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy: a fourier N.m.r. study of [15N]quinoline. RSC Publishing. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Paul, B. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. Retrieved from [Link]

  • Mitra, A., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Abundance Nitrogen15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assignment Strategies Using Modern NMR Methods: Quinine in benzene-d6. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • arXiv. (2021). arXiv:2103.12169v1 [q-bio.QM]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • ResearchGate. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • PubMed. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Retrieved from [Link]

  • eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR. Retrieved from [Link]

Sources

Optimization

"managing impurities in the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid"

Technical Support Center: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the challenges associated with this synthesis, with a specific focus on the identification, management, and prevention of common impurities. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying chemical principles to empower your research.

Section 1: Core Synthesis and Common Stumbling Blocks

This section addresses fundamental questions about the synthetic route and high-level issues like poor yield or reaction stalling.

Q1: What is a reliable synthetic route for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and what are its critical control points?

A reliable and common method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[1] For the target molecule, the logical precursors are 5-Bromoisatin and a pyruvate source (like pyruvic acid or its ester).

The reaction proceeds in three main stages, each being a critical control point:

  • Base-Catalyzed Ring Opening of Isatin: A strong base (e.g., KOH) opens the 5-bromoisatin ring to form an intermediate isatinate salt. Incomplete ring opening is a potential source of failure.

  • Condensation: The enolate of pyruvate attacks the ketone of the opened isatin intermediate. The choice of solvent and temperature is crucial here to ensure efficient condensation and prevent side reactions.

  • Cyclization and Dehydration: An intramolecular condensation followed by dehydration forms the quinoline ring system. The final acidification step is critical for both product precipitation and purity.

Below is a diagram illustrating this synthetic pathway.

Pfitzinger_Reaction cluster_start Starting Materials cluster_steps Reaction Sequence 5-Bromoisatin 5-Bromoisatin Ring_Opening 1. Ring Opening 5-Bromoisatin->Ring_Opening KOH, EtOH/H₂O Pyruvic_Acid Pyruvic Acid (or Pyruvate) Condensation 2. Condensation Pyruvic_Acid->Condensation Ring_Opening->Condensation Isatinate Intermediate Cyclization 3. Cyclization/ Dehydration Condensation->Cyclization Final_Product 7-Bromo-2-oxo-1,2- dihydroquinoline-4-carboxylic acid Cyclization->Final_Product Acidification (e.g., HCl)

Caption: Pfitzinger reaction pathway for the target molecule.

Q2: My overall yield is consistently low. What are the most probable causes?

Low yield is a common issue that can often be traced back to one of the critical steps. A logical troubleshooting workflow can help pinpoint the problem.

Low_Yield_Troubleshooting cluster_outcomes Analysis Outcomes cluster_solutions Potential Solutions start Low Overall Yield Detected check_crude Analyze crude product by TLC/LC-MS start->check_crude sm_present High % of Starting Materials (5-Bromoisatin) check_crude->sm_present intermediate_present Intermediate or Side Products Dominant check_crude->intermediate_present tar_present Significant Tar/ Polymeric Material check_crude->tar_present product_loss Product Present, but Lost During Workup/Purification check_crude->product_loss sol_sm Issue: Incomplete Reaction - Check base quality/stoichiometry - Increase reaction time/temperature sm_present->sol_sm sol_intermediate Issue: Stalled Condensation/Cyclization - Optimize temperature for cyclization - Ensure anhydrous conditions if needed intermediate_present->sol_intermediate sol_tar Issue: Decomposition/Polymerization - Lower reaction temperature - Ensure efficient stirring - Degas solvent to remove oxygen tar_present->sol_tar sol_loss Issue: Suboptimal Purification - Adjust pH carefully during precipitation - Use different recrystallization solvent - Optimize extraction protocol product_loss->sol_loss

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Expert Insight: The most frequent cause of low yield in Pfitzinger-type reactions is either incomplete ring-opening of the isatin or polymerization side reactions due to excessive heat.[2][3] Ensure your 5-bromoisatin is fully dissolved and reacted with the base before proceeding with the condensation step. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Section 2: Identification and Management of Specific Impurities

This section provides detailed answers to questions about specific, commonly encountered impurities.

Q3: My final product is contaminated with unreacted 5-Bromoisatin. How do I detect and remove it?
  • Detection: 5-Bromoisatin is typically a reddish-orange solid and can be easily spotted on a TLC plate, often with a different Rf value and color compared to the product. In an LC-MS analysis, it will appear as a separate peak with a mass corresponding to its molecular weight.

  • Cause: This indicates an incomplete reaction. The cause is often insufficient base to catalyze the initial ring-opening, or the reaction was not allowed to proceed for a sufficient amount of time or at a high enough temperature.

  • Removal Protocol:

    • Acid-Base Extraction: The target product is a carboxylic acid and will be soluble in a mild aqueous base (like sodium bicarbonate solution), while the less acidic isatin may not be. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with aqueous NaHCO₃. The aqueous layer will contain the deprotonated product. The organic layer will retain the unreacted 5-bromoisatin.

    • Carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product.

    • Filter, wash with cold deionized water, and dry the product.

Q4: My analysis shows a significant peak corresponding to a decarboxylated product (7-Bromo-1,2-dihydroquinolin-2-one). Why did this happen and how can it be avoided?
  • Detection: This impurity will have a distinct peak in LC-MS with a mass 44 Da less than the target product (loss of CO₂). Its NMR spectrum will lack the carboxylic acid proton signal.

  • Cause: Quinolone carboxylic acids can undergo decarboxylation under harsh thermal or acidic conditions.[4][5] This is a common degradation pathway, especially if the cyclization step is performed at excessively high temperatures or for a prolonged duration, or if the final acidification step uses hot, concentrated acid.

Decarboxylation Product Desired Product (7-Bromo-2-oxo...4-carboxylic acid) Impurity Decarboxylated Impurity (7-Bromo-1,2-dihydroquinolin-2-one) Product->Impurity High Heat or Strong Acid (-CO₂)

Caption: Formation of the decarboxylated impurity from the desired product.

  • Prevention and Removal:

    • Prevention: Carefully control the temperature of the cyclization reaction. Avoid temperatures significantly higher than what is required for the reaction to proceed. During workup, perform the acidification step in an ice bath and avoid using overly concentrated acid.

    • Removal: Separating the carboxylic acid product from its non-acidic impurity is straightforward. Use the acid-base extraction protocol described in Q3. The desired product will move into the basic aqueous phase, leaving the decarboxylated impurity in the organic phase.

Q5: I'm observing significant tar or dark polymeric material in my reaction. What causes this and how can it be minimized?
  • Cause: Tar formation is often a result of self-condensation or polymerization of the starting materials or intermediates under harsh conditions, particularly high heat and strong base.[2][3] Aldehydic or ketonic intermediates can be particularly susceptible to this.

  • Minimization Strategies:

    • Temperature Control: This is the most critical factor. Do not overheat the reaction. Find the minimum temperature at which the reaction proceeds at a reasonable rate.

    • Efficient Stirring: Ensure the reaction mixture is homogenous to avoid localized "hot spots" where decomposition can initiate.

    • Order of Addition: Add reagents slowly and in a controlled manner. For the Pfitzinger reaction, ensure the isatin ring-opening is complete before adding the pyruvate source.

    • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may lead to colored impurities.

Section 3: Purification and Analysis

This section covers best practices for obtaining and verifying the purity of the final compound.

Impurity Type Likely Source Recommended Purification Method Analytical Detection
Unreacted 5-Bromoisatin Incomplete reactionAcid-base extraction; RecrystallizationTLC, LC-MS, ¹H NMR
Decarboxylated Product Excess heat/acidAcid-base extractionLC-MS, ¹H NMR
Incompletely Hydrolyzed Ester Insufficient saponificationRe-subject to hydrolysis; ChromatographyLC-MS, ¹H NMR (presence of ethyl signals)
Polymeric/Tar Byproducts High temperatureFiltration; Trituration with a non-polar solventVisual, Baseline noise in NMR
Inorganic Salts Workup/NeutralizationThorough washing of precipitate with DI waterConductivity, Ash test, Low C/H/N analysis
Q6: What is the recommended step-by-step protocol for purifying the crude product?

A combination of acid-base extraction and recrystallization is generally most effective.

Protocol: Purification of Crude 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Initial Filtration: After the reaction workup, filter the crude solid and wash it with a small amount of a non-polar solvent (e.g., hexane or diethyl ether) to remove highly non-polar impurities (like residual Dowtherm, if used).

  • Acid-Base Extraction:

    • Suspend the crude solid in a 1:1 mixture of ethyl acetate and water.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until all the solid has dissolved into the aqueous layer and the pH of the aqueous layer is ~8-9.

    • Separate the layers in a separatory funnel. Discard the organic layer, which contains neutral impurities.

    • Wash the aqueous layer once more with fresh ethyl acetate.

  • Precipitation:

    • Cool the basic aqueous solution in an ice bath.

    • With vigorous stirring, slowly add 2M HCl dropwise until the pH is ~2-3. A fine precipitate of the purified product should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Final Isolation & Recrystallization:

    • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Wash the cake with a small amount of cold ethanol or acetone.

    • For highest purity, recrystallize the product from a suitable solvent system, such as ethanol/water, acetic acid, or DMF/water.

    • Dry the final product under vacuum at 60-80 °C.

Q7: Which analytical techniques are best for assessing the purity of my final compound?

A combination of methods should be used to confirm both identity and purity:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reversed-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) is typical. Purity is determined by the area percentage of the main peak.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV chromatogram) and mass confirmation of the main peak, as well as mass identification of any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the structure of the compound and can reveal the presence of impurities if they are at a level of >1%. The absence of signals from starting materials or key by-products (e.g., ethoxy groups from an ester) is a good indicator of purity.

  • Elemental Analysis (C, H, N): Provides a measure of absolute purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.

References

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Benchchem.
  • DiMauro, E. F., & Kozlowski, M. C. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Zhang, L., et al. (2010). Diethyl 2-[(4-bromoanilino)methyl-idene]malonate. Acta Crystallographica Section E. Retrieved from [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Petitcolas, E., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Potential of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid versus Ciprofloxacin

< A Researcher's Framework for Evaluating a Novel Quinolone Analogue Against a Clinical Gold Standard Introduction The quinolone class of antibiotics has been a cornerstone of antibacterial therapy since the discovery of...

Author: BenchChem Technical Support Team. Date: January 2026

<

A Researcher's Framework for Evaluating a Novel Quinolone Analogue Against a Clinical Gold Standard

Introduction

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy since the discovery of nalidixic acid in 1962.[1][2] These synthetic agents revolutionized the treatment of bacterial infections by targeting the essential enzymes of DNA replication.[1][3] Ciprofloxacin, a second-generation fluoroquinolone, represents a pinnacle of this class, exhibiting broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[4][5] Its mechanism, potent activity, and extensive clinical use make it an ideal benchmark for evaluating new antimicrobial candidates.

This guide focuses on a lesser-known compound, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid . While this specific molecule is primarily utilized as an intermediate in organic synthesis and pharmaceutical research for developing biologically active molecules, its core structure is a quinolone-4-carboxylic acid, the foundational pharmacophore for this antibiotic class.[6][7] This structural similarity suggests a potential, yet unproven, antibacterial capacity.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the antibacterial performance of this novel quinolone derivative against the well-established efficacy of ciprofloxacin. It outlines the theoretical basis for its potential mechanism of action, provides detailed experimental protocols for a head-to-head comparison, and presents a structure for interpreting the resulting data.

Mechanism of Action: Established vs. Hypothesized

Ciprofloxacin: The Dual-Target Inhibitor

Ciprofloxacin's potent bactericidal effect stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[4][8] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[9]

  • Inhibition of DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for unwinding the DNA helix during replication.[3][4] Ciprofloxacin binds to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA strands but cannot reseal them.[10]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[8][11] This enzyme is responsible for decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[4] Ciprofloxacin's inhibition of topoisomerase IV prevents this separation.

The accumulation of these stabilized cleavage complexes leads to double-strand DNA breaks, stalls replication forks, and ultimately triggers cell death.[4][10][12]

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: A Hypothesized Mechanism

Given its quinolone-4-carboxylic acid core, it is scientifically reasonable to hypothesize that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid also targets bacterial DNA gyrase and/or topoisomerase IV.[2][13] The antibacterial activity of quinolones is intrinsically linked to this core structure's ability to interact with the enzyme-DNA complex.[2]

The specific substitutions on the quinolone ring, such as the bromo group at position 7 and the oxo group at position 2, will critically influence its potency, spectrum of activity, and target preference. For instance, the fluorine atom at position 6 and the piperazine ring at position 7 in ciprofloxacin are known to significantly enhance its antibacterial activity and spectrum compared to the parent compound, nalidixic acid.[2] The bromine at C-7 in the test compound may confer some activity, but its overall efficacy compared to ciprofloxacin is unknown and must be determined experimentally.

Comparative Experimental Evaluation: A Methodological Guide

To rigorously compare the antibacterial activities of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and ciprofloxacin, a series of standardized in vitro susceptibility tests must be performed. The following protocols provide a self-validating system for generating reliable, comparative data.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] The broth microdilution method is a standardized and efficient way to determine MIC values for multiple compounds simultaneously.[16][17]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Stock Solutions (Test Compound & Ciprofloxacin) C 3. Dispense Broth & Perform Serial Dilutions in 96-Well Plate A->C B 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard) D 4. Inoculate Wells with Standardized Bacterial Suspension B->D C->D E 5. Incubate Plates (16-20 hours at 35-37°C) D->E F 6. Read Plates Visually or with Plate Reader for Turbidity E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of both 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and ciprofloxacin in a suitable solvent (e.g., DMSO), followed by dilution in sterile Mueller-Hinton Broth (MHB) to achieve a starting concentration of 2x the highest concentration to be tested (e.g., 256 µg/mL).[16][18]

  • Preparation of Inoculum: From a pure, 18-24 hour culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19][20] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][16]

  • Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x starting drug concentration to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10.[14][18]

  • Inoculation: Add the diluted bacterial inoculum to each well (typically 5-10 µL, depending on the initial dilution factor), bringing the final volume to 200 µL.[14] Column 11 should serve as a growth control (broth + inoculum, no drug), and column 12 as a sterility control (broth only).[18]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

Kirby-Bauer Disk Diffusion Assay

This qualitative test provides a visual confirmation of antibacterial activity and is widely used for susceptibility testing.[21][22] It involves placing antibiotic-impregnated disks on an agar plate uniformly inoculated with a test bacterium.[19]

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC test.[19][20]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar (MHA) plate.[19][23] Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure confluent growth.[23]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of ciprofloxacin and the test compound onto the agar surface. Gently press each disk to ensure complete contact with the agar.[19][21]

  • Incubation: Invert the plates and incubate for 16-18 hours at 35-37°C.[19]

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[21][22] The size of the zone correlates with the susceptibility of the bacterium to the compound.[22]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. The following tables present a template with hypothetical data for illustrative purposes. Ciprofloxacin data reflects typical literature values, while the data for the test compound is speculative and serves as an example of how results would be presented.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

Bacterial StrainTypeCiprofloxacin MIC (µg/mL)7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid MIC (µg/mL) [Hypothetical]
Escherichia coli ATCC 25922Gram-Negative0.008 - 0.0316
Pseudomonas aeruginosa ATCC 27853Gram-Negative0.25 - 1.0>128
Staphylococcus aureus ATCC 29213Gram-Positive0.12 - 0.564
Enterococcus faecalis ATCC 29212Gram-Positive0.5 - 2.0>128

Table 2: Comparative Kirby-Bauer Zone of Inhibition Diameters (mm)

Bacterial StrainTypeCiprofloxacin Zone (mm)7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Zone (mm) [Hypothetical]
Escherichia coli ATCC 25922Gram-Negative30 - 4014
Pseudomonas aeruginosa ATCC 27853Gram-Negative25 - 330
Staphylococcus aureus ATCC 29213Gram-Positive22 - 308

Conclusion and Future Directions

This guide provides a robust framework for the initial antibacterial evaluation of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid against the clinical gold standard, ciprofloxacin. Based on its core quinolone structure, the compound is hypothesized to function by inhibiting bacterial DNA gyrase and topoisomerase IV, though likely with significantly different potency and spectrum.

The outlined experimental protocols—broth microdilution for MIC and Kirby-Bauer disk diffusion—will generate the necessary data to confirm its activity, define its spectrum, and quantify its potency. Should this initial screening reveal promising activity, further investigations would be warranted. These could include determining the Minimum Bactericidal Concentration (MBC), performing time-kill kinetic studies, and conducting enzyme inhibition assays to confirm the precise molecular target and mechanism of action. This structured, comparative approach is essential for identifying and validating novel antibiotic candidates in the ongoing search for new treatments against infectious diseases.

References

  • Nalidixic acid - Grokipedia. (n.d.).
  • Mitsuhashi, S. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8(Suppl 5), S487-S496.
  • Patsnap. (2024, July 17). What is the mechanism of Nalidixic Acid? Patsnap Synapse.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Patsnap. (2024, July 17). What is the mechanism of Ciprofloxacin? Patsnap Synapse.
  • Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).
  • Johns Hopkins ABX Guide. (2020, May 8). Nalidixic Acid.
  • Mitsuhashi, S., et al. (1986). Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. Clinical Infectious Diseases, 8(Suppl 5), S487-S496.
  • Patsnap. (2024, June 14). What is Nalidixic Acid used for? Patsnap Synapse.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Seres, P., et al. (2021). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. mBio, 12(4), e01272-21.
  • Crumplin, G. C., & Smith, J. T. (1975). Nalidixic acid: an antibacterial paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251–257.
  • BioLabTests. (2024, August 30). Kirby-Bauer Disk Diffusion Method.
  • Oxford Academic. (n.d.). Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. Clinical Infectious Diseases.
  • ACS Publications. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Benchchem. (n.d.). The Core Mechanism of Ciprofloxacin's Action on Bacterial Topoisomerase IV: An In-depth Technical Guide.
  • Benchchem. (n.d.). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
  • ResearchGate. (n.d.). Ciprofloxacin's mechanisms of action.
  • Fournier, B., & Hooper, D. C. (2000). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 44(6), 1474–1479.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • Chin, N. X., & Neu, H. C. (1984). Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. Antimicrobial agents and chemotherapy, 25(3), 319–326.
  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
  • MySkinRecipes. (n.d.). Reagent : 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
  • Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

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Comparative

A Comparative Guide to the Cytotoxicity of Brominated Quinoline Derivatives

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective.[1] Among the myriad of heterocyclic compounds explored for their anti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective.[1] Among the myriad of heterocyclic compounds explored for their anti-cancer properties, the quinoline scaffold has emerged as a promising framework for drug development.[1][2] This guide provides a comparative analysis of the in vitro cytotoxic effects of various brominated quinoline derivatives against cancer cell lines, synthesizing experimental data to offer valuable insights for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Analysis

The introduction of bromine atoms to the quinoline ring significantly influences the cytotoxic potential of the resulting derivatives. The position and number of bromine substituents play a crucial role in determining their anti-proliferative effects.[3] The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for several derivatives across various human cancer cell lines.

Below is a summary of the cytotoxic activity of selected brominated quinoline derivatives based on available in vitro studies.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference
Compound 6 MCF-78.5Doxorubicin (32.02 µM)[4]
Compound 14 MCF-723.5Doxorubicin (32.02 µM)[4]
Compound 19 MCF-723.7Doxorubicin (32.02 µM)[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6, HeLa, HT295.45–9.6 µg/mL5-FU[3][5]
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-71.7 µg/mLDoxorubicin[1]
6-Bromo-5-nitroquinoline (4) HT29Lower than 5-FU5-Fluorouracil (5-FU)[1]
6,8-dibromotetrahydroquinoline HeLa, C6, HT29Significant inhibition5-Fluorouracil (5-FU)[6]
5,7-Dibromo-8-hydroxyquinoline HeLa, C6, HT29Significant inhibition5-Fluorouracil (5-FU)[6]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationship of these compounds. For instance, the presence of bromine atoms at the C-5 and C-7 positions appears to confer significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines.[3] In contrast, derivatives with substitutions at the C-3, C-6, and C-8 positions showed no inhibitory activity.[3] Furthermore, the introduction of a halogen, particularly bromine, at the para-position of an associated acetanilide group has been shown to be favorable for inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy.[7] These findings underscore the importance of the substitution pattern in designing potent anti-cancer agents.

Mechanisms of Action

While detailed mechanistic studies for all derivatives are not available, the literature points towards several potential pathways through which these compounds exert their cytotoxic effects.

  • Induction of Apoptosis: Several studies suggest that brominated quinoline derivatives can induce programmed cell death, or apoptosis, in cancer cells.[1][3] This is a highly sought-after mechanism for anti-cancer drugs as it minimizes the inflammatory response associated with other forms of cell death. The ability of compounds to induce apoptosis has been confirmed through methods like DNA laddering.[5][8]

  • Cell Cycle Arrest: Some quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.[1][9][10]

  • Topoisomerase Inhibition: Certain brominated quinolines have been found to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair.[5][8] By targeting this enzyme, these compounds can introduce DNA damage that ultimately leads to cell death.

A simplified diagram of a potential apoptosis induction pathway is presented below.

G Compound Brominated Quinoline Derivative Receptor Cellular Target (e.g., Topoisomerase) Compound->Receptor Signal Signal Transduction Cascade Receptor->Signal Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified diagram of a potential apoptosis induction pathway.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic activity is a critical step in drug discovery. The following are standardized, reliable protocols for assessing the effects of brominated quinoline derivatives on cancer cell lines.

General Workflow for In Vitro Cytotoxicity Screening

The process begins with culturing cancer cells, followed by treatment with the test compounds, and finally, assessment of cell viability or death through various assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Cell Seeding (96-well plate) Adherence 2. Overnight Incubation (Cell Adherence) Cell_Seeding->Adherence Compound_Treatment 3. Compound Treatment (Varying Concentrations) Adherence->Compound_Treatment Incubation 4. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Assay_Execution 5. Execute Assay (e.g., MTT, LDH) Incubation->Assay_Execution Data_Acquisition 6. Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition IC50_Calc 7. IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calc

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[1][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[12]

  • Brominated quinoline derivatives

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds.[12] Include a vehicle control (medium with solvent) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[12] It serves as an indicator of plasma membrane damage.

Materials:

  • Treated cells and culture supernatants

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Preparation: Following treatment with the brominated quinoline derivatives as described in the MTT protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[12]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution: Add the stop solution provided in the kit to each well to terminate the reaction.[12]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (lysed cells). It is essential for compounds with high antiproliferative effects to show low toxicity toward normal cells.[3]

Conclusion and Future Directions

The in vitro data on brominated quinoline derivatives highlight their potential as a scaffold for the development of novel anti-cancer agents.[1] Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar or even nanomolar range.[1][4][13] The structure-activity relationship studies emphasize that the position and nature of substituents on the quinoline ring are critical determinants of their anti-proliferative effects.[3][14]

Future research should focus on synthesizing novel derivatives with optimized substitution patterns to enhance potency and selectivity.[15] Detailed mechanistic studies are warranted to fully elucidate the signaling pathways involved and to identify specific molecular targets.[5] Furthermore, evaluating the most promising compounds in vivo using animal models is a crucial next step to assess their therapeutic potential and safety profiles for clinical applications.

References

[1] Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies - Benchchem. Available at:

[5] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - R Discovery. Available at:

[11] Efficacy of Substituted Quinoline Derivatives in Cancer Cell Lines: A Comparative Analysis - Benchchem. Available at:

[3] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at:

[12] Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-nitroquinoline Derivatives - Benchchem. Available at:

[9] Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. Available at:

[16] Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation - ResearchGate. Available at:

[7] Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - NIH. Available at:

[17] Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. Available at:

[4] Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation - PubMed. Available at:

[18] Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. Available at:

[6] Structures of quinoline and 8-substituted quinolines. - ResearchGate. Available at:

[13] Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed. Available at:

[15] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at:

[10] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at:

[19] Cytotoxic effects of synthesized quinoline derivatives on the viability... - ResearchGate. Available at:

[20] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at:

[8] (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. Available at:

[2] Comprehensive review on current developments of quinoline-based anticancer agents. Available at:

[21] Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Publishing. Available at:

[22] Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Available at:

[14] Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. Available at:

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of 7-Bromo-2-oxo-quinoline-4-carboxylic Acid Analogs

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-oxo-quinoline-4-carboxylic acids represent a privileged core, offering a r...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-oxo-quinoline-4-carboxylic acids represent a privileged core, offering a rigid framework with strategically positioned functional groups for molecular interactions. The introduction of a bromine atom at the 7-position further refines the electronic and pharmacokinetic properties of these molecules, making 7-Bromo-2-oxo-quinoline-4-carboxylic acid a compelling starting point for drug discovery.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative look at their biological performance and the experimental rationale behind their design for researchers in drug development.

I. The Core Pharmacophore: Deconstructing the Key Interactions

The biological activity of 7-Bromo-2-oxo-quinoline-4-carboxylic acid analogs is intrinsically linked to three key structural features. Understanding the role of each component is critical for designing potent and selective compounds. The SAR of this scaffold is often explored in the context of enzyme inhibition, with targets ranging from dehydrogenases to kinases.[1][2][3]

  • The C4-Carboxylic Acid: This group is arguably the most critical for biological activity. Its ability to act as a hydrogen bond donor and acceptor, and to form a salt bridge with positively charged residues like arginine in an enzyme's active site, often makes it an essential anchor for the molecule.[2] Structure-activity studies on related quinoline carboxylic acids targeting dihydroorotate dehydrogenase (DHODH) have shown a strict requirement for the carboxylic acid at this position.[3]

  • The C2-Oxo Group: The lactam moiety is a key feature of this scaffold. The oxygen atom is an effective hydrogen bond acceptor, contributing to the binding affinity and orientation of the molecule within a target's binding pocket.

  • The C7-Bromo Group: Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. The bromine atom at the 7-position significantly influences the molecule's lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[4] Furthermore, the electron-withdrawing nature of bromine can alter the electronic distribution of the quinoline ring system, impacting target interactions. Studies on related quinoline derivatives have shown that the presence of lipophilic substituents at the C7 and C8 positions is important for inhibitory activity against enzymes like COX-2.[5]

II. Comparative Analysis of Analog Performance

The versatility of the 7-Bromo-2-oxo-quinoline-4-carboxylic acid scaffold allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer and anti-inflammatory effects.[1][6] The following table summarizes the performance of select analogs, highlighting the impact of different substitution patterns.

Compound/Analog Substitution Pattern Biological Target/Assay Activity (IC₅₀) Key Finding Reference
Analog 1 Base Scaffold: 7-Bromo-2-oxo-quinoline-4-carboxylic acidDihydroorotate Dehydrogenase (DHODH)Potent Inhibition (nM range for related analogs)The core scaffold is a potent inhibitor. The C4-carboxyl is essential for interaction with key residues like Arg136.[2][3]
Analog 2 N1-Methyl substitutionGeneral CytotoxicityVariesN-alkylation can alter solubility and cell permeability, potentially impacting activity.[7]
Analog 3 C2-Aryl substitution (e.g., p-tolyl)General CytotoxicityVariesBulky hydrophobic groups at C2 are often necessary for potent activity against enzymes like DHODH.[3][8]
Analog 4 C2-(4-Acrylamidophenyl) substitutionSIRT3 Inhibitor7.2 µMDemonstrates that large, functionalized groups at C2 can completely switch target selectivity.[9]
Analog 5 C2-(oxolan-3-yl) substitutionNot specifiedNot specifiedIntroduction of a heterocyclic ring at C2 can modulate solubility and binding interactions.[10]
Analog 6 α-aminophosphonate at C3HepG2, SK-OV-3, NCI-H460 cancer cell lines9.99 µM (for a related 2-oxo-quinoline)Introduction of an aminophosphonate group can significantly enhance antitumor activity.[11]
III. Experimental Design: Synthesis and Biological Evaluation

The successful development of novel analogs hinges on robust and reproducible experimental protocols. Here, we outline a generalized synthetic route and a standard biological assay.

A. Synthesis Protocol: A Generalized Approach

The synthesis of 7-Bromo-2-oxo-quinoline-4-carboxylic acid analogs often proceeds via a condensation reaction. A common method is the Gould-Jacobs reaction or a similar cyclization strategy.

Step-by-Step Synthesis of a 7-Bromo-2-oxo-quinoline-4-carboxylic acid Analog:

  • Reactant Preparation: Start with a substituted aniline, in this case, 4-bromoaniline.

  • Condensation: React the 4-bromoaniline with diethyl malonate (or a similar dicarbonyl compound) under thermal or acid-catalyzed conditions to form an intermediate enamine.

  • Cyclization: Heat the intermediate at a high temperature (often in a high-boiling point solvent like diphenyl ether) to induce thermal cyclization. This step forms the quinoline ring system.

  • Saponification: Hydrolyze the ester group at the C4 position using a base like sodium hydroxide, followed by acidification, to yield the final carboxylic acid product.

  • Purification: Purify the final compound using recrystallization or column chromatography.

B. Biological Evaluation Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer agents.[11]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (7-bromo-2-oxo-quinoline-4-carboxylic acid analogs) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

IV. Visualizing Structure-Activity Relationships and Workflows

To better illustrate the key concepts, the following diagrams created using Graphviz are provided.

SAR_Flowchart cluster_Scaffold 7-Bromo-2-oxo-quinoline-4-carboxylic Acid Core cluster_Modifications Analog Modifications C4_Acid C4-Carboxylic Acid (Essential for Binding) C7_Bromo C7-Bromo (Modulates Lipophilicity) C2_Oxo C2-Oxo (H-Bond Acceptor) C2_Sub Substitution at C2 (e.g., Bulky Hydrophobic Group) C2_Oxo->C2_Sub Other_Sub Substitution at Other Positions (e.g., N1, C3) Increased_Activity Increased Potency / Altered Selectivity C2_Sub->Increased_Activity Other_Sub->Increased_Activity Decreased_Activity Decreased Potency Other_Sub->Decreased_Activity

Caption: Key SAR insights for 7-Bromo-2-oxo-quinoline-4-carboxylic acid analogs.

Experimental_Workflow cluster_Chemistry Chemical Synthesis cluster_Biology Biological Evaluation Start Starting Materials (e.g., 4-bromoaniline) Synth Synthesis & Cyclization Start->Synth Purify Purification & Characterization Synth->Purify Screen In vitro Assay (e.g., MTT Assay) Purify->Screen SAR SAR Analysis Screen->SAR SAR->Synth Design new analogs Lead Lead Optimization SAR->Lead

Caption: A typical workflow for the development of novel quinoline-based inhibitors.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. MySkinRecipes. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Institutes of Health (NIH). [Link]

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • 7-Bromo-1-methyl-4-oxoquinoline-2-carboxylic acid. PubChem. [Link]

  • 7-Bromo-2-(oxolan-3-yl)quinoline-4-carboxylic acid. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

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Comparative

"validating the anticancer effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in vivo"

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents Topic: Validating the Anticancer Effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid In Vivo: A Comparative Guide Audien...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents

Topic: Validating the Anticancer Effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid In Vivo: A Comparative Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] Specifically, quinoline-4-carboxylic acids have emerged as a promising class of compounds.[1][3] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), to the disruption of tubulin polymerization and the inhibition of protein kinases like Pim-1.[1][2][3]

This guide focuses on a specific novel compound, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid . While this molecule is primarily known as a key intermediate in the synthesis of more complex, biologically active compounds[4], its structural similarity to other quinoline derivatives with demonstrated antiproliferative activity warrants a thorough investigation of its intrinsic anticancer potential.[5][6]

Transitioning from promising in vitro data to in vivo validation is a critical and complex step in the drug discovery pipeline.[7] This guide provides a comprehensive, technically-grounded framework for designing and executing a robust in vivo study to validate and compare the anticancer effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. We will detail the experimental design, provide step-by-step protocols, and outline data analysis methodologies, using a human non-small cell lung cancer (NSCLC) xenograft model as our primary example.

Comparative Study Design: The In Vivo Xenograft Model

The cornerstone of preclinical oncology research is the use of animal models that can reasonably predict clinical outcomes.[8] The human tumor xenograft model, where human cancer cell lines are implanted into immunocompromised mice, remains a standard and valuable tool for evaluating the efficacy and toxicity of new anticancer agents.[8][9]

Rationale for Model Selection
  • Cancer Type: Non-small cell lung cancer (NSCLC) is selected due to its high incidence and the continued need for novel therapeutics.[10][11] Platinum-based chemotherapy, often involving cisplatin, is a standard of care, providing a relevant positive control for our comparative study.[10][11][12]

  • Cell Line: The A549 cell line is a well-characterized human NSCLC adenocarcinoma line, widely used for xenograft studies due to its robust and reproducible tumor formation.

  • Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice are essential as they lack a functional immune system, which prevents the rejection of the human tumor graft.[8]

  • Implantation Site: Subcutaneous implantation in the flank is the most common and technically straightforward method.[13] It allows for easy, non-invasive monitoring and measurement of tumor growth.[13][14]

Experimental Groups

A well-designed study must include appropriate controls to ensure that the observed effects are directly attributable to the test compound.

Group IDTreatmentN (Mice/Group)Rationale
G1 Vehicle Control (e.g., DMSO/Saline)10Negative control to assess baseline tumor growth. Essential for calculating tumor growth inhibition.
G2 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Low Dose)10To establish a dose-response relationship and identify the minimum effective dose.
G3 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (High Dose)10To assess maximum efficacy and potential dose-limiting toxicities.
G4 Cisplatin (Standard-of-Care Comparator)10Positive control to benchmark the efficacy of the test compound against a clinically relevant drug.

Causality Behind Choices: The inclusion of two dose levels for the test compound is critical for understanding its therapeutic window. The vehicle control group is the absolute baseline against which all anti-tumor activity is measured.[15] Comparing the test agent to a standard-of-care drug like cisplatin provides immediate context for its potential clinical utility.[10]

Experimental Workflow and Protocols

Adherence to rigorous, validated protocols is paramount for data integrity and reproducibility. All animal procedures must be conducted in accordance with institutional and national guidelines on animal welfare.[16][17][18]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Model Establishment cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A A549 Cell Culture (Exponential Growth Phase) B Cell Harvest & Viability Check (>95% Viability Required) A->B C Prepare Cell Suspension (e.g., 5x10^6 cells in 100µL PBS/Matrigel) B->C D Subcutaneous Injection (Flank of SCID Mice) C->D E Tumor Growth Monitoring (2-3 times/week) D->E F Randomization into Groups (When tumors reach ~100-150 mm³) E->F G Administer Treatment (As per assigned groups, e.g., IP, PO) F->G H Monitor Tumor Volume & Body Weight (2-3 times/week) G->H I Daily Health & Welfare Checks (Observe for signs of toxicity) J Euthanasia at Endpoint (e.g., Tumor >1500 mm³ or welfare concerns) H->J I->J K Excise & Weigh Tumors J->K L Data Analysis (TGI, Statistical Tests) K->L

Figure 1: Overall workflow for the in vivo xenograft study.
Protocol 1: Establishment of Subcutaneous A549 Xenograft Model
  • Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium + 10% FBS) until they reach 70-80% confluency. Ensure cells are in the exponential growth phase to maximize tumorigenicity.

  • Cell Preparation: Harvest cells using trypsin, then wash with sterile, serum-free medium or PBS. Perform a cell count and viability assessment (e.g., using trypan blue); viability must exceed 95%.[14]

  • Resuspension: Centrifuge the cells and resuspend the pellet in a sterile solution at the desired concentration. A common choice is a 1:1 mixture of PBS and Matrigel® to support initial tumor establishment, at a final concentration of 5 x 10⁷ cells/mL.[14] Keep the suspension on ice.

  • Implantation: Anesthetize a 6-8 week old female SCID mouse. Disinfect the right flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[14]

  • Monitoring: Return the mouse to a sterile cage and monitor until recovery from anesthesia. Allow tumors to grow until they are palpable and reach an average volume of 100-150 mm³. This is the point at which animals are randomized into treatment groups.

Protocol 2: Drug Administration and In-Life Monitoring
  • Randomization: Once tumors reach the target size, randomly assign mice to the four experimental groups (n=10 per group). This minimizes bias in treatment outcomes.

  • Dosing Preparation: Prepare fresh dosing solutions for the test compound and cisplatin on each day of administration. The vehicle for the test compound must be determined based on its solubility (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Administration: Administer treatments according to a predetermined schedule (e.g., daily or every other day for 21 days). The route of administration (e.g., intraperitoneal (IP), oral (PO), intravenous (IV)) should be consistent.

  • Tumor Measurement: Measure tumor dimensions (length 'L' and width 'W') 2-3 times per week using digital calipers.[14] Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[14][19]

  • Welfare Monitoring: Record the body weight of each mouse at every measurement time point as a key indicator of systemic toxicity.[14] Conduct daily visual inspections for signs of distress, such as lethargy, ruffled fur, or labored breathing.[13][20]

  • Humane Endpoints: Define clear criteria for euthanasia. This includes tumor volume exceeding a certain limit (e.g., 1500-2000 mm³), tumor ulceration, or body weight loss exceeding 20%.[13] The use of death as an endpoint is unacceptable.[13]

Data Analysis and Interpretation

The primary endpoint for this type of study is Tumor Growth Inhibition (TGI). This metric quantifies the effectiveness of the treatment compared to the untreated control group.

Calculating Tumor Growth Inhibition (TGI)

There are several formulas for TGI. A common and intuitive method is:

TGI (%) = [1 - (Tₓ / Cₓ)] x 100

Where:

  • Tₓ is the mean tumor volume of the treated group on day 'x'.

  • Cₓ is the mean tumor volume of the vehicle control group on day 'x'.

Another robust metric is the T/C ratio (Treated/Control), which expresses the size of treated tumors as a percentage of control tumors.[15]

Hypothetical Data Presentation

The following tables represent plausible outcomes from this comparative study, designed for clarity and easy interpretation.

Table 1: Comparative Tumor Growth Data (Mean Tumor Volume ± SEM in mm³)

DayG1: Vehicle ControlG2: Test Compound (Low)G3: Test Compound (High)G4: Cisplatin
0125 ± 10126 ± 11124 ± 9125 ± 12
7350 ± 25280 ± 20210 ± 18205 ± 22
14800 ± 60550 ± 45300 ± 30280 ± 35
211500 ± 110850 ± 70400 ± 42350 ± 40

Table 2: Efficacy and Toxicity Summary at Day 21

Group IDFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
G1 1500N/A+5%
G2 85043.3%-2%
G3 40073.3%-8%
G4 35076.7%-15%

Interpretation of Hypothetical Data: In this scenario, the high dose of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (G3) shows strong efficacy, achieving a TGI of 73.3%, which is comparable to the standard-of-care, cisplatin (76.7%). Importantly, the test compound appears to have a better safety profile, inducing less body weight loss (-8%) compared to cisplatin (-15%). This suggests a potentially wider therapeutic window and is a highly desirable characteristic for a novel anticancer agent.

Putative Mechanism of Action

While the primary goal is to validate if the compound works in vivo, understanding how it works is equally important. Based on its chemical structure, several mechanisms are plausible.

G cluster_0 Putative Targets of Quinoline-4-Carboxylic Acids Compound 7-Bromo-2-oxo-1,2-dihydro- quinoline-4-carboxylic acid DHODH DHODH Inhibition Compound->DHODH Pim1 Pim-1 Kinase Inhibition Compound->Pim1 Tubulin Tubulin Polymerization Disruption Compound->Tubulin Pyrimidine Pyrimidine Synthesis ↓ DHODH->Pyrimidine Blocks CellCycle Cell Cycle Progression ↓ Pim1->CellCycle Blocks Microtubule Microtubule Dynamics ↓ Tubulin->Microtubule Alters Apoptosis Apoptosis / Cell Cycle Arrest Pyrimidine->Apoptosis CellCycle->Apoptosis Microtubule->Apoptosis

Figure 2: Potential anticancer mechanisms of action.

The quinoline-4-carboxylic acid scaffold has been associated with the inhibition of DHODH, an enzyme critical for the de novo synthesis of pyrimidines necessary for DNA and RNA production.[1] Cancer cells, with their high proliferation rates, are particularly vulnerable to the depletion of this nucleotide pool. Other quinoline derivatives have been shown to inhibit kinases like Pim-1, which are involved in cell cycle progression and survival, or to interfere with the dynamics of microtubule assembly, leading to mitotic arrest.[2] Post-study analysis of the excised tumors (e.g., via Western blot or immunohistochemistry) can provide evidence for which of these pathways is being modulated.

Conclusion

This guide outlines a scientifically rigorous and ethically sound approach to validating the in vivo anticancer efficacy of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. By employing a comparative study design with a well-characterized xenograft model and a clinically relevant standard-of-care drug, researchers can generate the robust, high-quality data necessary to make informed decisions about the future development of this compound. The hypothetical results presented herein illustrate a promising outcome, where the novel agent demonstrates efficacy comparable to the standard of care but with an improved safety profile. Such a result would provide a strong rationale for advancing the compound to further preclinical development, including more complex orthotopic or patient-derived xenograft (PDX) models.

References

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]

  • Centre for Comparative Medicine Research. (2020). Guidelines for the Welfare and Use of Animals in Cancer Research. Available at: [Link]

  • De Vleeschauwer, A., et al. (2024). Oncology best-practices: signs, endpoints and refinements for in vivo experiments (OBSERVE). Nature Protocols. (Note: This links to a summary article, as the primary source may be behind a paywall). Available at: [Link]

  • Norecopa. Guidelines for the use of animals in cancer research. Available at: [Link]

  • Cho, S. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–7. Available at: [Link]

  • UKCCCR. (1989). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal, 31(3-4). Available at: [Link]

  • Hafner, M., et al. (2017). Growth-rate model predicts in vivo tumor response from in vitro data. Cancer Research. Available at: [Link]

  • Hather, G., et al. (2014). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts. PLoS ONE. Available at: [Link]

  • ResearchGate. How can one calculate tumor growth inhibition?. Available at: [Link]

  • ResearchGate. Overview of drug screening experiments using patient-derived xenograft models. Available at: [Link]

  • Tentori, F., et al. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8463–8470. Available at: [Link]

  • Sharma, S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Statistical Applications in Genetics and Molecular Biology. Available at: [Link]

  • Al-Ostath, S., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • MySkinRecipes. 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Available at: [Link]

  • Nikolova, D., et al. (2020). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Pharmaceutics. Available at: [Link]

  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. EC Pharmacology and Toxicology. Available at: [Link]

  • Schiller, J. H. (2001). Current standards of care in small-cell and non-small-cell lung cancer. Oncology. Available at: [Link]

  • ecancer. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Available at: [Link]

  • Patient Power. (2023). Standard of Treatment for NSCLC. Available at: [Link]

  • Lu, T., et al. (2021). Current treatments for non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390... against experimental tumors. Cancer Research. Available at: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Available at: [Link]

  • Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties... Molecules. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Introduction 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules, including potential antimicr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules, including potential antimicrobial, anti-inflammatory, and anticancer agents.[1] Its quinolone scaffold is a privileged structure in medicinal chemistry. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule: the classical Gould-Jacobs reaction and a modern approach commencing from 6-bromoisatin, a variant of the Pfitzinger reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in quinoline synthesis, particularly for accessing 4-hydroxyquinoline derivatives.[2] This route employs readily available starting materials, 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM), and proceeds through a three-step sequence: condensation, thermal cyclization, and saponification.

Mechanistic Rationale

The synthesis begins with a nucleophilic substitution of the ethoxy group of DEEM by 3-bromoaniline, forming an enamine intermediate. The subsequent high-temperature cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, which is thermally induced. The final step is a standard ester hydrolysis under basic conditions to yield the target carboxylic acid. The high temperature required for cyclization is a critical parameter, often necessitating the use of high-boiling point solvents like diphenyl ether (Dowtherm A).[3]

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl 2-(((3-bromophenyl)amino)methylene)malonate

A mixture of 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 110-120 °C for 2 hours. The ethanol formed during the reaction is removed by distillation. Upon cooling, the product crystallizes and can be purified by recrystallization from ethanol. This condensation step can also be efficiently performed using microwave irradiation, significantly reducing the reaction time.[4][5]

Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A and heated to 250 °C for 30 minutes to 1 hour.[3] The reaction mixture is then cooled, and the cyclized product precipitates. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent.

Step 3: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (10-20%) and heated to reflux for 2-4 hours until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the final product. The solid is collected by filtration, washed with water, and dried.

Workflow Diagram: Gould-Jacobs Reaction

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 3-Bromoaniline C Diethyl 2-(((3-bromophenyl)amino)methylene)malonate A->C Heat (110-120°C) or MW B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (110-120°C) or MW D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D Dowtherm A, 250°C E 7-Bromo-2-oxo-1,2- dihydroquinoline-4-carboxylic acid D->E 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Workflow for the Gould-Jacobs synthesis of the target molecule.

Route 2: Pfitzinger-type Reaction from 6-Bromoisatin

A more modern and convergent approach utilizes 6-bromoisatin and pyruvic acid in a Pfitzinger-type reaction, followed by a selective decarboxylation. This route offers a potentially shorter and more efficient pathway to the desired product. A specific implementation of this strategy is detailed in Chinese patent CN112500341A.[6]

Mechanistic Rationale

The reaction is initiated by the base-catalyzed ring-opening of 6-bromoisatin to form an amino keto-acid. This intermediate then condenses with pyruvic acid to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield 7-bromoquinoline-2,4-dicarboxylic acid. The key to obtaining the final product is the selective decarboxylation of the carboxylic acid group at the 2-position, which is facilitated by heating in a high-boiling point solvent like nitrobenzene. The carboxylic acid at the 4-position remains intact due to the electronic effects of the quinolone ring system.

Experimental Protocol: Pfitzinger-type Synthesis

Step 1: Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid

6-Bromoisatin is mixed with an aqueous solution of sodium hydroxide (e.g., 15%) and pyruvic acid.[6] The mixture is heated at 100 °C for 3 hours. After cooling, the reaction mixture is diluted with water and then acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid intermediate. The solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

7-Bromoquinoline-2,4-dicarboxylic acid is added to nitrobenzene and the mixture is heated to 210 °C and refluxed for approximately 45 minutes, during which carbon dioxide evolves.[6] The reaction is monitored for the completion of decarboxylation. Upon cooling, the product is isolated by filtration, washed with a solvent like diethyl ether to remove the nitrobenzene, and then purified, for instance, by recrystallization.

Workflow Diagram: Pfitzinger-type Reaction

Pfitzinger-type Reaction cluster_0 Step 1: Pfitzinger-type Condensation cluster_1 Step 2: Selective Decarboxylation A 6-Bromoisatin C 7-Bromoquinoline-2,4-dicarboxylic acid A->C 1. NaOH(aq) 2. Heat (100°C) 3. HCl(aq) B Pyruvic Acid B->C 1. NaOH(aq) 2. Heat (100°C) 3. HCl(aq) D 7-Bromo-2-oxo-1,2- dihydroquinoline-4-carboxylic acid C->D Nitrobenzene, 210°C

Caption: Workflow for the Pfitzinger-type synthesis of the target molecule.

Comparative Analysis

ParameterGould-Jacobs ReactionPfitzinger-type Reaction from 6-Bromoisatin
Number of Steps 32
Starting Materials 3-Bromoaniline, Diethyl ethoxymethylenemalonate6-Bromoisatin, Pyruvic acid
Overall Yield Moderate to Good (typically 40-60%)Good to Excellent (reported to be high)[6]
Reaction Conditions High temperatures (up to 250 °C) required for cyclization. Microwave irradiation can shorten condensation time.Milder initial condensation (100 °C), but high temperature (210 °C) for decarboxylation.
Reagent Availability & Cost 3-Bromoaniline and DEEM are commercially available and relatively inexpensive.6-Bromoisatin is commercially available but can be more expensive than 3-bromoaniline. Pyruvic acid is inexpensive.
Scalability Scalable, but the high-temperature cyclization can be challenging on a large scale.Potentially more scalable due to fewer steps, though the use of nitrobenzene at high temperatures requires careful handling.
Safety & Environmental Dowtherm A is a stable but high-boiling and potentially hazardous solvent. The reaction produces ethanol as a byproduct.Nitrobenzene is a toxic and hazardous solvent. The reaction releases carbon dioxide.
Key Advantages Utilizes simple, inexpensive starting materials. A well-established and widely understood reaction.Fewer synthetic steps. Potentially higher overall yield. More convergent approach.
Key Disadvantages Requires very high temperatures for cyclization. Can have moderate overall yields. Three distinct steps.Use of toxic nitrobenzene. The cost of 6-bromoisatin may be a factor.

Conclusion

Both the Gould-Jacobs reaction and the Pfitzinger-type synthesis from 6-bromoisatin represent viable pathways for the preparation of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

The Gould-Jacobs reaction is a classic, reliable method that benefits from inexpensive and readily available starting materials. Its primary drawback is the harsh thermal cyclization step, which requires specialized equipment for high-temperature reactions and can present challenges for large-scale production. Modern adaptations using microwave synthesis for the initial condensation can improve the efficiency of the first step.

The Pfitzinger-type reaction offers a more modern and convergent two-step approach with the potential for higher overall yields. While the initial condensation is relatively mild, the decarboxylation step also requires high temperatures and the use of a hazardous solvent, nitrobenzene. The cost of the starting material, 6-bromoisatin, may also be a consideration for large-scale synthesis.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the laboratory. For smaller-scale research purposes where cost is a primary concern and high-temperature equipment is available, the Gould-Jacobs reaction may be preferable. For process development and larger-scale synthesis where efficiency and a shorter route are prioritized, the Pfitzinger-type reaction from 6-bromoisatin presents a compelling alternative, provided that appropriate safety measures for handling nitrobenzene are in place. Further process optimization to replace high-boiling, hazardous solvents in both routes would be a valuable area for future research.

References

Sources

Comparative

A Comparative Guide to Topoisomerase Inhibitors: Evaluating 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Against Established Agents

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of DNA Topoisomerases in Cellular Machinery DNA topoisomerases are essential enzymes that resolve topological chall...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DNA Topoisomerases in Cellular Machinery

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and chromosome segregation. By introducing transient breaks in the DNA backbone, these enzymes manage DNA supercoiling, allowing the cellular machinery to function without impediment. Mammalian cells express two main types: Topoisomerase I (Top1), which creates single-strand breaks, and Topoisomerase II (Top2), which generates double-strand breaks. Their indispensable nature, coupled with elevated activity in rapidly proliferating cancer cells, makes them prime targets for therapeutic intervention in oncology and infectious diseases.

This guide provides a comparative analysis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the context of well-characterized topoisomerase inhibitors. We will delve into the mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate these compounds, providing a framework for researchers to assess novel chemical entities.

Section 1: A Structural and Mechanistic Inquiry into 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

A thorough review of published scientific literature reveals that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily documented as a chemical intermediate for organic synthesis. To date, there is no direct experimental data characterizing its specific activity as a topoisomerase inhibitor. However, its core structure—a quinoline carboxylic acid—places it within a chemical class renowned for topoisomerase inhibition. This allows for a robust analysis based on established structure-activity relationships (SAR).

Structural Analysis:

The molecule possesses a quinolin-2-one (carbostyril) core, a carboxylic acid at position 4, and a bromine atom at position 7. The classical quinolone antibacterials, which target bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), have a critically different pharmacophore: a ketone at position 4 and a carboxylic acid at position 3. This specific arrangement, particularly the planarity between the 4-keto and 3-carboxylic acid groups, is considered essential for binding to the enzyme-DNA complex and exerting inhibitory effects.

The substitution of the 4-oxo with a 2-oxo group and the shift of the carboxylic acid from position 3 to 4 in 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid represents a significant deviation from the canonical quinolone antibacterial scaffold. This structural alteration would likely disrupt the key interactions required for potent inhibition of bacterial topoisomerases.

However, the broader quinoline scaffold is a versatile platform that has been explored for developing inhibitors against eukaryotic topoisomerases for anticancer applications. In this context, the molecule's potential cannot be entirely dismissed without experimental validation. The planar aromatic system could facilitate DNA intercalation, a common feature of many topoisomerase inhibitors, while the carboxylic acid could form hydrogen bonds within an enzyme's active site. The bromine at position 7 could influence electronic properties and binding affinity.

Hypothetical Target and Mechanism:

Given its structure, if 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid were to exhibit activity, it would likely function through a mechanism distinct from classical quinolones. It would need to be evaluated against both human Topoisomerase I and II to determine any potential cytotoxic effects. Without experimental data, its classification as a catalytic inhibitor (preventing enzyme turnover) or a poison (stabilizing the enzyme-DNA cleavage complex) remains purely speculative.

Section 2: Established Topoisomerase Inhibitors for Comparison

To understand the potential of any new compound, it must be benchmarked against established agents with well-defined mechanisms.

Class I: Quinolone Antibacterials (e.g., Ciprofloxacin)
  • Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

  • Mechanism of Action: Quinolones are "poisons" that stabilize the covalent complex formed between the topoisomerase and cleaved DNA. By binding to this ternary complex, they inhibit the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that block DNA replication and trigger cell death. Their selectivity for bacterial enzymes over human counterparts ensures a favorable therapeutic window for treating infections.

Class II: Camptothecins (e.g., Topotecan, Irinotecan)
  • Target: Human Topoisomerase I (Top1).

  • Mechanism of Action: Camptothecin and its derivatives are highly specific Top1 poisons. They act by intercalating into the DNA at the site of the single-strand break, physically preventing the enzyme from re-ligating the DNA backbone. This traps the Top1-DNA cleavage complex, and the collision of a replication fork with this complex converts the transient single-strand break into a permanent and lethal double-strand break.

Class III: Epipodophyllotoxins (e.g., Etoposide)
  • Target: Human Topoisomerase IIα (Top2α).

  • Mechanism of Action: Etoposide is a non-intercalating Top2 poison. It stabilizes the Top2-DNA cleavage complex, an intermediate in the enzyme's catalytic cycle where both DNA strands are cut. This prevents the re-ligation of the double-strand break, leading to an accumulation of protein-linked DNA breaks, cell cycle arrest, and ultimately, apoptosis.

Section 3: Visualizing the Mechanisms of Action

Diagrams created using Graphviz provide a clear visual representation of the distinct mechanisms by which these inhibitor classes function.

G cluster_quinolone Quinolone Mechanism (Bacterial Topo II) cluster_camptothecin Camptothecin Mechanism (Human Topo I) cluster_etoposide Etoposide Mechanism (Human Topo II) q1 Topo II (Gyrase/Topo IV) binds to DNA q2 Quinolone binds to Topo II-DNA complex q1->q2 q3 DNA Double-Strand Break Introduced q2->q3 q4 Ternary Cleavage Complex Stabilized q3->q4 q5 DNA Re-ligation Inhibited q4->q5 q6 Replication Blocked, Cell Death q5->q6 c1 Topo I binds and cleaves one DNA strand c2 Covalent Topo I-DNA Complex Forms c1->c2 c3 Camptothecin Intercalates at Cleavage Site c2->c3 c4 DNA Re-ligation Blocked c3->c4 c5 Collision with Replication Fork c4->c5 c6 Double-Strand Break, Apoptosis c5->c6 e1 Topo II binds and cleaves both DNA strands e2 Covalent Topo II-DNA Cleavage Complex e1->e2 e3 Etoposide Binds and Stabilizes Complex e2->e3 e4 DNA Re-ligation Prevented e3->e4 e5 Accumulation of Double-Strand Breaks e4->e5 e6 Cell Cycle Arrest, Apoptosis e5->e6

Caption: Mechanisms of action for three major classes of topoisomerase inhibitors.

Section 4: Comparative Data Summary

The following table summarizes the key characteristics of the discussed inhibitor classes. This format allows for a rapid, at-a-glance comparison for researchers evaluating different therapeutic strategies.

Feature7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidQuinolones (e.g., Ciprofloxacin)Camptothecins (e.g., Topotecan)Epipodophyllotoxins (e.g., Etoposide)
Primary Target Data Not AvailableBacterial DNA Gyrase & Topoisomerase IVHuman Topoisomerase IHuman Topoisomerase IIα
Mechanism Hypothetical; likely differs from classical quinolonesTopoisomerase PoisonTopoisomerase PoisonTopoisomerase Poison
Action Data Not AvailableStabilizes ternary enzyme-DNA-drug complexStabilizes covalent Top1-DNA complexStabilizes covalent Top2-DNA complex
Therapeutic Use Research ChemicalAntibacterialAnticancerAnticancer
IC50 / Potency Data Not AvailableVaries by compound and bacterial speciesNanomolar to low micromolar rangeMicromolar range

Section 5: Essential Experimental Protocols for Inhibitor Characterization

To empirically determine the activity of a novel compound like 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a series of standardized biochemical assays are required. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay determines if a compound can inhibit the catalytic activity of Topoisomerase I. The enzyme relaxes supercoiled plasmid DNA, and this change in topology can be visualized by agarose gel electrophoresis, as the relaxed form migrates slower than the supercoiled form.

Methodology:

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture for each sample in a microcentrifuge tube. Each reaction should contain:

    • 2 µL of 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl, 500 mM KCl, 100 mM MgCl₂, 1 mM EDTA, pH 7.9).

    • 1 µL of supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg/µL).

    • 1 µL of the test compound at various concentrations (dissolved in DMSO) or DMSO alone for controls.

    • Water to a volume of 19 µL.

  • Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme (e.g., 1-2 units). For the "no enzyme" control, add 1 µL of enzyme dilution buffer.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (containing 1% SDS, 0.25% bromophenol blue, and 30% glycerol). The SDS displaces the enzyme from the DNA.

  • Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in TAE or TBE buffer.

  • Visualization: Run the gel at ~80-100V until the dye front has migrated sufficiently. Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.

  • Interpretation:

    • Negative Control (DNA only): A single fast-migrating band (supercoiled).

    • Positive Control (DNA + Enzyme + DMSO): A single slow-migrating band or a ladder of topoisomers (relaxed).

    • Test Compound: Inhibition is observed if the supercoiled DNA band persists in the presence of the enzyme. The concentration at which 50% of the supercoiled DNA remains is the IC50.

G start Prepare Reaction Mix (Buffer, Supercoiled DNA, Test Compound) add_enzyme Add Topo I Enzyme to Initiate start->add_enzyme incubate Incubate 37°C, 30 min add_enzyme->incubate stop_rxn Terminate with SDS-containing Stop Buffer incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Stain and Visualize under UV Light gel->visualize

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay

This assay is crucial for identifying "topoisomerase poisons" like etoposide. These compounds trap the enzyme-DNA cleavage complex, which, upon denaturation with SDS, results in linearized plasmid DNA.

Methodology:

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture containing:

    • 2 µL of 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, pH 7.5).

    • 2 µL of 10 mM ATP.

    • 1 µL of supercoiled plasmid DNA (0.5 µg/µL).

    • 1 µL of test compound or positive control (e.g., etoposide).

    • Water to a volume of 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase IIα enzyme (2-4 units).

  • Incubation: Mix and incubate at 37°C for 30 minutes.

  • Trapping the Complex: Add 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL).

    • Causality: SDS denatures the Topoisomerase II, which is covalently attached to the 5' ends of the DNA break, creating a stable protein-DNA adduct. Proteinase K is then added to digest the enzyme, leaving behind the now-linearized DNA.

  • Protein Digestion: Incubate at 50°C for 30-45 minutes to allow for complete protein digestion.

  • Electrophoresis & Visualization: Add loading dye, run on a 1% agarose gel, stain, and visualize.

  • Interpretation:

    • Control (DNA + Enzyme): Primarily supercoiled and relaxed DNA bands.

    • Positive Control (Etoposide): A distinct band corresponding to linear DNA will appear.

    • Test Compound: An increase in the linear DNA band indicates the compound is a Topoisomerase II poison.

G start Prepare Reaction Mix (Buffer, ATP, DNA, Test Compound) add_enzyme Add Topo II Enzyme start->add_enzyme incubate Incubate 37°C, 30 min add_enzyme->incubate trap Add SDS to Trap Cleavage Complex incubate->trap digest Add Proteinase K to Digest Enzyme trap->digest incubate2 Incubate 50°C, 30 min digest->incubate2 gel Agarose Gel Electrophoresis incubate2->gel visualize Visualize Linear DNA (Poison Activity) gel->visualize

Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.

Conclusion

While 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid belongs to the broadly active quinoline class, its specific structural features diverge significantly from the established pharmacophore of classical quinolone topoisomerase inhibitors. This structural analysis suggests it is unlikely to be a potent inhibitor of bacterial topoisomerases and underscores the necessity of empirical testing to uncover any potential activity against human topoisomerases. By employing rigorous biochemical assays, such as the DNA relaxation and cleavage protocols detailed here, researchers can systematically evaluate novel compounds and compare their efficacy and mechanism of action against well-understood agents like camptothecins and etoposide. This comparative approach is fundamental to the rational design and development of the next generation of topoisomerase-targeted therapeutics.

References

  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, *1
Validation

"evaluating the selectivity of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid for cancer cells"

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Derivatives of quinoline have been shown to exert their cytotoxic effects through diverse mechanisms of action, such as the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways essential for cancer cell survival and proliferation.[1][2] A key challenge in the development of effective chemotherapeutics is achieving high selectivity for cancer cells while minimizing toxicity to normal, healthy cells. This guide provides a comparative analysis of the in vitro selectivity of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a representative of the 2-oxoquinoline class of compounds, against common cancer cell lines and in comparison to standard-of-care chemotherapeutic agents.

The rationale for focusing on this particular scaffold lies in the recognized anticancer potential of both the 2-oxoquinoline and the quinoline-4-carboxylic acid moieties.[3][4] The introduction of a bromine atom at the 7-position is a strategic modification intended to modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and interaction with molecular targets within cancer cells. This guide will present hypothetical, yet representative, experimental data to illustrate the process of evaluating the selectivity of such a novel compound.

Comparative Anticancer Activity

The in vitro cytotoxic activity of a compound is a critical initial measure of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. For this comparative guide, we will evaluate the activity of our lead compound against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). To assess selectivity, the cytotoxicity against a non-cancerous human fibroblast cell line (hTERT) will also be considered. The performance of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid will be compared against two widely used chemotherapy drugs, 5-Fluorouracil (5-FU) and Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid MCF-78.5 (Hypothetical)hTERT> 50> 5.9
HCT-11610.2 (Hypothetical)hTERT> 50> 4.9
5-Fluorouracil (5-FU) MCF-725[5]hTERTNot Reported-
HCT-11623.41[6]hTERTNot Reported-
Doxorubicin MCF-70.4hTERTNot Reported-
HCT-1161.9[7]hTERTNot Reported-

Table 1: Comparative in vitro cytotoxicity and selectivity index. The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Understanding the Mechanism: Potential Signaling Pathways

Quinoline derivatives can interfere with multiple signaling pathways that are often dysregulated in cancer. While the precise mechanism of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid requires further investigation, related compounds have been shown to induce cell cycle arrest and apoptosis.[8] This can occur through the modulation of key regulatory proteins and signaling cascades.

G cluster_0 Drug Action cluster_1 Cellular Response 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Cellular Uptake Cellular Uptake 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid->Cellular Uptake Target Engagement Target Engagement Cellular Uptake->Target Engagement G2/M Phase Arrest G2/M Phase Arrest Target Engagement->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction Target Engagement->Apoptosis Induction Inhibition of Proliferation Inhibition of Proliferation G2/M Phase Arrest->Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation

Caption: Potential mechanism of action for the quinoline derivative.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for in vitro cytotoxicity assessment are provided.

Experimental Workflow

G start Start: Cell Culture cell_seeding Cell Seeding (96-well plates) start->cell_seeding treatment Treatment of Cells cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cytotoxicity Assay (MTT or SRB) incubation->assay measurement Absorbance Reading assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End: Results analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer and normal cell lines

  • Complete culture medium

  • Test compound (7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) and control drugs (5-FU, Doxorubicin)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test and control compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a further 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer and normal cell lines

  • Complete culture medium

  • Test compound and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Conclusion and Future Directions

The hypothetical data presented in this guide illustrates a favorable selectivity profile for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, with greater potency against cancer cell lines compared to a normal fibroblast cell line. The calculated Selectivity Index suggests a promising therapeutic window. The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[9] Further investigations should focus on elucidating the precise molecular targets and mechanisms of action of this compound class. In vivo studies are also warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising derivatives.

References

Sources

Comparative

A Comparative Guide to the Synergistic Potential of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid with Known Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Foundation for Novel Anticancer Therapies The quinoline scaffold is a privileged heterocyclic motif in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Foundation for Novel Anticancer Therapies

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including cancer.[1][2][5] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties. This guide will delve into the prospective synergistic effects of a specific, novel derivative, 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, when used in combination with established anticancer drugs.

While direct experimental data on the synergistic effects of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is not yet prevalent in publicly accessible literature, this guide will build a strong scientific case for its potential. We will achieve this by examining the known anticancer activities of structurally related quinoline-4-carboxylic acid and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives.[6][7][8] A significant body of research suggests that this class of compounds can act as modulators of multidrug resistance (MDR), a major obstacle in the successful treatment of cancer.[6][7][8] Specifically, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been investigated as inhibitors of P-glycoprotein (ABCB1), a key efflux pump responsible for MDR.[6][7][8]

This guide will, therefore, be structured around the hypothesis that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid acts as a P-glycoprotein inhibitor, thereby sensitizing cancer cells to conventional chemotherapeutic agents that are P-glycoprotein substrates. We will provide a comprehensive, albeit prospective, comparison of its potential synergistic performance with established anticancer drugs, supported by detailed experimental protocols and data interpretation frameworks.

Proposed Mechanism of Action: Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[6][7] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[6][7][8] These pumps actively transport chemotherapeutic agents out of the cancer cell, reducing the intracellular drug concentration to sub-lethal levels and rendering the treatment ineffective.

Our central hypothesis is that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid functions as a P-gp inhibitor. By binding to P-gp, it is proposed to allosterically or competitively inhibit the pump's ability to efflux other drugs. This inhibition would lead to an accumulation of the co-administered anticancer drug within the cancer cell, restoring its cytotoxic efficacy. The bromination at the 7-position of the quinoline ring is a key structural feature that may enhance the lipophilicity and binding affinity of the molecule for the P-gp transporter.[9][10]

cluster_membrane Cancer Cell Membrane cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_in Anticancer Drug (intracellular) Pgp->Drug_in Drug_out Anticancer Drug (extracellular) Drug_out->Pgp Efflux Target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Target Binding Quinoline 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Quinoline->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Cytotoxicity

Caption: Proposed mechanism of synergy.

Comparative Analysis: Synergistic Potential with Known Anticancer Drugs

The synergistic potential of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is likely to be most pronounced when combined with anticancer drugs that are known substrates of P-glycoprotein. The table below presents a hypothetical comparison of the expected synergistic effects with three such drugs: Paclitaxel, Doxorubicin, and Vincristine.

Anticancer Drug Mechanism of Action Cancer Cell Line (P-gp overexpressing) Expected IC50 (Drug alone) Expected IC50 (Drug + 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) Hypothetical Combination Index (CI) @ ED50 Interpretation
Paclitaxel Microtubule stabilizerOVCAR-8150 nM25 nM< 1Synergism
Doxorubicin Topoisomerase II inhibitor, DNA intercalatorNCI/ADR-RES5 µM0.5 µM< 1Synergism
Vincristine Microtubule destabilizerK562/ADR200 nM30 nM< 1Synergism

Experimental Protocols for Assessing Synergy

To empirically validate the hypothesized synergistic effects, a rigorous experimental workflow is essential. This section provides detailed, step-by-step methodologies for the key experiments.

Experimental Workflow

A Cell Line Selection & Culture (P-gp expressing vs. parental) B Single-Agent Dose-Response (MTT Assay) A->B C Determine IC50 for each agent B->C D Combination Treatment (Constant Ratio Design) C->D E MTT Assay for Combinations D->E F Chou-Talalay Analysis (Calculate Combination Index) E->F G Mechanism Validation (e.g., Rhodamine 123 efflux assay) F->G

Caption: Experimental workflow for synergy assessment.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., OVCAR-8, NCI/ADR-RES) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][15]

  • Drug Treatment:

    • Single-Agent: Treat cells with a serial dilution of either 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid or the selected anticancer drug.

    • Combination: Treat cells with combinations of the two drugs at a constant ratio (e.g., based on their individual IC50 values).

  • Incubation: Incubate the treated cells for a period that allows for two to three population doubling times (typically 48-72 hours).[11]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13][14]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[12][13]

Quantitative Analysis of Drug Synergy: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions, determining whether a combination is synergistic, additive, or antagonistic.[16][17][18][19] This method is based on the median-effect equation and calculates a Combination Index (CI).[16][17]

Interpretation of Combination Index (CI):

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI value provides a quantitative measure of the extent of synergy or antagonism at different effect levels (e.g., ED50, ED75, ED90).[16][17]

Protocol for CI Calculation:

  • Data Acquisition: Obtain dose-response data for each drug alone and for the combination from the MTT assay.

  • Software Analysis: Utilize software such as CompuSyn to automatically calculate CI values based on the experimental data.[18] The software will generate Fa-CI plots (fraction affected vs. CI) and isobolograms for data visualization.

cluster_input Input Data cluster_analysis Chou-Talalay Analysis cluster_output Output cluster_interpretation Interpretation Input Dose-Response Data (Single Agents & Combination) Analysis Median-Effect Equation CI Calculation Input->Analysis CI_Plot Fa-CI Plot Analysis->CI_Plot Isobologram Isobologram Analysis->Isobologram Synergy Synergy (CI < 1) CI_Plot->Synergy Additive Additive (CI = 1) CI_Plot->Additive Antagonism Antagonism (CI > 1) CI_Plot->Antagonism Isobologram->Synergy Isobologram->Additive Isobologram->Antagonism

Caption: Chou-Talalay method for synergy analysis.

Conclusion and Future Directions

While further direct experimental validation is required, the existing body of evidence on quinoline-4-carboxylic acid derivatives strongly supports the hypothesis that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid holds significant promise as a synergistic agent in cancer therapy.[5][20][21][22][23][24] Its potential to inhibit P-glycoprotein and overcome multidrug resistance could pave the way for more effective combination treatments for a variety of cancers.

Future research should focus on:

  • Synthesizing and characterizing 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

  • Performing the in vitro synergy studies outlined in this guide with a panel of P-gp overexpressing and parental cancer cell lines.

  • Conducting in vivo studies in animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the combination therapy.

  • Elucidating the precise molecular interactions between the compound and P-glycoprotein through structural biology and computational modeling.

This guide provides a robust framework for initiating such investigations and unlocking the full therapeutic potential of this promising new chemical entity.

References

  • Bergh, J., et al. (1997). Antitumoral effect of a new quinoline derivative, E-3810, in human breast cancer cell lines. Anticancer Research, 17(5A), 3429-3432.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
  • Elderfield, R. C., & LeVon, E. F. (1960). Synthesis of potential anticancer agents. V. Nitrogen mustards from quinoline and quinoxaline. The Journal of Organic Chemistry, 25(9), 1576-1583.
  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Tallarida, R. J. (2011). Quantitative methods for assessing drug synergism. Genes & Cancer, 2(11), 1003-1008.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Molecules, 24(16), 2945.
  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446.
  • Rapa, E., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology.
  • MDPI. (2023). Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. Retrieved from [Link]

  • AACR Journals. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Retrieved from [Link]

  • Annual Reviews. (2023). Rationales for Combining Therapies to Treat Cancer: Independent Action, Response Correlation, and Collateral Sensitivity Versus Synergy. Retrieved from [Link]

  • bioRxiv. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. Retrieved from [Link]

  • ResearchGate. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Retrieved from [Link]

  • AACR Journals. (2015). Combination Therapy and the Evolution of Resistance: The Theoretical Merits of Synergism and Antagonism in Cancer. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • PubMed. (2021). Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PubMed. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]

  • ResearchGate. (2020). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]

  • ResearchGate. (2011). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved from [Link]

  • PubMed. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Retrieved from [Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]

  • ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

This guide provides detailed, step-by-step procedures for the proper disposal of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound utilized in organic synthesis and pharmaceutical research.[1] Adherence to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed, step-by-step procedures for the proper disposal of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound utilized in organic synthesis and pharmaceutical research.[1] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment

Due to its chemical structure—a brominated quinoline carboxylic acid—7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid should be handled as a hazardous substance. An SDS for the related compound, 7-Bromoquinoline-4-carboxylic acid, indicates hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Therefore, it is prudent to assume similar hazards for the target compound.

Assumed Hazard Profile:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

All laboratory personnel handling this compound must be thoroughly trained on these potential hazards and the appropriate safety precautions.[4] A comprehensive Chemical Hygiene Plan (CHP) should be in place, outlining standard operating procedures for the safe handling and disposal of this and other hazardous chemicals.[4][5]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its waste products:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after.To prevent skin contact, which can cause irritation.[2][3] Proper removal technique is essential to avoid contaminating hands.
Eye Protection Chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk.To protect against serious eye irritation from splashes or dust.[2][3]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination. Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[7] A respirator may be necessary for high-dust situations.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][3] Respirator use must comply with OSHA standard 29 CFR 1910.134.[8]
Waste Segregation and Containment

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[9][10] Due to the presence of bromine, waste containing 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid must be classified as halogenated organic waste .[7]

Waste Segregation Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory, at or near the point of waste generation.[9][11] This area must be under the direct control of laboratory personnel.[12]

  • Use Compatible Containers: Collect waste in containers that are chemically compatible with the waste. The container must be in good condition with a secure, leak-proof screw cap.[10][11]

  • Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards.[9][11]

  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[11][13]

  • Avoid Mixing Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated waste streams. Furthermore, do not mix with incompatible chemicals such as strong oxidizing or reducing agents.[11]

Disposal Procedures

The disposal of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid must comply with all local, state, and federal regulations.[14] The following step-by-step procedures should be followed for different waste streams.

Disposal Decision Workflow

Caption: Decision workflow for the segregation and disposal of waste containing 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Step-by-Step Disposal Protocols:

A. Solid Waste (Unused Reagent, Contaminated Labware)

  • Collection:

    • For unused or expired solid 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, collect it in its original container or a new, properly labeled hazardous waste container.

    • For contaminated solid waste such as gloves, weigh paper, and pipette tips, double-bag them in clearly labeled hazardous waste bags.

  • Storage: Store the sealed containers in your designated SAA.

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor.[14] The recommended final disposal method is incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[15]

B. Liquid Waste (Solutions from Experiments)

  • Segregation:

    • Halogenated Organic Solutions: Collect all organic solvent solutions containing the compound in a dedicated "Halogenated Organic Waste" container.[7]

    • Halogenated Aqueous Solutions: Collect aqueous solutions containing the compound in a separate "Halogenated Aqueous Waste" container.

  • pH Neutralization: For acidic or basic aqueous solutions, it may be necessary to neutralize them to a pH between 5.0 and 12.5 before collection, if your facility's procedures permit.[11] However, due to the hazardous nature of the compound, direct disposal without neutralization is often the safer and required route. Consult your EH&S office.

  • Storage: Store the sealed liquid waste containers in secondary containment (e.g., a chemical-resistant tray) within the SAA to prevent spills.

  • Disposal: Arrange for pickup by a licensed hazardous waste contractor.[12] Disposal will likely involve incineration or another high-temperature destruction method.[9] Under no circumstances should this chemical or its solutions be disposed of down the drain. [7]

C. Contaminated Sharps

  • Collection: Dispose of any needles, syringes, or other contaminated sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled as "Hazardous Chemical Waste."

  • Storage: Keep the sharps container closed and stored in the SAA.

  • Disposal: Once the container is three-quarters full, seal it and arrange for pickup by your institution's hazardous waste management service.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[6][16]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]

    • Decontaminate the area according to your laboratory's established procedures.

    • For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EH&S office immediately.[17]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3]

    • Inhalation: Move the affected person to fresh air.[3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]

    • Seek immediate medical attention for all exposure incidents and report the incident to your supervisor. [18]

By adhering to these comprehensive disposal procedures, researchers and laboratory personnel can effectively manage the risks associated with 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, ensuring a safe working environment and responsible environmental stewardship.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Capot Chemical. (2022). MSDS of 3-[(S)-7-Bromo-2-oxo-5-pyridin-2-YL-2,3-dihydro-1H-1,4-benzodiazepin-3-YL]-propionic acid methyl ester. Retrieved from [Link]

  • Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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